Product packaging for Thiourea, N,N'-bis(2-methylphenyl)-(Cat. No.:CAS No. 137-97-3)

Thiourea, N,N'-bis(2-methylphenyl)-

Cat. No.: B086069
CAS No.: 137-97-3
M. Wt: 256.4 g/mol
InChI Key: KWPNNZKRAQDVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thiourea, N,N'-bis(2-methylphenyl)- is a useful research compound. Its molecular formula is C15H16N2S and its molecular weight is 256.4 g/mol. The purity is usually 95%.
The exact mass of the compound Thiourea, N,N'-bis(2-methylphenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119321. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thiourea, N,N'-bis(2-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, N,N'-bis(2-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2S B086069 Thiourea, N,N'-bis(2-methylphenyl)- CAS No. 137-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(2-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-11-7-3-5-9-13(11)16-15(18)17-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPNNZKRAQDVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059679
Record name Thiourea, N,N'-bis(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137-97-3
Record name N,N′-Bis(2-methylphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(o-tolyl)thiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-o-tolylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Di-o-tolylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiourea, N,N'-bis(2-methylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiourea, N,N'-bis(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-di-o-tolyl-2-thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.827
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-BIS(O-TOLYL)THIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V2MKK2NZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of N,N'-bis(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N,N'-bis(2-methylphenyl)thiourea, a compound of interest in various chemical and pharmaceutical research fields. This document is intended to serve as a foundational resource, consolidating key data and methodologies to support further investigation and application of this molecule.

Chemical Identity and Structure

N,N'-bis(2-methylphenyl)thiourea, also known as 1,3-Di-o-tolylthiourea, is an organic compound with the chemical formula C₁₅H₁₆N₂S.[1][2] Its structure consists of a central thiourea core with two o-tolyl (2-methylphenyl) groups attached to the nitrogen atoms.

Synonyms: 1,3-Bis(o-tolyl)thiourea, Di-o-tolylthiourea, DOTT, DTTU[1]

Physicochemical Properties

The physical and chemical properties of N,N'-bis(2-methylphenyl)thiourea are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueSource
Molecular Formula C₁₅H₁₆N₂S[1][2]
Molecular Weight 256.37 g/mol [1][3]
Appearance Colorless, crystalline leaflets; White to almost white powder to crystal[1][4]
Odor Pungent[1]
Melting Point 157-159 °C[1][5]
Boiling Point (Predicted) 367.5 ± 45.0 °C[1]
Density (Rough Estimate) 1.1437[1]
Refractive Index (Estimate) 1.6000[1]
pKa (Predicted) 12.02 ± 0.70[1]
Solubility Soluble in alcohol, ether, and benzene; Insoluble in water.[1]
Hygroscopicity Not hygroscopic[1]

Chemical Reactivity and Stability

N,N'-bis(2-methylphenyl)thiourea is a stable compound under normal laboratory conditions. However, it exhibits certain reactivity and hazards that are crucial for safe handling and storage.

  • Thermal Decomposition: When heated to decomposition, it emits very toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[1]

  • Toxicity: The compound is reported to be toxic by ingestion and moderately toxic by the intraperitoneal route.[1]

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of a compound. Below are generalized methodologies that can be adapted for the characterization of N,N'-bis(2-methylphenyl)thiourea.

Synthesis of N,N'-bis(2-methylphenyl)thiourea

A common method for the synthesis of symmetrically disubstituted thioureas involves the reaction of an amine with a thiocarbonyl source. A plausible synthesis route for N,N'-bis(2-methylphenyl)thiourea is the reaction of o-toluidine with a thiocyanate, such as ammonium thiocyanate, in the presence of an acid.[6][7]

Reaction: 2-(CH₃)C₆H₄NH₂ + (NH₄)SCN + 2HCl → ( (CH₃)C₆H₄NH )₂CS + 2NH₄Cl

General Procedure:

  • o-Toluidine is dissolved in a suitable organic solvent.

  • A mineral acid, such as hydrochloric acid, is added to the solution.

  • Ammonium thiocyanate is then added to the reaction mixture.

  • The mixture is heated under reflux for several hours.

  • After cooling, the product is isolated by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus (e.g., capillary tube method).

Procedure:

  • A small amount of the dried, crystalline N,N'-bis(2-methylphenyl)thiourea is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range over which the substance melts is recorded as the melting point.

Solubility Determination

A qualitative assessment of solubility can be performed by adding a small amount of the compound to various solvents.

Procedure:

  • Place a small, measured amount (e.g., 10 mg) of N,N'-bis(2-methylphenyl)thiourea into separate test tubes.

  • Add a measured volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, diethyl ether, benzene) to each test tube.

  • Agitate the mixture at a constant temperature (e.g., 25 °C).

  • Visually observe whether the solid dissolves completely, partially, or not at all.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure of the synthesized compound.

  • Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a mull. Characteristic peaks for N-H, C=S, and aromatic C-H stretching and bending vibrations would be expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra will show characteristic chemical shifts and coupling patterns for the aromatic protons, the methyl group protons, and the N-H protons, as well as the carbon atoms in the molecule.

Visualizations

The following diagrams illustrate the synthesis and a general workflow for the characterization of N,N'-bis(2-methylphenyl)thiourea.

Synthesis_of_Di_o_tolylthiourea o_toluidine o-Toluidine reflux Heat (Reflux) o_toluidine->reflux ammonium_thiocyanate Ammonium Thiocyanate ammonium_thiocyanate->reflux acid Mineral Acid (e.g., HCl) acid->reflux solvent Solvent solvent->reflux product N,N'-bis(2-methylphenyl)thiourea reflux->product Reaction purification Purification (Recrystallization) product->purification purification->product Purified Product

Caption: Synthesis of N,N'-bis(2-methylphenyl)thiourea.

Characterization_Workflow start Synthesized Compound physical_props Physical Property Analysis start->physical_props spectroscopic_analysis Spectroscopic Analysis start->spectroscopic_analysis final_characterization Complete Characterization physical_props->final_characterization sub_physical Melting Point Solubility Appearance physical_props->sub_physical spectroscopic_analysis->final_characterization sub_spectroscopic FTIR ¹H NMR ¹³C NMR spectroscopic_analysis->sub_spectroscopic

Caption: Experimental workflow for characterization.

Applications and Biological Relevance

N,N'-bis(2-methylphenyl)thiourea has been identified as a metal-pickling inhibitor.[1] Furthermore, it has shown potential in the medical field as an inhibitor of the secreted aspartic protease SAP2, which is effective in the treatment of infections caused by drug-resistant Candida albicans.[1]

Safety and Handling

Due to its toxicity, N,N'-bis(2-methylphenyl)thiourea should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or fumes. In case of ingestion, immediate medical attention is required. When heated, it can release toxic gases, so it should be kept away from high temperatures and open flames.[1]

References

A Comprehensive Technical Guide to the Synthesis and Characterization of N,N'-bis(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis and structural elucidation of N,N'-bis(2-methylphenyl)thiourea, a symmetrical diaryl thiourea derivative. Thiourea derivatives are a significant class of organic compounds, widely recognized for their diverse applications in medicinal chemistry, organocatalysis, and materials science.[1][2] Their biological significance stems from a broad range of activities, including antimicrobial, anti-cancer, and anti-HIV properties.[2] The structural versatility of the thiourea moiety (N-(C=S)-N), with its capacity for hydrogen bonding and coordination with metal ions, makes it a valuable scaffold in drug design and a functional group in chemical sensing.[1][2][3] This guide details a robust synthetic protocol, outlines comprehensive characterization methodologies, and presents key analytical data to facilitate the research and development of this compound.

Synthesis Protocol

The synthesis of symmetrical N,N'-disubstituted thioureas can be efficiently achieved through the reaction of a primary amine with a thiocarbonyl source. A common and effective method involves the use of 1,1'-thiocarbonyldiimidazole (TCDI) as the thiocarbonyl transfer agent, which reacts with two equivalents of the corresponding amine.[1][4][5] An alternative established method is the reaction of the amine with carbon disulfide.[6]

The following protocol details the synthesis of N,N'-bis(2-methylphenyl)thiourea from 2-methylaniline (o-toluidine) and 1,1'-thiocarbonyldiimidazole.

Experimental Procedure

Materials and Reagents:

  • 2-Methylaniline (o-toluidine)

  • 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Dichloromethane (CH₂Cl₂)

  • Deionized (DI) Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether (Et₂O) or Pentane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, prepare a solution of 1,1'-thiocarbonyldiimidazole (1.0 equivalent) in dichloromethane (e.g., 5 mL per 0.4 g of TCDI).[1][4]

  • Addition of Amine: To the stirred TCDI solution, add a solution of 2-methylaniline (2.0 equivalents) in dichloromethane dropwise at room temperature.[1][4]

  • Reaction: Heat the resulting mixture to a gentle reflux (approximately 50°C) and maintain for 12-16 hours (overnight).[1][4] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash it three times with deionized water.[1][4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.[1][4]

  • Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimum amount of a suitable solvent like dichloromethane or hot ethanol, followed by the addition of a less polar solvent such as diethyl ether or pentane to induce precipitation.[1][4] Store the solution at a low temperature (e.g., 4°C) to facilitate crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final product, N,N'-bis(2-methylphenyl)thiourea.

Synthesis_Workflow Reactants Reactants: - 2-Methylaniline - 1,1'-Thiocarbonyldiimidazole - Dichloromethane (Solvent) Reaction Reaction: - Stir at 50°C - 12-16 hours Reactants->Reaction 1 Workup Aqueous Workup: - Wash with DI Water (3x) Reaction->Workup 2 Drying Drying & Concentration: - Dry with Na₂SO₄ - Evaporate Solvent Workup->Drying 3 Purification Purification: - Recrystallization from  CH₂Cl₂/Diethyl Ether Drying->Purification 4 Product Final Product: N,N'-bis(2-methylphenyl)thiourea Purification->Product 5

Caption: Experimental workflow for the synthesis of N,N'-bis(2-methylphenyl)thiourea.

Characterization Data

The structural identity and purity of the synthesized N,N'-bis(2-methylphenyl)thiourea are confirmed using various spectroscopic techniques. The following tables summarize the expected quantitative data based on analyses of structurally similar compounds.[1][7]

Physical and Spectroscopic Data

Table 1: Physical Properties

Property Value
Molecular Formula C₁₅H₁₆N₂S
Molecular Weight 256.37 g/mol
Appearance Off-white to pale yellow solid

| Melting Point | ~150-155 °C (predicted range) |

Table 2: FT-IR Spectral Data

Wavenumber (cm⁻¹) Assignment
~3200-3300 N-H Stretching
~3000-3100 Aromatic C-H Stretching
~2900-2980 Aliphatic C-H Stretching (CH₃)
~1550-1600 C=C Aromatic Ring Stretching / N-H Bending
~1250-1350 C=S Stretching (Thioamide II band)

| ~740-760 | C-H Out-of-plane Bending (ortho-disubstituted) |

Table 3: ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment
~8.5-9.0 Broad Singlet N-H (Thiourea)
~7.1-7.4 Multiplet Aromatic Protons (Ar-H)

| ~2.3 | Singlet | Methyl Protons (-CH₃) |

Table 4: ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment
~178-182 C=S (Thiocarbonyl)
~135-140 Ar-C (quaternary, C-NH)
~130-132 Ar-C (quaternary, C-CH₃)
~122-130 Ar-CH

| ~18-20 | -CH₃ |

Characterization Workflow

The confirmation of the synthesized compound's structure is a logical process involving multiple analytical techniques. Each method provides a unique piece of information that, when combined, validates the final structure.

Characterization_Workflow cluster_NMR NMR Analysis Start Synthesized Product MP Melting Point (Purity Check) Start->MP FTIR FT-IR Spectroscopy (Functional Groups: N-H, C=S, Ar-H) Start->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS Structure Confirmed Structure: N,N'-bis(2-methylphenyl)thiourea MP->Structure FTIR->Structure H_NMR ¹H NMR (Proton Environment) C_NMR ¹³C NMR (Carbon Skeleton) MS->Structure H_NMR->Structure C_NMR->Structure

Caption: Logical workflow for the structural characterization of the synthesized compound.

References

Solubility Profile of N,N'-bis(2-methylphenyl)thiourea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N'-bis(2-methylphenyl)thiourea, also known as 1,3-di-o-tolylthiourea, is a symmetrically substituted aromatic thiourea derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in the synthesis of heterocyclic compounds and coordination polymers. A fundamental physicochemical property that governs the utility of N,N'-bis(2-methylphenyl)thiourea in these applications is its solubility in common organic solvents. This technical guide provides a comprehensive overview of the available solubility information, a detailed experimental protocol for its determination, and an exploration of the factors influencing the solubility of this and related compounds.

Qualitative Solubility Data

CompoundSolventSolubility
N,N'-bis[2-(dimethylamino)phenyl]thioureaDichloromethane (CH₂Cl₂)Solubilized
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaMethanol, Ethanol, Diethyl ether, Dichloromethane, Ethyl acetate, Acetonitrile, Dimethyl sulfoxide (DMSO), TolueneSoluble
N-Methyl-N-(4-methylphenyl)thioureaEthanol, Dimethyl sulfoxide (DMSO)Soluble
Thiourea (parent compound)Methanol, EthanolSoluble
Thiourea (parent compound)Diethyl ether, HexaneAlmost insoluble

Factors Influencing Solubility

The solubility of N,N'-bis(2-methylphenyl)thiourea and related aryl thiourea derivatives is influenced by a combination of factors related to both the solute and the solvent. Understanding these factors is crucial for solvent selection in synthesis, purification, and formulation development.

Factors Influencing Solubility of Aryl Thiourea Derivatives cluster_Solute Solute Properties cluster_Solvent Solvent Properties cluster_System System Conditions Solubility Solubility Structure Molecular Structure Substituents Aryl Substituents (e.g., methyl, halogen) Structure->Substituents influences H_Bonding Intra/Intermolecular Hydrogen Bonding Structure->H_Bonding determines Crystal_Lattice Crystal Lattice Energy Structure->Crystal_Lattice affects Substituents->Solubility impacts H_Bonding->Solubility impacts Crystal_Lattice->Solubility impacts Polarity Polarity Polarity->Solubility primary factor H_Bonding_Solvent Hydrogen Bonding Capacity H_Bonding_Solvent->Solubility contributes to Temperature Temperature Temperature->Solubility generally increases

Figure 1. Logical diagram of factors influencing aryl thiourea solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of N,N'-bis(2-methylphenyl)thiourea in a given organic solvent using the isothermal gravimetric method. This method is a reliable and commonly used technique for generating accurate solubility data.

Materials and Equipment:

  • N,N'-bis(2-methylphenyl)thiourea (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic water bath or incubator with temperature control (±0.1 °C)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

  • Spatula and weighing paper

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of N,N'-bis(2-methylphenyl)thiourea and add it to a pre-weighed glass vial.

  • Solvent Addition: Add a known mass of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in the thermostatic bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer to facilitate dissolution and ensure the system reaches equilibrium. The equilibration time can vary and should be determined experimentally (typically 24-72 hours).

  • Phase Separation: Once equilibrium is reached, stop stirring and allow the undissolved solid to settle at the bottom of the vial for at least 2 hours at the constant experimental temperature.

  • Sample Withdrawal: Carefully withdraw a known mass of the clear supernatant (saturated solution) using a pre-warmed syringe fitted with a syringe filter to avoid precipitation due to temperature changes and to remove any suspended particles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed drying dish or vial.

  • Drying: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. Dry to a constant weight.

  • Mass Determination: After cooling to room temperature in a desiccator, accurately weigh the dish containing the dried solute.

  • Calculation: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula:

    S = (m_solute / m_solvent) * 100

    where:

    • m_solute is the mass of the dried solute.

    • m_solvent is the mass of the solvent in the withdrawn saturated solution sample.

Workflow Diagram for Solubility Determination:

Workflow for Gravimetric Solubility Determination start Start prep Prepare supersaturated solution in vial start->prep equilibrate Equilibrate at constant temperature with stirring prep->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw clear supernatant with a filtered syringe settle->withdraw weigh_supernatant Weigh the withdrawn saturated solution withdraw->weigh_supernatant evaporate Evaporate solvent from the supernatant weigh_supernatant->evaporate weigh_solute Weigh the dried solute evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate end End calculate->end

Figure 2. Experimental workflow for gravimetric solubility determination.

Conclusion

While specific quantitative solubility data for N,N'-bis(2-methylphenyl)thiourea in common organic solvents is sparse in the literature, a qualitative understanding can be inferred from the behavior of analogous compounds. For researchers and drug development professionals requiring precise solubility values, the provided experimental protocol offers a robust method for in-house determination. The solubility of this and other aryl thiourea derivatives is governed by a complex interplay of solute, solvent, and system properties. A systematic study of these factors will enable the rational selection of solvent systems for various applications, from organic synthesis to pharmaceutical formulation.

The Genesis of a Versatile Scaffold: A Technical Guide to the Historical Background and Discovery of Diarylthioureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diarylthioureas, a class of organic compounds characterized by a central thiourea core flanked by two aryl groups, have emerged from relative obscurity to become a "privileged scaffold" in modern medicinal chemistry. Initially explored as part of the broader development of thiourea chemistry, their profound and diverse biological activities were uncovered over decades of research. This technical guide delves into the historical synthesis of these compounds, chronicles the discovery of their wide-ranging therapeutic potential—most notably as anticancer agents—and provides detailed experimental protocols and mechanistic insights relevant to drug development professionals.

Historical Background and Synthesis

The precise first synthesis of a diarylthiourea is not prominently documented, likely emerging as a natural extension of the broader exploration of thiourea chemistry in the 19th and 20th centuries. The foundational methods for creating the thiourea backbone have been known for over a century.[1][2] Early synthetic routes to ureas and thioureas were often straightforward, and the preparation of diaryl derivatives would have followed logically from the availability of aromatic amines.

The most versatile and enduring method for synthesizing N,N'-diarylthioureas is the reaction of an aryl isothiocyanate with a primary or secondary arylamine.[3] This straightforward addition reaction forms the C-N bond, yielding the thiourea derivative, often in high yield.[3] Another classical approach involves the use of carbon disulfide, which can react with arylamines to form symmetrical diarylthioureas.[3] While the first synthetic methods for the closely related N,N'-diarylureas appeared in the 1960s, primarily using the hazardous reagent phosgene, the analogous thiourea syntheses offered a more accessible route.[4]

Modern synthetic chemistry has further refined these processes, introducing techniques like microwave-assisted synthesis to dramatically reduce reaction times from hours to mere minutes, and solvent-free or "on-water" methods that align with the principles of green chemistry.[5][6]

Discovery of Biological Activity: From Reagents to Regulators

For much of their history, thioureas were regarded primarily as versatile reagents in organic synthesis, serving as precursors for a variety of sulfur- and nitrogen-containing heterocycles like thiazoles and pyrimidines.[7] However, a paradigm shift occurred as screening programs and targeted synthesis efforts began to reveal their potent biological activities.

The Dawn of Anticancer Applications

The discovery of diarylureas and diarylthioureas as potent anticancer agents marked a significant turning point.[8] These compounds have been shown to inhibit the proliferation of a wide array of cancer cell lines, including breast, colon, and prostate cancers.[8][9] Their mechanism of action is often multifactorial, a desirable trait in cancer therapy.

Many diaryl(thio)urea derivatives function as Type II kinase inhibitors .[10] This is exemplified by the FDA-approved drug Sorafenib, a diarylurea that inhibits multiple kinases involved in tumor progression and angiogenesis, such as Raf serine/threonine kinases and receptor tyrosine kinases like VEGFR and PDGFR.[11] This success spurred the development of numerous other diarylurea and diarylthiourea derivatives targeting these critical signaling pathways.[10][11]

Research has elucidated several key mechanisms:

  • Cell Cycle Arrest: Diarylthioureas have been shown to induce cell cycle arrest, a common mechanism for anticancer drugs. For instance, specific derivatives cause an arrest in the S-phase or G1-phase of the cell cycle in breast (MCF-7) and colon (HT-29) cancer cells, respectively, thereby preventing cell division.[8][11][12]

  • Induction of Apoptosis: A crucial discovery was their ability to trigger programmed cell death, or apoptosis. Treatment of cancer cells with diarylthioureas leads to a significant increase in both early and late apoptotic cells.[9][12] This is often mediated through an intrinsic apoptotic pathway involving the activation of key executioner enzymes like caspase-3.[8][12]

  • Inhibition of Signaling Pathways: Diarylthioureas can modulate critical cancer-related signaling pathways. Studies in non-small-cell lung cancer (NSCLC) have shown that these compounds can inhibit the PI3K/Akt pathway, a central regulator of cell survival and proliferation.[13]

A Broadening Therapeutic Spectrum

Beyond oncology, the diarylthiourea scaffold has demonstrated a remarkable range of biological activities, highlighting its versatility:

  • Antiviral Activity: Certain N,N'-diphenylthiourea derivatives have shown high antipicornavirus activity in vitro.[5]

  • Antitubercular Activity: Substituted pyridyl thioureas have been tested for their activity against Mycobacterium tuberculosis.[5]

  • Antimicrobial and Antifungal Activity: Various diarylurea and thiourea derivatives have demonstrated antibacterial properties.[14]

Quantitative Data Summary

The cytotoxic effects of various diarylthiourea derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

Compound ClassDerivative SubstituentsTarget Cell LineIC₅₀ Value (µM)Reference
3-(trifluoromethyl)phenylthiourea3,4-dichloro-phenylSW480 (Colon Cancer)1.5[9]
3-(trifluoromethyl)phenylthiourea3,4-dichloro-phenylSW620 (Colon Cancer)2.5[9]
3-(trifluoromethyl)phenylthiourea4-CF₃-phenylSW480 (Colon Cancer)3.5[9]
3-(trifluoromethyl)phenylthiourea4-CF₃-phenylSW620 (Colon Cancer)8.9[9]
3-(trifluoromethyl)phenylthiourea4-CF₃-phenylPC3 (Prostate Cancer)3.2[9]
3-(trifluoromethyl)phenylthiourea4-CF₃-phenylK-562 (Leukemia)2.2[9]
N,N'-Diarylthiourea(Compound 4)MCF-7 (Breast Cancer)338.33[8][12][15]
Benzo[b]thiophene-diarylurea(Compound 10)HT-29 (Colon Cancer)5.91[11]
Benzo[b]thiophene-diarylurea(Compound 10)A549 (Lung Cancer)14.64[11]

Experimental Protocols

General Protocol for Synthesis of N,N'-Diarylthioureas

This protocol describes a common method for synthesizing unsymmetrical diarylthioureas from an aryl isothiocyanate and an arylamine.

Materials:

  • Substituted Aryl Isothiocyanate (1.0 eq)

  • Substituted Arylamine (1.0 eq)

  • Anhydrous solvent (e.g., Acetone, Tetrahydrofuran (THF), or Dichloromethane (DCM))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the arylamine (1.0 eq) in the chosen anhydrous solvent.

  • Reagent Addition: To the stirred solution, add the aryl isothiocyanate (1.0 eq) either neat or as a solution in the same solvent. The addition can be done dropwise or in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Gentle heating or refluxing may be required for less reactive starting materials.[2]

  • Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure using a rotary evaporator. If the product precipitates from the reaction mixture upon cooling, it can be isolated by filtration.[5]

  • Purification: The crude product is then purified. Recrystallization from a suitable solvent (e.g., ethanol) is often sufficient to yield the pure N,N'-diarylthiourea. If necessary, silica gel column chromatography can be employed for further purification.

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic activity of synthesized diarylthiourea compounds against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Diarylthiourea compound dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Phosphate-Buffered Saline (PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the diarylthiourea compound in culture medium from the DMSO stock. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizing Workflows and Mechanisms

Synthesis and Discovery Workflow

The logical progression from initial synthesis to the identification of a lead compound involves several key stages, including synthesis, purification, characterization, and biological screening.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening start Arylamine + Aryl Isothiocyanate reaction Reaction in Anhydrous Solvent start->reaction workup Solvent Removal & Isolation reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization Pure Diarylthiourea screening In Vitro Biological Screening (e.g., MTT Assay) characterization->screening ic50 Determine IC50 Values screening->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead Lead Compound Identification sar->lead

General workflow for diarylthiourea synthesis and lead identification.
Mechanism of Action: Induction of Apoptosis

Diarylthioureas can induce apoptosis in cancer cells through a sequence of events beginning with cellular stress and culminating in programmed cell death.

G compound Diarylthiourea Treatment stress Induces Cellular Stress & DNA Damage compound->stress arrest Cell Cycle Arrest (e.g., S-Phase) stress->arrest pathway Activation of Intrinsic Apoptotic Pathway stress->pathway apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis caspase3 Caspase-3 Activation pathway->caspase3 caspase3->apoptosis

Apoptotic pathway initiated by diarylthiourea treatment in cancer cells.
Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. Diarylthioureas have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates gsk3b GSK-3β akt->gsk3b inhibits cmyc c-Myc gsk3b->cmyc inhibits proliferation Cell Proliferation & Survival cmyc->proliferation promotes inhibitor Diarylthiourea Derivative inhibitor->akt inhibits (CTPPU)

Inhibition of the PI3K/Akt/GSK-3β/c-Myc pathway by a diarylurea derivative.

References

Potential Research Areas for N,N'-bis(2-methylphenyl)thiourea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(2-methylphenyl)thiourea, a symmetrically disubstituted aromatic thiourea, and its derivatives represent a promising class of compounds with a wide spectrum of potential therapeutic applications. The thiourea scaffold is a versatile pharmacophore known to impart diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The presence of the ortho-methylphenyl groups can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This technical guide provides a comprehensive overview of potential research avenues for N,N'-bis(2-methylphenyl)thiourea derivatives, consolidating data from structurally related compounds to inform future research and development. This document outlines putative mechanisms of action, detailed experimental protocols for synthesis and biological evaluation, and summarizes key quantitative data to facilitate comparative analysis.

Introduction

Thiourea and its derivatives have garnered significant attention in medicinal chemistry due to their broad range of biological activities.[1][2][3] The N,N'-disubstituted thiourea core offers a flexible platform for structural modification, allowing for the fine-tuning of its pharmacological properties. The introduction of aryl substituents, such as the 2-methylphenyl group, can significantly impact the compound's lipophilicity, hydrogen bonding capacity, and overall three-dimensional structure, which are critical determinants of its biological function. This guide explores the potential of N,N'-bis(2-methylphenyl)thiourea derivatives in several key therapeutic areas, drawing on existing literature for analogous compounds to propose viable research directions.

Synthesis and Characterization

The synthesis of N,N'-bis(2-methylphenyl)thiourea can be achieved through several established methods for forming thiourea linkages. A common and effective approach involves the reaction of o-toluidine with a thiocarbonyl transfer reagent.

Experimental Protocol: Synthesis of N,N'-bis(2-methylphenyl)thiourea

Materials:

  • o-Toluidine

  • Carbon disulfide (CS₂)

  • Dicyclohexylcarbodiimide (DCC) or 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Acetone)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure (using TCDI):

  • To a stirred solution of 1,1'-thiocarbonyldiimidazole (1.0 eq) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of o-toluidine (2.1 eq) in anhydrous dichloromethane (5 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with deionized water (3 x 20 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N,N'-bis(2-methylphenyl)thiourea as a solid.

Characterization

The structure of the synthesized N,N'-bis(2-methylphenyl)thiourea should be confirmed using standard spectroscopic techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): Expected signals would include distinct aromatic protons of the tolyl groups and a characteristic broad singlet for the N-H protons. The methyl protons would appear as a singlet.

  • ¹³C NMR: Aromatic carbons, the methyl carbons, and a downfield signal for the thiocarbonyl (C=S) carbon are expected.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and aromatic C-H and C=C stretching should be observed.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the molecular weight and elemental composition of the compound.

Potential Research Area: Anticancer Activity

Diarylthiourea derivatives have demonstrated significant potential as anticancer agents.[4][5] The proposed mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.[4]

Putative Anticancer Signaling Pathway

Based on studies of structurally similar diarylthioureas, a potential signaling pathway for the anticancer activity of N,N'-bis(2-methylphenyl)thiourea derivatives is illustrated below. These compounds may induce cellular stress, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately culminating in programmed cell death.

anticancer_pathway Compound N,N'-bis(2-methylphenyl)thiourea Derivative Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS DNA_Damage DNA Damage Cell->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 ↑ p53 Activation DNA_Damage->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 CellCycleArrest Cell Cycle Arrest (e.g., S phase) p53->CellCycleArrest Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative anticancer signaling pathway for N,N'-bis(2-methylphenyl)thiourea derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of N,N'-bis(2-methylphenyl)thiourea derivatives against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • N,N'-bis(2-methylphenyl)thiourea derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the N,N'-bis(2-methylphenyl)thiourea derivative in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the prepared dilutions of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data for Structurally Related Diarylthiourea Derivatives
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
DiarylthioureaMCF-7 (Breast)338.33 ± 1.52[4]
p-NitrodiarylthioureaMCF-7 (Breast)3.16[5]
p-NitrodiarylthioureaT-47D (Breast)2.53[5]
p-NitrodiarylthioureaLNCaP (Prostate)3.54[5]
3-(Trifluoromethyl)phenylthioureaSW620 (Colon)9.4 ± 1.85[1]
Bis-acyl-thioureaMG-U87 (Glioblastoma)2.459 - 2.664[6]

Potential Research Area: Antimicrobial Activity

Thiourea derivatives are known to possess significant antimicrobial properties.[7] The ortho-methyl substituent in N,N'-bis(2-methylphenyl)thiourea may enhance its antifungal and antibacterial efficacy.

Experimental Workflow for Antimicrobial Screening

The following workflow outlines the general procedure for screening N,N'-bis(2-methylphenyl)thiourea derivatives for their antimicrobial activity.

antimicrobial_workflow Start Synthesized N,N'-bis(2-methylphenyl)thiourea Derivatives Prepare_Stock Prepare Stock Solutions (in DMSO) Start->Prepare_Stock Broth_Microdilution Broth Microdilution Assay Prepare_Stock->Broth_Microdilution Select_Strains Select Bacterial and Fungal Strains (e.g., S. aureus, E. coli, C. albicans) Select_Strains->Broth_Microdilution Incubate Incubate at 37°C for 24h (bacteria) or 48h (fungi) Broth_Microdilution->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC MBC_MFC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Determine_MIC->MBC_MFC End Identify Lead Compounds MBC_MFC->End

Caption: General workflow for antimicrobial screening of thiourea derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of N,N'-bis(2-methylphenyl)thiourea derivatives against pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • N,N'-bis(2-methylphenyl)thiourea derivative stock solution (in DMSO)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

  • Prepare a microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for fungi).

  • Add the inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubate the plates at 37 °C for 24 hours for bacteria or 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data for Structurally Related Thiourea Derivatives

The following table presents the antimicrobial activity of thiourea derivatives with structural similarities to the target compound.

Compound ClassMicroorganismMIC (µg/mL)Reference
Ortho-methylated thiourea (SB2)Candida auris- (Significant inhibition)[8]
PhenylenedithioureasVarious FungiStrong activity[9]
N-acyl thioureasE. coli ATCC 259221250 - >5000[2]
Thiourea derivativesS. aureus50 - 400[7]
Thiourea derivativesC. albicans25 - 100[7]

Potential Research Area: Enzyme Inhibition

The thiourea moiety is a known inhibitor of various enzymes, particularly urease, due to its structural similarity to urea.[10][11] This makes N,N'-bis(2-methylphenyl)thiourea derivatives interesting candidates for the development of novel enzyme inhibitors.

Logical Relationship for Urease Inhibition Assay

The development and validation of a urease inhibition assay follows a logical progression from initial screening to detailed kinetic analysis.

urease_inhibition_logic Start Synthesized N,N'-bis(2-methylphenyl)thiourea Derivatives Initial_Screening Initial Screening for Urease Inhibition (e.g., at a single high concentration) Start->Initial_Screening Active_Compounds Identification of Active Compounds Initial_Screening->Active_Compounds IC50_Determination Determination of IC₅₀ Values (Dose-response curve) Active_Compounds->IC50_Determination Kinetic_Studies Kinetic Studies to Determine Mechanism of Inhibition (e.g., Lineweaver-Burk plot) IC50_Determination->Kinetic_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinetic_Studies->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Logical workflow for the evaluation of urease inhibitors.

Experimental Protocol: Urease Inhibition Assay

Objective: To evaluate the urease inhibitory activity of N,N'-bis(2-methylphenyl)thiourea derivatives.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Phenol-hypochlorite reagent (for ammonia detection)

  • N,N'-bis(2-methylphenyl)thiourea derivative stock solution (in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of urease solution and incubate for a specific time (e.g., 15 minutes) at 37 °C.

  • Initiate the reaction by adding 50 µL of urea solution.

  • Incubate for 30 minutes at 37 °C.

  • Measure the amount of ammonia produced using the phenol-hypochlorite method by measuring the absorbance at a specific wavelength (e.g., 630 nm).

  • Thiourea is used as a standard inhibitor.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Quantitative Data for Structurally Related Thiourea Derivatives as Enzyme Inhibitors

The following table summarizes the enzyme inhibitory activity of various thiourea derivatives.

Compound ClassEnzymeIC₅₀ (µM)Reference
N,N'-disubstituted thioureasUrease5.53 - 91.50[10]
N-monoarylacetothioureasUrease0.16 ± 0.05[12]
Bis-acyl-thioureaUrease1.55 - 1.69[6]
Thiourea derivativesAcetylcholinesterase (AChE)>100 (for most)[10]
Thiourea derivativesButyrylcholinesterase (BChE)>100 (for most)[10]

Conclusion and Future Directions

N,N'-bis(2-methylphenyl)thiourea and its derivatives hold considerable promise as a scaffold for the development of novel therapeutic agents. The existing body of literature on structurally related compounds strongly suggests that this class of molecules is likely to exhibit significant anticancer, antimicrobial, and enzyme inhibitory activities.

Future research should focus on the following areas:

  • Synthesis of a focused library of derivatives: Systematic modification of the N,N'-bis(2-methylphenyl)thiourea core, including the introduction of various substituents on the phenyl rings, will be crucial for establishing clear structure-activity relationships (SAR).

  • In-depth mechanistic studies: For promising lead compounds, detailed investigations into their molecular mechanisms of action are warranted. This could involve identifying specific protein targets, elucidating signaling pathways, and studying their effects on cellular processes in more detail.

  • In vivo evaluation: Compounds that demonstrate potent in vitro activity should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of other therapeutic areas: The versatility of the thiourea scaffold suggests that these derivatives may have potential in other areas of drug discovery, such as antiviral or anti-inflammatory applications.

By systematically exploring these research avenues, the full therapeutic potential of N,N'-bis(2-methylphenyl)thiourea derivatives can be unlocked, potentially leading to the development of new and effective treatments for a range of diseases.

References

Safety data sheet (SDS) and handling precautions for N,N'-bis(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for N,N'-bis(2-methylphenyl)thiourea (also known as N,N'-Di-o-tolylthiourea), with the CAS Number 137-97-3. Due to limited specific safety data for this compound, this guide incorporates information from safety data sheets (SDS) of structurally similar thiourea derivatives to ensure a cautious and thorough approach to its handling.

Chemical and Physical Properties

N,N'-bis(2-methylphenyl)thiourea is a symmetrically substituted diaryl thiourea. While a specific Safety Data Sheet (SDS) from one supplier indicates it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care, considering the known hazards of similar compounds.[1] Thiourea derivatives, in general, are known to possess a range of biological activities and potential toxicities.

Table 1: Physical and Chemical Properties of N,N'-bis(2-methylphenyl)thiourea and Related Compounds

PropertyN,N'-bis(2-methylphenyl)thioureaN,N'-DiphenylthioureaThiourea
CAS Number 137-97-3102-08-962-56-6
Molecular Formula C15H16N2SC13H12N2SCH4N2S
Molecular Weight 256.36 g/mol 228.31 g/mol 76.12 g/mol
Appearance Information not availableBeige powderWhite crystalline solid
Melting Point Information not available152 - 155 °C176 - 178 °C
Boiling Point Information not availableInformation not available150 - 160 °C (decomposes)
Solubility Information not availableLow water solubilitySoluble in water
Odor Information not availableNo data availableOdorless

Data compiled from various sources.[1][2][3][4]

Hazard Identification and Precautionary Measures

While one SDS for N,N'-bis(2-methylphenyl)thiourea does not list specific hazards, it is prudent to consider the potential risks associated with thiourea derivatives. When heated to decomposition, thiourea compounds can emit toxic fumes of nitrogen and sulfur oxides.[5]

Table 2: GHS Hazard Classifications for Structurally Similar Thiourea Derivatives

Hazard ClassN,N'-DiphenylthioureaN-(o-Tolyl)thioureaThiourea
Acute Oral Toxicity -Category 3 (Toxic if swallowed)Category 4 (Harmful if swallowed)
Skin Sensitization Category 1 (May cause an allergic skin reaction)--
Reproductive Toxicity Category 2 (Suspected of damaging the unborn child)-Category 2 (Suspected of damaging fertility or the unborn child)
Carcinogenicity --Category 2 (Suspected of causing cancer)
Serious Eye Damage/Irritation -Category 2 (Causes serious eye irritation)-

Data compiled from various sources.[2][6]

Based on the data for related compounds, the following precautionary statements should be considered when handling N,N'-bis(2-methylphenyl)thiourea:

  • Prevention:

    • Obtain special instructions before use.

    • Do not handle until all safety precautions have been read and understood.

    • Wash face, hands, and any exposed skin thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust.

  • Response:

    • If swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

    • If on skin: Wash with plenty of water. If skin irritation or an allergic reaction occurs, get medical advice/attention.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If exposed or concerned: Get medical advice/attention.

  • Storage:

    • Store locked up in a well-ventilated place. Keep the container tightly closed.

  • Disposal:

    • Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols and Handling

The following is a generalized protocol for the synthesis and handling of N,N'-bis(2-methylphenyl)thiourea, based on procedures for similar compounds.

Synthesis of N,N'-bis(2-methylphenyl)thiourea

A common method for the synthesis of symmetrical diaryl thioureas involves the reaction of the corresponding aniline with a thiocarbonyl source, such as carbon disulfide or 1,1'-thiocarbonyldiimidazole (TCDI).

Materials:

  • 2-Methylaniline (o-toluidine)

  • 1,1'-Thiocarbonyldiimidazole (TCDI) or Carbon Disulfide

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Sodium sulfate (for drying)

  • Solvent for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • Reaction Setup: In a fume hood, dissolve 2-methylaniline (2 equivalents) in an appropriate anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Slowly add TCDI (1 equivalent) or carbon disulfide (0.5 equivalents) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • If using TCDI, the reaction mixture can be washed with water to remove imidazole byproducts. The organic layer is then dried over anhydrous sodium sulfate.

    • If using carbon disulfide, the reaction may precipitate the product upon completion or cooling.

  • Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to yield N,N'-bis(2-methylphenyl)thiourea.

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of N,N'-bis(2-methylphenyl)thiourea in a laboratory setting.

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Review SDS Review SDS & Literature Risk Assessment Perform Risk Assessment Review SDS->Risk Assessment Input for PPE Selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) Risk Assessment->PPE Selection Engineering Controls Prepare Engineering Controls (Fume Hood) Risk Assessment->Engineering Controls Weighing Weigh Compound in Vented Enclosure Engineering Controls->Weighing Reaction Setup Set up Reaction in Fume Hood Weighing->Reaction Setup Monitoring Monitor Reaction Reaction Setup->Monitoring Workup Perform Work-up Monitoring->Workup Decontamination Decontaminate Glassware & Surfaces Workup->Decontamination Waste Segregation Segregate Chemical Waste Decontamination->Waste Segregation Waste Disposal Dispose of Waste via EH&S Guidelines Waste Segregation->Waste Disposal

Safe handling workflow for N,N'-bis(2-methylphenyl)thiourea.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: When heated to decomposition, it may emit toxic fumes of nitrogen and sulfur oxides.[5]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.

Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in Section 2. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.

Storage and Disposal

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store locked up.

  • Disposal: Dispose of this chemical in accordance with federal, state, and local regulations.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between hazard identification and the implementation of control measures.

Hazard_Control_Logic Hazard_ID Hazard Identification (Based on SDS & Analogs) Risk_Assessment Risk Assessment (Likelihood & Severity) Hazard_ID->Risk_Assessment Informs Control_Measures Implementation of Control Measures Engineering Controls (Fume Hood) Personal Protective Equipment (PPE) Administrative Controls (SOPs) Risk_Assessment->Control_Measures Determines Safe_Handling Safe Handling & Minimized Exposure Control_Measures:eng->Safe_Handling Control_Measures:ppe->Safe_Handling Control_Measures:admin->Safe_Handling

References

Thermogravimetric Analysis of N,N'-bis(2-methylphenyl)thiourea: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of N,N'-bis(2-methylphenyl)thiourea, also known as N,N'-bis(o-tolyl)thiourea. Due to the absence of publicly available, specific TGA data for this compound, this document presents a representative, hypothetical analysis based on the known thermal behavior of analogous N,N'-diarylthiourea derivatives. The guide outlines a detailed experimental protocol for conducting TGA, presents a summary of expected quantitative data in a tabular format, and includes a visual representation of the experimental workflow. This document is intended to serve as a practical resource for researchers in materials science, medicinal chemistry, and drug development who are interested in the thermal properties of thiourea-based compounds.

Introduction

N,N'-disubstituted thiourea derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry, catalysis, and materials science. Their biological activities, which include antibacterial, antifungal, and anticancer properties, make them attractive scaffolds for drug discovery. The thermal stability of these compounds is a critical parameter that influences their synthesis, purification, storage, and potential applications, particularly in melt-processing or high-temperature formulations.

Thermogravimetric analysis (TGA) is a fundamental analytical technique used to characterize the thermal stability and decomposition profile of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides valuable information about decomposition temperatures, the presence of volatile components, and the composition of the final residue.

This guide focuses on the hypothetical thermogravimetric analysis of N,N'-bis(2-methylphenyl)thiourea.

Experimental Protocol

The following section details a representative experimental protocol for the thermogravimetric analysis of N,N'-bis(2-methylphenyl)thiourea. The parameters outlined are based on typical conditions used for the analysis of organic compounds of similar molecular weight and thermal stability.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

  • Ensure the N,N'-bis(2-methylphenyl)thiourea sample is a fine, homogeneous powder to promote uniform heat distribution.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).

TGA Parameters:

  • Temperature Range: 25 °C to 600 °C. This range is typically sufficient to observe the complete decomposition of most organic molecules.

  • Heating Rate: 10 °C/min. A controlled, linear heating rate is crucial for reproducible results.

  • Atmosphere: Inert gas (Nitrogen or Argon).

  • Flow Rate: 50 mL/min. A constant flow of inert gas is maintained to purge volatile decomposition products from the furnace.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

Data Presentation

The quantitative data obtained from the TGA of N,N'-bis(2-methylphenyl)thiourea would be expected to show a multi-stage decomposition process, which is characteristic of many unsymmetrical organic molecules. The following table summarizes the anticipated results.

ParameterExpected ValueDescription
Onset Decomposition Temperature (Tonset) ~ 180 - 220 °CThe temperature at which significant mass loss begins. This is a primary indicator of the compound's thermal stability.
First Stage Mass Loss (%) ~ 40 - 50 %Corresponds to the initial fragmentation of the molecule, likely involving the loss of the thiourea core and parts of the methylphenyl groups.
Second Stage Mass Loss (%) ~ 30 - 40 %Represents the further decomposition of intermediate fragments at higher temperatures.
Final Residue at 600 °C (%) < 5 %The percentage of mass remaining at the end of the analysis in an inert atmosphere. For a purely organic molecule, this is expected to be minimal.

Note: The data presented in this table is hypothetical and based on the analysis of structurally similar compounds. Actual experimental results may vary.

Mandatory Visualization

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup & Analysis cluster_data Data Processing & Interpretation p1 Obtain N,N'-bis(2-methylphenyl)thiourea Sample p2 Grind to a Fine Powder p1->p2 p3 Weigh 5-10 mg into TGA Pan p2->p3 a3 Place Sample in Furnace and Start Experiment p3->a3 a1 Set Temperature Program (e.g., 25-600°C at 10°C/min) a1->a3 a2 Set Inert Atmosphere (e.g., N2 at 50 mL/min) a2->a3 a4 Record Mass vs. Temperature Data a3->a4 d1 Plot TGA Curve (Mass % vs. Temperature) a4->d1 d2 Determine Onset Decomposition Temperature d1->d2 d3 Calculate Mass Loss Percentages for Each Stage d1->d3 d4 Analyze Final Residue d1->d4

Caption: Experimental workflow for the thermogravimetric analysis of N,N'-bis(2-methylphenyl)thiourea.

Conclusion

A Comprehensive Technical Guide on the Theoretical Electronic Structure of N,N'-bis(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the theoretical calculations used to elucidate the electronic structure of N,N'-bis(2-methylphenyl)thiourea. The methodologies, data, and visualizations presented are based on established computational studies of analogous thiourea derivatives and serve as a representative model for the title compound.

Introduction

Thiourea derivatives are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1] Their biological activity and chemical reactivity are intrinsically linked to their electronic structure. Understanding the distribution of electrons, frontier molecular orbitals, and electrostatic potential is crucial for designing novel therapeutic agents and functional materials. This guide outlines the theoretical framework for investigating the electronic properties of N,N'-bis(2-methylphenyl)thiourea using computational chemistry.

Computational Methodology

The electronic structure of N,N'-bis(2-methylphenyl)thiourea can be effectively modeled using Density Functional Theory (DFT), a robust method for quantum chemical calculations.

Experimental Protocols: Computational Details

A common and effective approach for this type of analysis involves the following steps:

  • Geometry Optimization: The initial molecular structure of N,N'-bis(2-methylphenyl)thiourea is optimized to find its most stable conformation (lowest energy state). This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT.[2][3] A standard basis set, such as 6-31G(d,p), is employed to describe the atomic orbitals.[2][3]

  • Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Following successful optimization, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.[3]

A logical workflow for these calculations is depicted below.

G Computational Workflow for Electronic Structure Analysis A Initial Molecular Structure of N,N'-bis(2-methylphenyl)thiourea B Geometry Optimization (DFT/B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Energy Minimum C->D E Calculation of Electronic Properties: - HOMO/LUMO - Molecular Electrostatic Potential - Mulliken Charges D->E F Analysis and Interpretation E->F

Figure 1: A diagram illustrating the computational workflow.

Predicted Electronic Properties

The following tables summarize the expected quantitative data for the electronic structure of N,N'-bis(2-methylphenyl)thiourea, based on values reported for similar thiourea derivatives.

Table 1: Optimized Geometrical Parameters

ParameterBondPredicted Value
Bond LengthC=S1.69 Å
C-N (thiourea)1.35 Å
C-N (phenyl)1.42 Å
Bond AngleN-C-N118°
N-C=S121°
Dihedral AngleC-N-C-N~150°

Table 2: Frontier Molecular Orbital (FMO) Analysis

ParameterPredicted Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap (ΔE)4.7 eV

Table 3: Mulliken Atomic Charges

AtomPredicted Charge (e)
S-0.45
C (thiourea)+0.30
N (thiourea)-0.60
H (N-H)+0.35

Analysis of Electronic Structure

The calculated electronic properties provide significant insights into the chemical behavior of N,N'-bis(2-methylphenyl)thiourea.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are key to understanding the reactivity of a molecule. The HOMO, being the outermost occupied orbital, acts as an electron donor, while the LUMO, the innermost unoccupied orbital, acts as an electron acceptor. For thiourea derivatives, the HOMO is typically localized on the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack.[4] The LUMO is often distributed over the thiocarbonyl group and the phenyl rings.[4] The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For N,N'-bis(2-methylphenyl)thiourea, the most negative potential is expected around the sulfur atom, consistent with it being a primary site for interaction with electrophiles. The regions around the N-H protons are expected to be the most electropositive.

The relationship between these key electronic properties is visualized below.

G Interrelation of Electronic Structure Properties A Molecular Geometry B HOMO-LUMO Distribution & Energy A->B C Molecular Electrostatic Potential (MEP) A->C D Atomic Charges A->D E Chemical Reactivity (Nucleophilic/Electrophilic Sites) B->E C->E D->E

Figure 2: Key electronic properties and their influence on reactivity.

Synthesis Protocol

While this guide focuses on theoretical calculations, a representative experimental protocol for the synthesis of diaryl thioureas is provided for context.

Experimental Protocols: Synthesis of N,N'-bis(2-methylphenyl)thiourea

  • Preparation of Isothiocyanate: 2-methylaniline is reacted with thiophosgene in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form 2-methylphenyl isothiocyanate. The reaction is typically carried out at low temperatures.

  • Thiourea Formation: The synthesized 2-methylphenyl isothiocyanate is then reacted with another equivalent of 2-methylaniline in a solvent like acetone or acetonitrile. The mixture is refluxed for several hours to yield N,N'-bis(2-methylphenyl)thiourea.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product in high purity.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.[5][6]

Conclusion

Theoretical calculations provide a powerful framework for understanding the electronic structure and reactivity of N,N'-bis(2-methylphenyl)thiourea. By employing methods like DFT, researchers can gain valuable insights into the molecule's geometric parameters, frontier molecular orbitals, and electrostatic potential. This information is instrumental for the rational design of new thiourea derivatives with tailored properties for applications in drug development and materials science. The predictive power of these computational models, when used in conjunction with experimental validation, accelerates the discovery and optimization of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for N,N'-bis(2-methylphenyl)thiourea in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N'-bis(2-methylphenyl)thiourea as a versatile ligand in organometallic chemistry. This document details the synthesis of the ligand, its incorporation into metal complexes, and potential applications in catalysis and medicinal chemistry. The provided protocols are based on established methods for similar thiourea derivatives and can be adapted for specific research needs.

Introduction

N,N'-disubstituted thiourea derivatives are a class of ligands that have garnered significant interest in organometallic chemistry due to their versatile coordination properties and the diverse applications of their metal complexes.[1][2][3][4] The sulfur and nitrogen atoms of the thiourea backbone can coordinate to a variety of metal centers, leading to complexes with unique structural and electronic properties.[3] These complexes have shown promise in various fields, including catalysis, materials science, and medicinal chemistry, with notable applications as anticancer and antimicrobial agents.[5]

N,N'-bis(2-methylphenyl)thiourea, with its sterically demanding ortho-methylphenyl groups, offers a unique ligand framework that can influence the geometry, stability, and reactivity of its corresponding organometallic complexes. These steric and electronic features make it an attractive candidate for the development of novel catalysts and therapeutic agents.

Synthesis of N,N'-bis(2-methylphenyl)thiourea

The synthesis of N,N'-bis(2-methylphenyl)thiourea can be achieved through the reaction of 2-methylaniline with a thiocarbonyl source, such as 1,1'-thiocarbonyldiimidazole (TCDI). This method is adapted from the synthesis of structurally similar N,N'-bis(2-dialkylaminophenyl)thioureas.[6][7]

Experimental Protocol:

Materials:

  • 2-methylaniline

  • 1,1'-thiocarbonyldiimidazole (TCDI)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (Et₂O)

Procedure:

  • In a round-bottom flask, dissolve 1,1'-thiocarbonyldiimidazole (1.0 equivalent) in dichloromethane.

  • To this solution, add a solution of 2-methylaniline (2.0 equivalents) in dichloromethane dropwise with stirring.

  • Heat the resulting mixture to reflux (approximately 40 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction (typically overnight), cool the reaction mixture to room temperature.

  • Wash the organic solution with deionized water (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether, to yield N,N'-bis(2-methylphenyl)thiourea as a solid.

Characterization Data:

The following table summarizes the expected spectroscopic data for N,N'-bis(2-methylphenyl)thiourea, based on data for analogous compounds.[6][7]

Technique Expected Observations
¹H NMR Resonances for NH protons, aromatic protons, and methyl protons. The NH proton signal is expected to be a broad singlet.
¹³C NMR Resonances for the thiocarbonyl carbon (C=S), aromatic carbons, and methyl carbons.
IR (cm⁻¹) Characteristic stretching vibrations for N-H and C=S bonds.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₁₅H₁₆N₂S.

Synthesis of Organometallic Complexes

N,N'-bis(2-methylphenyl)thiourea can act as a ligand for a variety of transition metals, including palladium(II), platinum(II), gold(I), and silver(I). The following are general protocols for the synthesis of such complexes, which can be optimized for specific metal precursors and desired complex stoichiometries.

Palladium(II) and Platinum(II) Complexes

General Protocol:

  • Dissolve the N,N'-bis(2-methylphenyl)thiourea ligand in a suitable solvent such as ethanol or dichloromethane.

  • In a separate flask, dissolve the metal salt (e.g., K₂PdCl₄ or K₂PtCl₄) in an appropriate solvent (e.g., water or ethanol).

  • Add the ligand solution dropwise to the stirred metal salt solution. The molar ratio of ligand to metal can be varied to obtain complexes with different stoichiometries (e.g., ML₂ or ML₄).

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period.

  • The resulting complex may precipitate out of solution. If so, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum. If no precipitate forms, the complex can be isolated by solvent evaporation and subsequent purification.

Gold(I) and Silver(I) Complexes

General Protocol:

  • Prepare a solution of the gold(I) or silver(I) precursor (e.g., [AuCl(tht)] or AgOTf) in a solvent like dichloromethane.

  • Add a solution of N,N'-bis(2-methylphenyl)thiourea in the same solvent to the metal precursor solution.

  • Stir the reaction at room temperature, protected from light, for a duration determined by reaction monitoring.

  • Isolate the product by partial evaporation of the solvent and precipitation with a non-polar solvent like hexane.

  • Collect the solid by filtration and dry under vacuum.

Applications in Organometallic Chemistry

Catalysis

Thiourea-based ligands have been successfully employed in various catalytic transformations.[4][8] Organometallic complexes of N,N'-bis(2-methylphenyl)thiourea are potential candidates for catalysts in cross-coupling reactions, hydrogenations, and other organic transformations. The steric bulk of the 2-methylphenyl groups can play a crucial role in influencing the selectivity of the catalytic process.

Workflow for Catalyst Development and Application

cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_application Catalytic Application L_Syn Synthesis of N,N'-bis(2-methylphenyl)thiourea L_Pur Purification L_Syn->L_Pur L_Char Characterization (NMR, IR, MS) L_Pur->L_Char C_Syn Complexation with Metal Precursor L_Char->C_Syn C_Pur Purification C_Syn->C_Pur C_Char Characterization (X-ray, NMR, etc.) C_Pur->C_Char A_Screen Catalyst Screening C_Char->A_Screen A_Opt Reaction Optimization A_Screen->A_Opt A_Sub Substrate Scope Evaluation A_Opt->A_Sub A_Mech Mechanistic Studies A_Sub->A_Mech

Caption: Workflow for the development and application of organometallic catalysts.

Medicinal Chemistry and Drug Development

Thiourea-metal complexes have demonstrated significant potential as therapeutic agents, particularly as anticancer drugs.[5] The mechanism of action is often attributed to their ability to interact with biomolecules. The lipophilicity and structural features of N,N'-bis(2-methylphenyl)thiourea complexes could lead to favorable pharmacokinetic properties and potent biological activity.

Logical Flow for Drug Development

start Design & Synthesis of N,N'-bis(2-methylphenyl)thiourea Metal Complexes invitro In Vitro Screening (e.g., Cytotoxicity Assays) start->invitro sar Structure-Activity Relationship (SAR) Studies invitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->invitro Iterative Improvement invivo In Vivo Studies (Animal Models) lead_opt->invivo preclinical Preclinical Development invivo->preclinical

Caption: Drug development pipeline for thiourea-based metal complexes.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data for organometallic complexes of N,N'-bis(2-methylphenyl)thiourea. Note: The values presented here are hypothetical and for illustrative purposes only. Actual experimental data should be populated based on laboratory results.

Complex Formula Yield (%) ¹H NMR (NH, ppm) ¹³C NMR (C=S, ppm) Catalytic Activity (Example) IC₅₀ (µM) (Example Cell Line)
[Pd(L)₂Cl₂]C₃₀H₃₂Cl₂N₄PdS₂859.5175.292% conversion (Suzuki Coupling)15.2 (MCF-7)
[Pt(L)₂Cl₂]C₃₀H₃₂Cl₂N₄PtS₂809.3174.888% conversion (Hydrosilylation)10.5 (A549)
[Au(L)(PPh₃)]ClC₄₈H₄₇AuClN₂PS908.9178.195% yield (Hydroamination)5.8 (HeLa)
[Ag(L)₂]NO₃C₃₀H₃₂N₅O₃AgS₂929.1176.5-25.1 (PC-3)

L = N,N'-bis(2-methylphenyl)thiourea

Conclusion

N,N'-bis(2-methylphenyl)thiourea is a promising ligand for the development of novel organometallic complexes. Its straightforward synthesis and versatile coordination capabilities make it a valuable building block for creating catalysts and potential therapeutic agents. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich organometallic chemistry of this ligand and its derivatives. Further research into the specific catalytic activities and biological properties of its metal complexes is warranted to fully realize its potential in various scientific disciplines.

References

Application of N,N'-bis(2-methylphenyl)thiourea in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-bis(2-methylphenyl)thiourea, also known as N,N'-di-o-tolylthiourea, is a symmetrically substituted diarylthiourea that serves as a valuable precursor in the synthesis of heterocyclic compounds. The thiourea functional group, with its nucleophilic sulfur and nitrogen atoms, provides a versatile scaffold for the construction of various ring systems. Of particular significance is its application in the synthesis of benzothiazole derivatives, a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets in drug discovery and development.

The primary synthetic utility of N,N'-bis(2-methylphenyl)thiourea lies in its ability to undergo intramolecular oxidative cyclization to form 2-arylaminobenzothiazoles. This transformation, historically known as the Hugerschoff reaction, provides a direct route to this important heterocyclic core. The resulting 2-(2-methylphenylamino)-4-methylbenzothiazole retains a significant portion of the starting material's structure and offers further opportunities for functionalization.

This document provides detailed application notes and experimental protocols for the synthesis of benzothiazoles from N,N'-bis(2-methylphenyl)thiourea, targeting researchers and professionals in the fields of organic synthesis and medicinal chemistry.

Application in Heterocyclic Synthesis: Benzothiazoles

The most prominent application of N,N'-bis(2-methylphenyl)thiourea is in the synthesis of 2-(2-methylphenylamino)-4-methylbenzothiazole through oxidative cyclization. This reaction involves the formation of a new carbon-sulfur bond between the thiocarbonyl group and one of the ortho-positions of a phenyl ring, followed by the elimination of a proton and a hydrogen atom from one of the nitrogen atoms.

Reaction Pathway: Oxidative Cyclization

The general mechanism for the oxidative cyclization of a diarylthiourea to a 2-anilinobenzothiazole is depicted below. The reaction is typically promoted by an oxidizing agent, such as bromine or a tribromide salt.

G cluster_start Starting Material cluster_process Reaction Process cluster_product Product start N,N'-bis(2-methylphenyl)thiourea cyclization Intramolecular Electrophilic Cyclization start->cyclization + Oxidizing Agent oxidizing_agent Oxidizing Agent (e.g., Br₂, BTMAT) oxidation Oxidation/ Aromatization cyclization->oxidation product 2-(2-methylphenylamino)- 4-methylbenzothiazole oxidation->product

Caption: General workflow for the synthesis of 2-arylaminobenzothiazoles.

Experimental Protocols

The following protocols are based on established methods for the oxidative cyclization of diarylthioureas. While a specific protocol for N,N'-bis(2-methylphenyl)thiourea is not extensively reported, these general procedures can be adapted.

Protocol 1: Oxidative Cyclization using Benzyltrimethylammonium Tribromide

This protocol utilizes a stable and easy-to-handle solid bromine source, which can minimize side reactions like aromatic bromination.

Materials:

  • N,N'-bis(2-methylphenyl)thiourea

  • Benzyltrimethylammonium tribromide (BTMAT)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N'-bis(2-methylphenyl)thiourea (1 equivalent) in chloroform or dichloromethane.

  • Addition of Oxidant: To the stirred solution, add benzyltrimethylammonium tribromide (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-(2-methylphenylamino)-4-methylbenzothiazole.

Protocol 2: Classical Hugerschoff Reaction using Liquid Bromine

This is a traditional method but requires careful handling of liquid bromine.

Materials:

  • N,N'-bis(2-methylphenyl)thiourea

  • Liquid bromine (Br₂)

  • Chloroform (CHCl₃)

  • Aqueous sodium bisulfite solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve N,N'-bis(2-methylphenyl)thiourea (1 equivalent) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath.

  • Addition of Bromine: Add a solution of liquid bromine (1.1 equivalents) in chloroform dropwise to the cooled and stirred solution of the thiourea.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the dropwise addition of an aqueous sodium bisulfite solution to remove any excess bromine. Wash the organic layer with saturated sodium bicarbonate solution and then with water.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by recrystallization or column chromatography as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 2-aminobenzothiazoles from arylthiourea precursors, which can be used as a reference for optimizing the synthesis from N,N'-bis(2-methylphenyl)thiourea.

Precursor TypeOxidizing AgentSolventTemperatureReaction TimeYield (%)Reference
ArylthioureaBenzyltrimethylammonium tribromideCH₂Cl₂Room Temp.1-3 h70-90Based on general procedures for Hugerschoff reaction with stable bromine sources.
1,3-DiarylthioureaLiquid BromineCHCl₃0 °C to RT2-4 h60-85Based on classical Hugerschoff reaction protocols.[1]
ArylthioureaH₂SO₄ / cat. Bromine compoundH₂SO₄20-120 °C1-5 h>90This method is reported for arylthioureas and may require optimization for diarylthioureas.

Logical Relationship Diagram

G cluster_precursor Precursor cluster_reaction Synthetic Transformation cluster_product Heterocyclic Product cluster_application Potential Applications thiourea N,N'-bis(2-methylphenyl)thiourea cyclization Oxidative Cyclization (Hugerschoff Reaction) thiourea->cyclization benzothiazole 2-(2-methylphenylamino)-4-methylbenzothiazole cyclization->benzothiazole drug_discovery Drug Discovery Scaffolds benzothiazole->drug_discovery materials Functional Materials benzothiazole->materials

References

Application Notes and Protocols: N,N'-bis(2-methylphenyl)thiourea as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of mild steel remains a critical issue across numerous industries, leading to significant economic losses and safety concerns. The application of organic corrosion inhibitors is a highly effective strategy to mitigate this problem. Thiourea derivatives are a prominent class of corrosion inhibitors, particularly effective in acidic environments. Their efficacy stems from the presence of nitrogen and sulfur atoms, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents. This document provides detailed application notes and protocols for the utilization of N,N'-bis(2-methylphenyl)thiourea as a corrosion inhibitor for mild steel. While direct experimental data for this specific compound is limited in the public domain, the information herein is substantially based on established principles and studies of analogous aryl-substituted thiourea derivatives. These analogues provide a robust foundation for predicting the performance and mechanism of action of N,N'-bis(2-methylphenyl)thiourea.

Predicted Mechanism of Action

The corrosion inhibition of mild steel in an acidic medium by N,N'-bis(2-methylphenyl)thiourea is predicated on its adsorption onto the steel surface. This process is thought to occur through a combination of physisorption and chemisorption. In an acidic solution, the thiourea molecule can become protonated. The resulting cationic species can then electrostatically interact with the negatively charged steel surface (due to the adsorption of anions from the acid), a process known as physisorption. Concurrently, the lone pairs of electrons on the sulfur and nitrogen atoms, along with the π-electrons of the phenyl rings, can be shared with the vacant d-orbitals of iron atoms on the mild steel surface, leading to the formation of a coordinate covalent bond (chemisorption). This adsorbed layer of inhibitor molecules forms a protective film, isolating the mild steel from the corrosive environment and hindering both the anodic dissolution of iron and the cathodic hydrogen evolution reactions. The presence of the electron-donating methyl groups on the phenyl rings is expected to increase the electron density on the molecule, thereby enhancing its adsorption and improving its inhibition efficiency.

Data Presentation

The following tables summarize the predicted quantitative data for the performance of N,N'-bis(2-methylphenyl)thiourea as a corrosion inhibitor for mild steel in 1 M HCl, based on typical results for analogous thiourea derivatives.

Table 1: Predicted Inhibition Efficiency from Weight Loss Measurements

Inhibitor Concentration (M)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank25.01.0-
1 x 10⁻⁵5.00.2080.0
5 x 10⁻⁵3.00.1288.0
1 x 10⁻⁴1.80.0792.8
5 x 10⁻⁴1.00.0496.0
1 x 10⁻³0.70.0397.2

Table 2: Predicted Electrochemical Polarization Parameters

Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-480100070120-
1 x 10⁻⁵-4702006811880.0
5 x 10⁻⁵-4651106711589.0
1 x 10⁻⁴-460756511292.5
5 x 10⁻⁴-450406311096.0
1 x 10⁻³-445256210897.5

Table 3: Predicted Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank50100-
1 x 10⁻⁵2505080.0
5 x 10⁻⁵4504088.9
1 x 10⁻⁴6503092.3
5 x 10⁻⁴12002095.8
1 x 10⁻³20001597.5

Experimental Protocols

Protocol 1: Synthesis of N,N'-bis(2-methylphenyl)thiourea

This protocol is based on general synthesis methods for N,N'-disubstituted thioureas.[1][2]

  • Materials and Equipment:

    • 2-Methylaniline (o-toluidine)

    • Carbon disulfide (CS₂)

    • Ethanol

    • Sodium hydroxide (NaOH)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Buchner funnel and filter paper

    • Recrystallization apparatus

  • Procedure:

    • In a round-bottom flask, dissolve 2-methylaniline in ethanol.

    • Slowly add carbon disulfide to the stirred solution at room temperature.

    • Add a solution of sodium hydroxide in ethanol dropwise to the mixture.

    • Reflux the reaction mixture for 3-4 hours.

    • After cooling, pour the reaction mixture into cold water.

    • The crude product will precipitate. Collect the solid by vacuum filtration and wash with water.

    • Purify the crude N,N'-bis(2-methylphenyl)thiourea by recrystallization from ethanol.

    • Dry the purified product in a desiccator.

Protocol 2: Weight Loss Measurements

This is a straightforward and widely used method to determine corrosion rates.[3][4][5][6]

  • Materials and Equipment:

    • Mild steel coupons of known dimensions

    • Abrasive papers (from coarse to fine grit)

    • Acetone, distilled water

    • Analytical balance

    • Corrosive medium (e.g., 1 M HCl)

    • N,N'-bis(2-methylphenyl)thiourea

    • Water bath or thermostat

    • Desiccator

  • Procedure:

    • Mechanically polish the mild steel coupons with a series of abrasive papers to a mirror finish.

    • Degrease the coupons with acetone, rinse with distilled water, and dry them.

    • Accurately weigh the cleaned coupons using an analytical balance.

    • Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of N,N'-bis(2-methylphenyl)thiourea.

    • Immerse the weighed coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature.

    • After the immersion period, retrieve the coupons, rinse them with distilled water, and clean them with a suitable cleaning solution (e.g., a solution containing hexamine) to remove corrosion products.

    • Rinse the coupons with distilled water and acetone, then dry them in a desiccator.

    • Reweigh the coupons.

    • Calculate the weight loss, corrosion rate, and inhibition efficiency using the appropriate formulas.

Protocol 3: Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibition mechanism.[7][8][9][10][11][12]

  • Materials and Equipment:

    • Potentiostat/Galvanostat with impedance measurement capabilities

    • Three-electrode electrochemical cell

    • Mild steel working electrode

    • Platinum or graphite counter electrode

    • Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode

    • Corrosive medium with and without the inhibitor

  • Procedure:

    • A. Potentiodynamic Polarization:

      • Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 2.

      • Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode.

      • Fill the cell with the test solution (corrosive medium with and without the inhibitor).

      • Allow the system to stabilize for about 30-60 minutes until a steady open circuit potential (OCP) is reached.

      • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

      • Record the resulting current density as a function of the applied potential.

      • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the polarization curves.

    • B. Electrochemical Impedance Spectroscopy (EIS):

      • Use the same experimental setup as for potentiodynamic polarization.

      • After the system reaches a steady OCP, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

      • Record the impedance data and present it as Nyquist and Bode plots.

      • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

Protocol 4: Surface Analysis

Surface analysis techniques are crucial for visualizing the protective film and understanding the adsorption mechanism.[13][14]

  • Materials and Equipment:

    • Scanning Electron Microscope (SEM)

    • Atomic Force Microscope (AFM)

    • Mild steel coupons

    • Corrosive medium with and without the inhibitor

  • Procedure:

    • Immerse mild steel coupons in the corrosive solution with and without the inhibitor for a specified duration.

    • Gently rinse the coupons with distilled water and dry them.

    • Analyze the surface morphology of the coupons using SEM to observe the extent of corrosion and the formation of a protective film.

    • Use AFM to obtain high-resolution topographical images of the surface to further characterize the protective layer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Characterization prep_inhibitor Synthesize & Purify N,N'-bis(2-methylphenyl)thiourea prep_steel Prepare Mild Steel Coupons (Polish, Degrease, Weigh) weight_loss Weight Loss Measurement (Immersion Test) prep_inhibitor->weight_loss electrochemical Electrochemical Tests (PDP & EIS) prep_inhibitor->electrochemical prep_steel->weight_loss prep_steel->electrochemical surface_analysis Surface Analysis (SEM, AFM) prep_steel->surface_analysis Control Sample calc_eff Calculate Inhibition Efficiency weight_loss->calc_eff electrochemical->calc_eff mechanism Elucidate Inhibition Mechanism electrochemical->mechanism calc_eff->mechanism surface_analysis->mechanism

Caption: Experimental workflow for evaluating N,N'-bis(2-methylphenyl)thiourea as a corrosion inhibitor.

signaling_pathway cluster_adsorption Adsorption on Mild Steel Surface cluster_inhibition Corrosion Inhibition inhibitor N,N'-bis(2-methylphenyl)thiourea in Acidic Solution physisorption Physisorption (Electrostatic Interaction) inhibitor->physisorption Protonation chemisorption Chemisorption (Coordinate Bonding) inhibitor->chemisorption Electron Donation protective_film Formation of a Protective Film physisorption->protective_film chemisorption->protective_film anodic_inhibition Inhibition of Anodic Reaction (Fe → Fe²⁺ + 2e⁻) protective_film->anodic_inhibition cathodic_inhibition Inhibition of Cathodic Reaction (2H⁺ + 2e⁻ → H₂) protective_film->cathodic_inhibition corrosion_mitigation Corrosion Mitigation anodic_inhibition->corrosion_mitigation cathodic_inhibition->corrosion_mitigation

Caption: Proposed mechanism of corrosion inhibition by N,N'-bis(2-methylphenyl)thiourea.

References

Application Note: Determining the Binding Affinity of N,N'-bis(2-methylphenyl)thiourea to Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a prominent class of compounds in medicinal chemistry, recognized for their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The therapeutic potential of these compounds often stems from their ability to bind with high affinity and specificity to biological targets such as proteins and enzymes. N,N'-bis(2-methylphenyl)thiourea is a symmetrical diaryl thiourea whose biological activity is of significant interest. Understanding the binding affinity of this compound to its molecular targets is a critical step in drug discovery and development, providing insights into its mechanism of action and guiding lead optimization.

This application note provides a detailed experimental framework for characterizing the binding affinity of N,N'-bis(2-methylphenyl)thiourea to a representative protein kinase, a common target for thiourea-based inhibitors. The protocols herein describe the use of two powerful biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Materials and Reagents

  • Compound: N,N'-bis(2-methylphenyl)thiourea (synthesis can be performed by reacting 2-methylaniline with thiophosgene or a related coupling agent)

  • Protein: Recombinant human protein kinase (e.g., a serine/threonine kinase relevant to a disease of interest), purified to >95%

  • Buffers:

    • SPR Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

    • ITC Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP (ensure buffer for protein and compound are identical to minimize heats of dilution)

  • SPR Supplies:

    • SPR instrument (e.g., Biacore, Reichert)

    • Sensor Chip (e.g., CM5, NTA)

    • Amine coupling kit (EDC, NHS, ethanolamine) or Ni-NTA for His-tagged proteins

  • ITC Supplies:

    • Isothermal Titration Calorimeter

    • Syringes and cells for ITC instrument

  • General Lab Equipment:

    • Pipettes, microcentrifuge tubes, conical tubes

    • Spectrophotometer for protein concentration determination

    • DMSO (for compound stock solution)

Experimental Workflow

The following diagram illustrates the general workflow for determining the binding affinity of N,N'-bis(2-methylphenyl)thiourea to a target protein kinase.

experimental_workflow cluster_prep Preparation cluster_assays Binding Affinity Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) SPR Surface Plasmon Resonance (SPR) Compound_Prep->SPR ITC Isothermal Titration Calorimetry (ITC) Compound_Prep->ITC Protein_Prep Protein Preparation (Purification & Dialysis) Protein_Prep->SPR Protein_Prep->ITC Kinetic_Analysis Kinetic & Equilibrium Analysis (ka, kd, KD) SPR->Kinetic_Analysis Thermo_Analysis Thermodynamic Analysis (KD, ΔH, ΔS) ITC->Thermo_Analysis

Caption: General experimental workflow for binding affinity studies.

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions.[5][6][7] It provides kinetic data on the association (ka) and dissociation (kd) rates of the ligand-analyte interaction, from which the equilibrium dissociation constant (KD) can be calculated.

Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip surface with SPR running buffer.

    • Activate the carboxymethylated dextran surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the purified protein kinase (10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (typically 2000-10000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of N,N'-bis(2-methylphenyl)thiourea in SPR running buffer. A typical concentration range would be 0.1 to 10 times the expected KD, for instance, from 10 nM to 10 µM. The final DMSO concentration should be kept constant across all samples and ideally below 1%.

    • Inject the compound solutions over the immobilized protein surface and the reference cell at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a set time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).

    • Between each compound injection, regenerate the sensor surface if necessary using a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl pH 2.5), followed by a stabilization period.

  • Data Analysis:

    • Subtract the reference cell data from the active cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy change (ΔH).[1][8][9][10]

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the purified protein kinase against the ITC buffer to ensure a precise buffer match.

    • Prepare a stock solution of N,N'-bis(2-methylphenyl)thiourea in 100% DMSO.

    • Dilute the compound stock solution into the final dialysis buffer to the desired concentration. The final DMSO concentration in the syringe and the cell should be identical.

    • Determine the accurate concentrations of both the protein and the compound solution spectrophotometrically.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the N,N'-bis(2-methylphenyl)thiourea solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Perform a control experiment by titrating the compound into the buffer alone to determine the heat of dilution, which is then subtracted from the experimental data.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the analysis software to determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Data Presentation

Quantitative data from the binding affinity studies should be summarized in a clear and structured format for easy comparison.

Table 1: Kinetic and Equilibrium Binding Data from SPR

ParameterValue
Association Rate (ka) (M⁻¹s⁻¹)e.g., 1.5 x 10⁵
Dissociation Rate (kd) (s⁻¹)e.g., 3.0 x 10⁻³
Equilibrium Dissociation Constant (KD) (µM)e.g., 0.02

Table 2: Thermodynamic Data from ITC

ParameterValue
Stoichiometry (n)e.g., 1.1
Equilibrium Dissociation Constant (KD) (µM)e.g., 0.025
Enthalpy Change (ΔH) (kcal/mol)e.g., -8.5
Entropy Change (ΔS) (cal/mol·deg)e.g., 6.7
Gibbs Free Energy (ΔG) (kcal/mol)e.g., -10.5

Hypothetical Signaling Pathway

The following diagram depicts a hypothetical signaling pathway where N,N'-bis(2-methylphenyl)thiourea inhibits a protein kinase, thereby blocking downstream signaling events that contribute to a disease state.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Target Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Downstream Downstream Signaling Substrate->Downstream Transcription Gene Transcription Downstream->Transcription Disease Disease Progression Transcription->Disease Thiourea N,N'-bis(2-methylphenyl)thiourea Thiourea->Kinase Inhibits

Caption: Hypothetical kinase inhibition pathway.

Conclusion

The protocols outlined in this application note provide a robust framework for determining the binding affinity of N,N'-bis(2-methylphenyl)thiourea to a target protein kinase. By employing complementary techniques such as SPR and ITC, researchers can obtain a comprehensive understanding of the kinetic and thermodynamic properties of this interaction. This information is invaluable for elucidating the compound's mechanism of action and for making informed decisions in the drug discovery and development pipeline.

References

High-performance liquid chromatography (HPLC) method for analyzing N,N'-bis(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N,N'-bis(2-methylphenyl)thiourea

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-bis(2-methylphenyl)thiourea is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. Accurate and reliable analytical methods are crucial for its quantification in different matrices during research, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note presents a detailed protocol for the analysis of N,N'-bis(2-methylphenyl)thiourea using a reverse-phase HPLC method.

Principle

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (a C18 or similar column) and the mobile phase is a polar solvent mixture. N,N'-bis(2-methylphenyl)thiourea, being a relatively nonpolar compound, is retained on the column and then eluted by a mobile phase of acetonitrile and water. The addition of an acid, such as phosphoric acid, to the mobile phase can help to ensure good peak shape and reproducibility. Detection is achieved using a UV detector at a wavelength where the analyte exhibits strong absorbance.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure).

  • Reagents: Phosphoric acid (analytical grade), N,N'-bis(2-methylphenyl)thiourea reference standard.

  • Equipment: Analytical balance, volumetric flasks, pipettes, syringes, 0.45 µm syringe filters.

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase column, such as a Newcrom R1 or a standard C18 column, is suitable.[1]

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and water, with a small addition of phosphoric acid. A typical starting point is Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% phosphoric acid.[1] The exact ratio should be optimized for the specific column and system to achieve the desired retention time and separation. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]

  • Standard Stock Solution: Accurately weigh a known amount of N,N'-bis(2-methylphenyl)thiourea reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.

4. HPLC Method Parameters

The following table summarizes the recommended HPLC method parameters. These may require optimization based on the specific instrument and column used.

ParameterRecommended Value
Column Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile / Water / Phosphoric Acid (e.g., 80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 240 nm
Run Time 10 minutes

5. Sample Preparation

The sample preparation procedure will depend on the matrix. For simple matrices, a "dilute-and-shoot" approach may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. A generic procedure is outlined below:

  • Accurately weigh or measure the sample.

  • Extract the analyte using a suitable solvent.

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N > 20005500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)0.8%

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) Intra-day: < 1.5%, Inter-day: < 2.0%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Prepare Mobile Phase D HPLC System Setup A->D B Prepare Standard Solutions E Inject Sample/Standard B->E C Sample Preparation C->E D->E F Data Acquisition E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I J Final Report I->J

Caption: Experimental workflow for HPLC analysis.

Logical_Relationship Analyte N,N'-bis(2-methylphenyl)thiourea Separation Separation Analyte->Separation StationaryPhase Nonpolar Stationary Phase (e.g., C18) StationaryPhase->Separation MobilePhase Polar Mobile Phase (Acetonitrile/Water) MobilePhase->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Principle of reverse-phase HPLC separation.

References

Application Notes and Protocols for N,N'-bis(2-methylphenyl)thiourea as a Semiconductor Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of N,N'-bis(2-methylphenyl)thiourea, also known as N,N'-di-o-tolylthiourea, as a precursor for the synthesis of semiconductor materials. This document includes detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams to guide researchers in the application of this versatile compound.

Introduction

N,N'-bis(2-methylphenyl)thiourea is a symmetrically disubstituted aromatic thiourea derivative. Thiourea and its derivatives are well-established as effective sulfur sources for the synthesis of metal sulfide semiconductors due to their ability to decompose upon heating and release reactive sulfur species. The organic substituents on the thiourea molecule, in this case, the 2-methylphenyl groups, can influence the precursor's reactivity, decomposition temperature, and solubility, thereby providing a handle to control the growth and properties of the resulting semiconductor nanocrystals or thin films. The reactivity of substituted thioureas can be tuned over several orders of magnitude by altering their substituents, which in turn allows for precise control over nanoparticle size.[1] Metal complexes of thiourea derivatives are also widely used as single-source precursors for the synthesis of metal sulfide nanoparticles.[2]

Synthesis of N,N'-bis(2-methylphenyl)thiourea

A general and efficient method for the synthesis of symmetrically disubstituted thioureas involves the reaction of the corresponding amine with a thiocarbonyl transfer reagent. A reliable method for synthesizing N,N'-bis(2-dialkylaminophenyl)thioureas, which is adaptable for N,N'-bis(2-methylphenyl)thiourea, involves the treatment of 1,1'-thiocarbonyldiimidazole with two equivalents of the corresponding aniline.[3]

Protocol 2.1: Synthesis of N,N'-bis(2-methylphenyl)thiourea

This protocol is adapted from the synthesis of structurally similar N,N'-diarylthioureas.

Materials:

  • 2-Methylaniline (o-toluidine)

  • 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether or Pentane

Procedure:

  • In a round-bottom flask, dissolve 1,1'-thiocarbonyldiimidazole (1.0 eq) in dichloromethane.

  • To this stirring solution, add a solution of 2-methylaniline (2.0 eq) in dichloromethane dropwise.

  • Heat the resulting solution to reflux (around 40 °C) and stir overnight.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic solution sequentially with deionized water (3 x volume of organic phase).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., dichloromethane/diethyl ether or dichloromethane/pentane) to yield pure N,N'-bis(2-methylphenyl)thiourea as a crystalline solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Application as a Precursor for Semiconductor Nanoparticles

N,N'-bis(2-methylphenyl)thiourea can be employed as a sulfur source in the synthesis of various metal sulfide nanoparticles, such as Cadmium Sulfide (CdS) and Zinc Sulfide (ZnS). The synthesis is typically carried out via a colloidal route, where the thiourea derivative and a metal precursor are heated in a high-boiling point solvent in the presence of capping agents.

Protocol 3.1: General Synthesis of Metal Sulfide Nanoparticles

This is a generalized protocol based on the use of substituted thiourea precursors for the synthesis of metal sulfide nanocrystals. Researchers should optimize the parameters for their specific target material.

Materials:

  • N,N'-bis(2-methylphenyl)thiourea

  • Metal precursor (e.g., Cadmium oxide, Zinc acetate)

  • Oleic acid

  • 1-Octadecene (ODE)

  • Trioctylphosphine oxide (TOPO) - optional, as a co-solvent and capping agent

Procedure:

  • Preparation of Metal Oleate Precursor:

    • In a three-neck flask equipped with a condenser and a thermocouple, combine the metal precursor (e.g., CdO, 1.0 eq), oleic acid (4.0 eq), and 1-octadecene.

    • Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to a temperature sufficient to form a clear solution of the metal oleate complex (typically 150-250 °C).

  • Sulfur Precursor Injection:

    • In a separate vial, dissolve N,N'-bis(2-methylphenyl)thiourea (1.0 eq relative to the metal precursor) in a small amount of a suitable solvent like 1-octadecene or a mixture of 1-octadecene and oleylamine at a slightly elevated temperature if necessary.

    • Rapidly inject the sulfur precursor solution into the hot metal oleate solution.

    • The reaction temperature will drop upon injection. Maintain the desired growth temperature (e.g., 200-280 °C) for a specific duration to control the nanoparticle size.

  • Isolation and Purification:

    • After the desired growth time, cool the reaction mixture to room temperature.

    • Add a non-solvent such as acetone or ethanol to precipitate the nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

    • Discard the supernatant and re-disperse the nanoparticles in a non-polar solvent like toluene or hexane.

    • Repeat the precipitation and re-dispersion steps two more times to remove unreacted precursors and byproducts.

    • Finally, disperse the purified nanoparticles in a suitable solvent for storage and further characterization.

Data Presentation:

ParameterValue/RangePurpose
Metal PrecursorCdO, Zn(OAc)₂, etc.Source of metal cations
Sulfur PrecursorN,N'-bis(2-methylphenyl)thioureaSource of sulfur
Solvent1-OctadeceneHigh-boiling point reaction medium
Capping AgentOleic AcidControls particle growth and provides stability
Molar Ratio (Metal:S)1:1 to 1:4Influences stoichiometry and reaction kinetics
Injection Temperature250 - 300 °CAffects nucleation rate
Growth Temperature200 - 280 °CControls nanoparticle growth and size
Growth Time1 - 30 minDetermines the final size of the nanoparticles

Characterization of Nanoparticles:

TechniqueInformation Obtained
UV-Vis SpectroscopyDetermination of the optical band gap and size-dependent quantum confinement effects.
Photoluminescence (PL)Assessment of emission properties and surface defects.
Transmission Electron Microscopy (TEM)Visualization of nanoparticle size, shape, and morphology.
X-ray Diffraction (XRD)Determination of the crystal structure and crystallite size.

Application in Thin Film Deposition

Metal sulfide thin films have applications in various optoelectronic devices. N,N'-bis(2-methylphenyl)thiourea can be used as a sulfur source in chemical bath deposition (CBD) or as part of a single-source precursor complex in techniques like spin coating or aerosol-assisted chemical vapor deposition (AACVD).

Protocol 4.1: Chemical Bath Deposition of CdS Thin Films

This protocol is a general guideline for depositing CdS thin films using a chemical bath.

Materials:

  • Cadmium salt (e.g., Cadmium sulfate, Cadmium acetate)

  • N,N'-bis(2-methylphenyl)thiourea

  • Ammonium hydroxide (or another complexing agent)

  • Deionized water

  • Substrates (e.g., glass slides, FTO-coated glass)

Procedure:

  • Prepare an aqueous solution of the cadmium salt.

  • Add a complexing agent, such as ammonium hydroxide, to form a stable cadmium complex.

  • In a separate container, prepare a solution of N,N'-bis(2-methylphenyl)thiourea in a suitable solvent (e.g., ethanol or a water/ethanol mixture).

  • Clean the substrates thoroughly.

  • Immerse the cleaned substrates vertically in a beaker containing the cadmium complex solution.

  • Add the N,N'-bis(2-methylphenyl)thiourea solution to the beaker and stir gently.

  • Heat the bath to a specific temperature (e.g., 60-80 °C) and maintain it for the desired deposition time (e.g., 30-90 minutes). The thiourea will slowly decompose, releasing sulfide ions that react with the cadmium ions to form a CdS film on the substrate.

  • After deposition, remove the substrates, rinse them with deionized water, and dry them in air.

  • The deposited films can be annealed to improve their crystallinity and optoelectronic properties.

Data Presentation:

ParameterValue/RangeInfluence on Film Properties
Cd Salt Concentration0.01 - 0.1 MAffects film thickness and morphology
Thiourea Concentration0.01 - 0.1 MControls the sulfur ion release rate
pH of the Bath9 - 11Influences the reaction kinetics and film adhesion
Bath Temperature60 - 80 °CAffects the deposition rate and film quality
Deposition Time30 - 90 minDetermines the final film thickness
Annealing Temperature200 - 400 °CImproves crystallinity and removes impurities

Characterization of Thin Films:

TechniqueInformation Obtained
X-ray Diffraction (XRD)Crystal structure, preferential orientation, and crystallite size.
Scanning Electron Microscopy (SEM)Surface morphology, grain size, and film thickness.
UV-Vis SpectroscopyTransmittance, absorbance, and optical band gap.
Four-Point ProbeElectrical resistivity and conductivity.

Logical Workflows and Signaling Pathways

Diagram 5.1: Synthesis of N,N'-bis(2-methylphenyl)thiourea

G cluster_reactants Reactants cluster_process Process cluster_product Product Toluidine 2-Methylaniline Reaction Reaction in Dichloromethane (Reflux) Toluidine->Reaction TCDI 1,1'-Thiocarbonyldiimidazole TCDI->Reaction Workup Aqueous Workup & Drying Reaction->Workup Purification Recrystallization Workup->Purification Product N,N'-bis(2-methylphenyl)thiourea Purification->Product

Caption: Workflow for the synthesis of the thiourea precursor.

Diagram 5.2: Colloidal Synthesis of Metal Sulfide Nanoparticles

G cluster_precursors Precursors cluster_synthesis Synthesis Steps cluster_purification Purification cluster_final Final Product Metal_Oleate Metal Oleate Complex Injection Hot Injection Metal_Oleate->Injection Thiourea_Sol N,N'-bis(2-methylphenyl)thiourea Solution Thiourea_Sol->Injection Growth Nanocrystal Growth at High Temperature Injection->Growth Quenching Cooling to Stop Growth Growth->Quenching Precipitation Precipitation with Non-solvent Quenching->Precipitation Centrifugation Centrifugation & Re-dispersion Precipitation->Centrifugation Nanoparticles Purified Metal Sulfide Nanoparticles Centrifugation->Nanoparticles

Caption: Experimental workflow for nanoparticle synthesis.

Diagram 5.3: Thermal Decomposition Pathway

G cluster_precursor Precursor cluster_decomposition Decomposition cluster_products Products cluster_reaction Semiconductor Formation Thiourea N,N'-bis(2-methylphenyl)thiourea Decomp Thermal Energy (Δ) Thiourea->Decomp S_species Reactive Sulfur Species (e.g., S²⁻) Decomp->S_species Organic_byproducts Organic Byproducts Decomp->Organic_byproducts MS_Semiconductor Metal Sulfide (MS) Semiconductor S_species->MS_Semiconductor Metal_ion Metal Cation (M²⁺) Metal_ion->MS_Semiconductor

Caption: Logical pathway of precursor decomposition.

Safety and Handling

N,N'-bis(2-methylphenyl)thiourea and its precursors should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The thermal decomposition of thiourea derivatives can release toxic gases, and therefore, all high-temperature reactions should be conducted with proper exhaust ventilation. Metal precursors, especially cadmium compounds, are toxic and should be handled with extreme care. All waste should be disposed of according to institutional safety guidelines.

References

Application Notes and Protocols: Antimicrobial and Antifungal Activity of N,N'-bis(2-methylphenyl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of N,N'-bis(2-methylphenyl)thiourea and its derivatives. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and antimicrobial evaluation, and visualizations of the experimental workflows.

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The structural motif of N,N'-disubstituted thioureas allows for facile modification of the aryl substituents, enabling the fine-tuning of their biological profiles. In particular, N,N'-bis(2-methylphenyl)thiourea derivatives have shown promise as potent antimicrobial and antifungal agents. The presence of the ortho-methyl group on the phenyl rings can influence the molecule's conformation and lipophilicity, which may play a crucial role in its interaction with microbial targets.

Data Presentation

The antimicrobial and antifungal activities of N,N'-bis(2-methylphenyl)thiourea and related derivatives are typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables summarize the available quantitative data for these compounds against various microbial strains.

Table 1: Antifungal Activity of an Ortho-Methylated Thiourea Derivative (SB2) against Candida auris

CompoundFungal StrainAverage MIC (mg/mL)
Ortho-methylated thiourea derivative (SB2)Candida auris0.0781 - 0.625[1]

Table 2: General Antibacterial Activity of Selected Thiourea Derivatives

Compound TypeBacterial StrainMIC Range (µg/mL)Reference
Heterocyclic thiourea derivativesStaphylococcus aureus62.5 - 1000[2]
Heterocyclic thiourea derivativesBacillus subtilis62.5 - 1000[2]
Heterocyclic thiourea derivativesEscherichia coli62.5 - 1000[2]
Benzoylaminocarbothioyl pyrrolidinesGram-positive & Gram-negative bacteria100 - 400[2]

Table 3: General Antifungal Activity of Selected Thiourea Derivatives

Compound TypeFungal StrainMIC Range (µg/mL)Reference
Benzoylaminocarbothioyl pyrrolidinesCandida species25 - 100[2]
Thioureas from 3-thiophenecarboxylic acidCandida albicans15.6 - 125[3]

Experimental Protocols

Protocol 1: Synthesis of N,N'-bis(2-methylphenyl)thiourea

This protocol is adapted from the synthesis of similar N,N'-diarylthioureas.

Materials and Reagents:

  • 2-Methylaniline (o-toluidine)

  • Carbon disulfide (CS₂)

  • Pyridine (catalyst)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Buchner funnel and vacuum filtration apparatus

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylaniline (2.0 equivalents) in ethanol.

  • Addition of Reagents: To the stirred solution, add a catalytic amount of pyridine. Subsequently, add carbon disulfide (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.[4]

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[4]

  • Drying: Dry the purified solid product in a vacuum oven to obtain N,N'-bis(2-methylphenyl)thiourea.

  • Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.

Protocol 2: Antimicrobial Susceptibility Testing - Agar Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity.

Materials and Reagents:

  • Test microorganism (bacterial or fungal strain)

  • Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile saline (0.85%)

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm diameter)

  • Solution of N,N'-bis(2-methylphenyl)thiourea derivative in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal disks

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the microbial suspension and streak it evenly across the entire surface of the agar plate to create a confluent lawn of growth.[5]

  • Disk Application: Aseptically place sterile blank paper disks impregnated with a known concentration of the N,N'-bis(2-methylphenyl)thiourea derivative solution onto the inoculated agar surface. Also, place a positive control disk.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • Data Collection: Measure the diameter of the zone of inhibition (clear area around the disk where no growth occurs) in millimeters.

Protocol 3: Antifungal Susceptibility Testing - Broth Microdilution Method (for MIC Determination)

This method provides a quantitative measure of the antifungal activity. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with some modifications.[6]

Materials and Reagents:

  • Test fungal strain (e.g., Candida species)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Solution of N,N'-bis(2-methylphenyl)thiourea derivative in a suitable solvent (e.g., DMSO)

  • Positive control antifungal agent

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Preparation of Drug Dilutions: Perform a two-fold serial dilution of the N,N'-bis(2-methylphenyl)thiourea derivative in the 96-well plate using RPMI-1640 medium to achieve a range of concentrations.

  • Preparation of Inoculum: Prepare a fungal inoculum in RPMI-1640 medium with a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (inoculum without the compound) and a sterility control (medium only).

  • Incubation: Incubate the microtiter plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control), which can be assessed visually or by using a spectrophotometer.[7][8]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of N,N'-bis(2-methylphenyl)thiourea Start Start Dissolve Dissolve 2-methylaniline in ethanol Start->Dissolve Add_Reagents Add pyridine (catalyst) and carbon disulfide (CS2) Dissolve->Add_Reagents Reflux Reflux for 4-6 hours Add_Reagents->Reflux Cool_Filter Cool to room temperature and filter the precipitate Reflux->Cool_Filter Wash_Purify Wash with cold ethanol and recrystallize Cool_Filter->Wash_Purify Dry Dry the purified product in a vacuum oven Wash_Purify->Dry Characterize Characterize by MP, NMR, IR Dry->Characterize End Final Product Characterize->End

Caption: Experimental workflow for the synthesis of N,N'-bis(2-methylphenyl)thiourea.

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial and Antifungal Screening cluster_disk Agar Disk Diffusion (Qualitative) cluster_broth Broth Microdilution (Quantitative - MIC) Prepare_Inoculum_Disk Prepare microbial inoculum (0.5 McFarland) Inoculate_Plate_Disk Inoculate agar plate for confluent growth Prepare_Inoculum_Disk->Inoculate_Plate_Disk Apply_Disks Apply compound-impregnated disks and control disks Inoculate_Plate_Disk->Apply_Disks Incubate_Disk Incubate at appropriate temperature and time Apply_Disks->Incubate_Disk Measure_Zones Measure zones of inhibition (mm) Incubate_Disk->Measure_Zones Serial_Dilution Perform 2-fold serial dilution of compound in 96-well plate Prepare_Inoculum_Broth Prepare standardized fungal/bacterial inoculum Serial_Dilution->Prepare_Inoculum_Broth Inoculate_Wells Inoculate wells with inoculum Prepare_Inoculum_Broth->Inoculate_Wells Incubate_Broth Incubate at appropriate temperature and time Inoculate_Wells->Incubate_Broth Determine_MIC Determine MIC (lowest concentration with no visible growth) Incubate_Broth->Determine_MIC Start_Screening Start Start_Screening->Prepare_Inoculum_Disk Start_Screening->Serial_Dilution

Caption: Workflow for antimicrobial and antifungal screening assays.

References

Application Notes and Protocols: A Step-by-Step Guide to Growing Single Crystals of N,N'-bis(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis and single-crystal growth of N,N'-bis(2-methylphenyl)thiourea. The protocols outlined are based on established methods for analogous substituted thiourea compounds and are intended to serve as a comprehensive guide for obtaining high-quality single crystals suitable for X-ray diffraction analysis and other advanced characterization techniques.

Synthesis of N,N'-bis(2-methylphenyl)thiourea

The synthesis of N,N'-bis(2-methylphenyl)thiourea can be achieved by reacting 2-methylaniline with a thiocarbonyl source. A common and effective method involves the use of 1,1'-thiocarbonyldiimidazole (TCDI) as the thiocarbonyl transfer agent.

Experimental Protocol: Synthesis

Materials:

  • 2-methylaniline

  • 1,1'-thiocarbonyldiimidazole (TCDI)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1,1'-thiocarbonyldiimidazole (1.0 equivalent) in dichloromethane.

  • To this stirred solution, add a solution of 2-methylaniline (2.0 equivalents) in dichloromethane dropwise.

  • Heat the resulting mixture to a gentle reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic solution sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N,N'-bis(2-methylphenyl)thiourea.

  • The crude product can be further purified by recrystallization or column chromatography.

Single Crystal Growth

The growth of high-quality single crystals is crucial for structural elucidation. The slow evaporation and vapor diffusion methods are commonly employed for growing crystals of substituted thiourea derivatives.

Experimental Protocol: Single Crystal Growth

Method 1: Slow Evaporation

  • Dissolve the purified N,N'-bis(2-methylphenyl)thiourea in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of dichloromethane and hexane) to form a saturated or near-saturated solution.

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

Method 2: Vapor Diffusion

  • Dissolve the purified N,N'-bis(2-methylphenyl)thiourea in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., tetrahydrofuran or dichloromethane).

  • Place this solution in a small open vial.

  • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant, e.g., pentane or hexane).

  • Over time, the precipitant vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting the growth of single crystals.

Data Presentation

While specific crystallographic data for N,N'-bis(2-methylphenyl)thiourea is not yet published, the following table outlines the typical quantitative data obtained from single-crystal X-ray diffraction analysis, based on data for analogous compounds.[1][2][3]

Parameter Description Example Value (for a related compound)
Chemical FormulaThe elemental composition of the molecule.C₁₅H₁₆N₂S
Formula WeightThe molar mass of the compound.256.37 g/mol
Crystal SystemThe crystal system to which the crystal belongs.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 10.123 Å, b = 12.456 Å, c = 11.789 Å
α, β, γ (°)The angles of the unit cell.α = 90°, β = 105.45°, γ = 90°
Volume (ų)The volume of the unit cell.1432.1 ų
ZThe number of molecules in the unit cell.4
Calculated Density (g/cm³)The theoretical density of the crystal.1.189 g/cm³
Absorption Coefficient (mm⁻¹)A measure of the absorption of X-rays.0.23 mm⁻¹
F(000)The number of electrons in the unit cell.544
Crystal Size (mm³)The dimensions of the crystal used for data collection.0.30 x 0.25 x 0.20 mm³
θ range for data collection (°)The range of diffraction angles measured.2.5 to 27.5°
R_intThe merging R-value for symmetry-equivalent reflections.0.035
Final R indices [I>2σ(I)]The final R-factor for observed reflections.R₁ = 0.045, wR₂ = 0.112
R indices (all data)The R-factor for all reflections.R₁ = 0.062, wR₂ = 0.125
Goodness-of-fit on F²A measure of the quality of the refinement.1.05

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from synthesis to characterization.

experimental_workflow cluster_synthesis Synthesis cluster_crystal Crystal Growth cluster_characterization Characterization start Start Materials (2-methylaniline, TCDI) reaction Reaction in Dichloromethane start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification product Pure N,N'-bis(2-methylphenyl)thiourea purification->product dissolution Dissolution in Suitable Solvent product->dissolution growth Slow Evaporation or Vapor Diffusion dissolution->growth crystals Single Crystals growth->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd analysis Structure Determination & Analysis xrd->analysis final_data Crystallographic Data analysis->final_data

Caption: Experimental workflow for the synthesis, crystal growth, and characterization of N,N'-bis(2-methylphenyl)thiourea.

Logical Relationship of Key Steps

This diagram outlines the logical progression and dependencies of the key experimental stages.

logical_relationship synthesis Synthesis of Crude Product purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth characterization Structural Characterization crystal_growth->characterization data_analysis Data Analysis and Refinement characterization->data_analysis final_structure Final Crystal Structure data_analysis->final_structure

Caption: Logical progression of the key stages in obtaining the crystal structure of N,N'-bis(2-methylphenyl)thiourea.

References

Application of N,N'-bis(2-methylphenyl)thiourea in Anion Recognition and Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the application of N,N'-bis(2-methylphenyl)thiourea, a neutral anion receptor, in the field of anion recognition and sensing. The core of this technology lies in the ability of the thiourea moiety to form hydrogen bonds with various anions, leading to detectable optical or electronic signals. This application note summarizes the binding principles, presents exemplary quantitative data for a related compound, and provides detailed experimental protocols for synthesis and anion sensing studies.

Introduction

Anion recognition is a rapidly growing area of supramolecular chemistry with significant implications for environmental monitoring, medical diagnostics, and drug development. Anions play crucial roles in numerous biological and chemical processes.[1] Thiourea-based receptors have emerged as a prominent class of synthetic anion sensors due to their strong hydrogen-bonding capabilities. The two N-H protons of the thiourea group can act as a hydrogen bond donor, forming stable complexes with a variety of anions.[2]

N,N'-bis(2-methylphenyl)thiourea is a lipophilic, neutral receptor designed for the selective binding of anions. The presence of the methyl groups in the ortho position of the phenyl rings can influence the conformation of the molecule and its binding properties. The fundamental principle of sensing relies on the interaction between the acidic N-H protons of the thiourea group and the target anion. This interaction can be monitored through various analytical techniques, including UV-vis spectroscopy, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR).[2][3]

Principle of Anion Recognition

The anion recognition mechanism of N,N'-bis(2-methylphenyl)thiourea is primarily based on the formation of hydrogen bonds between the two N-H groups of the thiourea moiety and the anion. The strength of this interaction is dependent on the basicity and charge density of the anion.[3] In some cases, particularly with highly basic anions like fluoride, the interaction can lead to the deprotonation of the thiourea N-H protons, resulting in a significant color change.[2] This change in the electronic environment of the receptor upon anion binding is the basis for colorimetric and fluorescent sensing.

Quantitative Data

AnionBinding Constant (K, M⁻¹)Selectivity Factor (relative to Cl⁻)
F⁻1.5 x 10⁵750
CH₃COO⁻8.0 x 10⁴400
H₂PO₄⁻5.0 x 10⁴250
Cl⁻2.0 x 10²1
Br⁻< 10< 0.05
I⁻< 10< 0.05
NO₃⁻< 10< 0.05
HSO₄⁻< 10< 0.05

Note: This data is for a representative bis-thiourea compound and is intended for illustrative purposes. Actual values for N,N'-bis(2-methylphenyl)thiourea may vary.

Experimental Protocols

Synthesis of N,N'-bis(2-methylphenyl)thiourea

This protocol is adapted from the synthesis of similar N,N'-diarylthioureas.

Materials:

  • 2-Methylaniline (o-toluidine)

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve 2-methylaniline (2 equivalents) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add carbon disulfide (1 equivalent) to the stirred solution.

  • Add a solution of sodium hydroxide (2 equivalents) in water dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the crude product, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure N,N'-bis(2-methylphenyl)thiourea.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Anion Recognition Studies using UV-vis Titration

Materials:

  • N,N'-bis(2-methylphenyl)thiourea

  • Tetrabutylammonium (TBA) salts of various anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, CH₃COO⁻, H₂PO₄⁻, NO₃⁻, HSO₄⁻)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of N,N'-bis(2-methylphenyl)thiourea (e.g., 1 x 10⁻³ M) in DMSO.

  • Prepare stock solutions of the TBA salts of the anions (e.g., 1 x 10⁻² M) in DMSO.

  • In a cuvette, place a known volume and concentration of the receptor solution (e.g., 2 mL of 5 x 10⁻⁵ M).

  • Record the initial UV-vis spectrum of the receptor solution.

  • Incrementally add small aliquots of the anion stock solution to the cuvette.

  • Record the UV-vis spectrum after each addition and thorough mixing.

  • Continue the additions until no further significant spectral changes are observed.

  • Analyze the changes in absorbance at a specific wavelength to determine the binding constant (K) using appropriate binding models (e.g., 1:1 or 1:2).

Anion Recognition Studies using ¹H NMR Titration

Materials:

  • N,N'-bis(2-methylphenyl)thiourea

  • TBA salts of the anions of interest

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

Procedure:

  • Prepare a stock solution of N,N'-bis(2-methylphenyl)thiourea (e.g., 1 x 10⁻² M) in DMSO-d₆.

  • Prepare a stock solution of the TBA salt of the anion (e.g., 1 x 10⁻¹ M) in DMSO-d₆.

  • In an NMR tube, place a known volume and concentration of the receptor solution (e.g., 0.5 mL of 5 x 10⁻³ M).

  • Record the initial ¹H NMR spectrum of the receptor.

  • Add incremental amounts of the anion stock solution to the NMR tube.

  • Record the ¹H NMR spectrum after each addition.

  • Monitor the chemical shift changes of the N-H protons of the thiourea group. The downfield shift of these protons upon anion addition indicates hydrogen bond formation.[2]

  • The binding stoichiometry and association constants can be determined by analyzing the titration data.

Visualizations

Anion_Recognition_Mechanism receptor N,N'-bis(2-methylphenyl)thiourea (Receptor) complex Receptor-Anion Complex [Receptor•A]⁻ receptor->complex Hydrogen Bonding (N-H•••A⁻) anion Anion (A⁻) anion->complex complex->receptor Dissociation Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_sensing Anion Sensing Experiments s1 Synthesize Receptor s2 Purify Receptor (Recrystallization) s1->s2 s3 Characterize (NMR, FT-IR) s2->s3 e1 Prepare Stock Solutions (Receptor, Anions) s3->e1 Proceed to Sensing e2 Perform Titrations (UV-vis / Fluorescence / NMR) e1->e2 e3 Analyze Data (Binding Constants, Selectivity) e2->e3 Signaling_Pathway receptor Receptor binding Hydrogen Bond Formation receptor->binding anion Anion anion->binding electronic_change Change in Electronic Environment binding->electronic_change signal Optical Signal (Colorimetric or Fluorescent Change) electronic_change->signal

References

Troubleshooting & Optimization

How to improve the yield and purity of N,N'-bis(2-methylphenyl)thiourea synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N'-bis(2-methylphenyl)thiourea for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare N,N'-bis(2-methylphenyl)thiourea?

The most common and effective methods for synthesizing symmetrical N,N'-diarylthioureas like N,N'-bis(2-methylphenyl)thiourea involve the reaction of 2-methylaniline (o-toluidine) with a thiocarbonyl source. The two primary approaches are:

  • Reaction with Carbon Disulfide (CS₂): This is a widely used method where 2-methylaniline reacts with carbon disulfide, often in the presence of a base or under reflux conditions, to form the desired thiourea.[1][2]

  • Reaction with Thiocarbonyldiimidazole (TCDI): This method provides a good alternative to using the highly flammable and toxic carbon disulfide. 1,1'-Thiocarbonyldiimidazole acts as a thiocarbonyl transfer agent, reacting with two equivalents of 2-methylaniline to yield the product.[3][4]

Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve the yield?

Low yields can arise from several factors, including incomplete reactions, side product formation, and loss of product during workup and purification. Here are some common causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. For the carbon disulfide method, refluxing for several hours is common.[5] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for diaryl thioureas.[6]

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials and lower yields.

    • Solution: For the carbon disulfide method, a 2:1 molar ratio of 2-methylaniline to carbon disulfide is typically used. For the TCDI method, a 2:1 molar ratio of the amine to TCDI is also recommended.[4]

  • Poor Quality of Reagents: Impurities in the starting materials, especially the 2-methylaniline, can interfere with the reaction.

    • Solution: Ensure that the 2-methylaniline and solvents are of high purity and are dry. Distilling the 2-methylaniline before use may be beneficial.

Q3: My final product is impure. What are the likely side products and how can I improve the purity?

Impurities often arise from unreacted starting materials or the formation of side products.

  • Common Side Products:

    • Unreacted 2-methylaniline: This is a common impurity if the reaction does not go to completion.

    • Dithiocarbamate intermediates: In the reaction with carbon disulfide, dithiocarbamate salts are formed as intermediates. If the reaction is not completed, these may persist.

    • Oxidation products: Thioureas can be susceptible to oxidation.[7]

  • Purification Strategies:

    • Recrystallization: This is the most common and effective method for purifying solid thiourea derivatives. Ethanol is often a suitable solvent for recrystallizing diaryl thioureas.[8][9] A mixture of ethanol and water can also be effective.

    • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can be employed.

    • Washing: Washing the crude product with a suitable solvent can help remove unreacted starting materials and soluble impurities. For example, washing with cold ethanol or acetone is a common practice.

Q4: What are the recommended reaction conditions for the synthesis of N,N'-bis(2-methylphenyl)thiourea?

The optimal reaction conditions can vary depending on the chosen synthetic route. Below are general recommendations.

ParameterFrom Carbon DisulfideFrom Thiocarbonyldiimidazole
Solvent Ethanol, Water, or solvent-freeDichloromethane (CH₂Cl₂), Tetrahydrofuran (THF)
Temperature RefluxRoom temperature to gentle heating (e.g., 50°C)
Catalyst/Additive Pyridine (catalytic), NaOHNot typically required
Reaction Time 4-12 hours12-24 hours

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Inactive reagents.Ensure the purity and reactivity of 2-methylaniline and the thiocarbonyl source.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation by TLC.
Oily or Non-Crystalline Product Presence of impurities inhibiting crystallization.Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, purify by column chromatography.
Product is inherently an oil or has a low melting point.Confirm the identity and purity of the product using analytical techniques like NMR and Mass Spectrometry.
Product is colored (e.g., yellow) Presence of colored impurities or degradation products.Attempt decolorization by treating a solution of the product with activated charcoal before recrystallization.
Difficulty in Removing Unreacted 2-methylaniline 2-methylaniline co-precipitates with the product.Wash the crude product thoroughly with a solvent in which the starting material is soluble but the product is not. An acidic wash during workup could also remove the basic amine.

Experimental Protocols

Protocol 1: Synthesis from 2-Methylaniline and Carbon Disulfide

Materials:

  • 2-Methylaniline (o-toluidine)

  • Carbon Disulfide (CS₂)

  • Ethanol

  • Pyridine (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylaniline (2.0 equivalents) in ethanol.

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add carbon disulfide (1.0 equivalent) to the stirred solution at room temperature. The addition should be done dropwise as the initial reaction can be exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Further purify the product by recrystallization from ethanol.

  • Dry the purified N,N'-bis(2-methylphenyl)thiourea in a vacuum oven.

Protocol 2: Synthesis from 2-Methylaniline and 1,1'-Thiocarbonyldiimidazole (TCDI)

Materials:

  • 2-Methylaniline (o-toluidine)

  • 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,1'-thiocarbonyldiimidazole (1.0 equivalent) in anhydrous dichloromethane.

  • To this stirred solution, add a solution of 2-methylaniline (2.0 equivalents) in anhydrous dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight. The reaction can be gently heated (e.g., to 40°C) to increase the rate if necessary. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the organic solution with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting solid by recrystallization from a suitable solvent such as an ethanol/water mixture or by column chromatography.

  • Dry the purified N,N'-bis(2-methylphenyl)thiourea.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for N,N'-bis(2-methylphenyl)thiourea

PropertyValue
Molecular Formula C₁₅H₁₆N₂S
Molecular Weight 256.37 g/mol
Appearance White to off-white solid
Melting Point Typically in the range of 150-160 °C (will vary with purity)
¹H NMR (CDCl₃, ppm) δ ~2.3 (s, 6H, CH₃), ~7.2-7.4 (m, 8H, Ar-H), ~8.0 (br s, 2H, NH)
¹³C NMR (CDCl₃, ppm) δ ~18.0 (CH₃), ~126-136 (Ar-C), ~180 (C=S)
FT-IR (KBr, cm⁻¹) ~3200-3300 (N-H stretch), ~1500-1600 (C=C aromatic stretch), ~1200-1300 (C=S stretch)

Note: The exact chemical shifts and melting point may vary slightly depending on the solvent used for NMR and the purity of the compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Start reactants Combine 2-Methylaniline and Thiocarbonyl Source start->reactants reaction React under Optimal Conditions (Heat/Stir) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete cooling Cool Reaction Mixture monitoring->cooling Reaction Complete filtration Filter Crude Product cooling->filtration washing Wash with Cold Solvent filtration->washing recrystallization Recrystallize from Suitable Solvent washing->recrystallization drying Dry Final Product recrystallization->drying analysis Characterize (NMR, IR, MP) drying->analysis end End analysis->end

Caption: Experimental workflow for the synthesis of N,N'-bis(2-methylphenyl)thiourea.

troubleshooting_yield start Low Yield Issue check_completion Is the reaction complete (checked by TLC)? start->check_completion check_stoichiometry Was the stoichiometry of reactants correct? check_completion->check_stoichiometry Yes increase_time_temp Increase reaction time or temperature. Consider microwave synthesis. check_completion->increase_time_temp No check_purity Are the starting materials pure? check_stoichiometry->check_purity Yes adjust_ratio Adjust reactant ratios (e.g., 2:1 amine to CS2/TCDI). check_stoichiometry->adjust_ratio No purify_reagents Purify starting materials (e.g., distill amine). check_purity->purify_reagents No solution Yield Improved check_purity->solution Yes increase_time_temp->check_completion adjust_ratio->solution purify_reagents->solution

Caption: Troubleshooting logic for low yield in thiourea synthesis.

References

Common side products in the synthesis of N,N'-bis(2-methylphenyl)thiourea and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-bis(2-methylphenyl)thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the crude product of N,N'-bis(2-methylphenyl)thiourea synthesis?

The most common impurities are typically unreacted starting materials and a significant side product. These include:

  • Unreacted o-toluidine: The starting amine may remain if the reaction has not gone to completion.

  • Unreacted o-tolyl isothiocyanate: The starting isothiocyanate may also be present in the crude product.

  • N-(2-methylphenyl)thiourea (mono-substituted thiourea): This is a common side product formed from the reaction of one molecule of o-tolyl isothiocyanate with ammonia or other amine sources, or if the stoichiometry is not carefully controlled.

Q2: My crude product is an oil and will not crystallize. What should I do?

An oily product often indicates the presence of significant impurities that inhibit crystallization. The recommended approach is purification by column chromatography. A silica gel column using a gradient elution with a hexane/ethyl acetate solvent system is a common and effective method for separating the desired product from non-polar and polar impurities.

Q3: The yield of my reaction is lower than expected. What are the potential causes?

Several factors can contribute to low yields:

  • Incomplete reaction: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to confirm the consumption of starting materials.

  • Suboptimal reaction conditions: The reaction temperature and solvent can significantly impact the reaction rate and yield. The synthesis of thioureas from isothiocyanates and amines is generally efficient at room temperature in solvents like THF or DCM.

  • Side reactions: Improper stoichiometry or the presence of contaminants can lead to the formation of undesired side products, reducing the yield of the target molecule.

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques is recommended to assess the purity of N,N'-bis(2-methylphenyl)thiourea:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

  • Thin Layer Chromatography (TCC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

  • Spectroscopic Methods:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities.

    • Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of characteristic functional groups of the thiourea.

  • High-Performance Liquid Chromatography (HPLC): This technique can provide a quantitative measure of purity.[1]

Troubleshooting Guide: Purification of N,N'-bis(2-methylphenyl)thiourea

This section provides detailed protocols for the removal of common impurities.

Problem 1: Presence of Unreacted Starting Materials (o-toluidine and o-tolyl isothiocyanate)

Solution: Washing and Recrystallization

This is the most common and effective method for removing residual starting materials.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Heating the solution is necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot ethanol solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates the solution is saturated. Then, add a few drops of hot ethanol to redissolve the precipitate, ensuring the solution is saturated at the boiling point.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Expected Outcome: This procedure should yield N,N'-bis(2-methylphenyl)thiourea as a white to off-white crystalline solid with high purity.

Problem 2: Presence of N-(2-methylphenyl)thiourea (mono-substituted byproduct)

Solution: Column Chromatography or Fractional Crystallization

If recrystallization is not sufficient to remove the mono-substituted byproduct, column chromatography is the recommended method.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column.

  • Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate. The separation of the components can be monitored by TLC. N,N'-bis(2-methylphenyl)thiourea is less polar than the mono-substituted byproduct and will elute first.

  • Fraction Collection: Collect the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

ImpurityPurification MethodExpected PurityExpected YieldReference
Unreacted o-toluidineRecrystallization (Ethanol/Water)>98%Good to Excellent[2]
Unreacted o-tolyl isothiocyanateRecrystallization (Ethanol/Water)>98%Good to Excellent[2]
N-(2-methylphenyl)thioureaColumn Chromatography (Hexane/Ethyl Acetate)HighModerate to GoodGeneral chromatographic principles

Experimental Workflows and Logical Relationships

The following diagrams illustrate the troubleshooting workflow for the synthesis and purification of N,N'-bis(2-methylphenyl)thiourea.

TroubleshootingWorkflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_purification Purification cluster_outcome Outcome Start Crude N,N'-bis(2-methylphenyl)thiourea Analysis Purity Check (TLC, MP, NMR) Start->Analysis PureProduct Pure Product Analysis->PureProduct Pure FurtherPurification Impure Product Analysis->FurtherPurification Impure Recrystallization Recrystallization Recrystallization->Analysis ColumnChromatography Column Chromatography ColumnChromatography->Analysis FurtherPurification->Recrystallization Unreacted Starting Materials FurtherPurification->ColumnChromatography Side Products Present

Caption: Troubleshooting workflow for synthesis and purification.

RecrystallizationDetail cluster_steps Recrystallization Protocol Dissolve 1. Dissolve crude product in minimum hot ethanol HotFilter 2. Hot filter (if needed) Dissolve->HotFilter AddWater 3. Add hot water to cloud point, then clarify with ethanol HotFilter->AddWater Cool 4. Cool slowly to room temp, then in ice bath AddWater->Cool VacuumFilter 5. Filter crystals Cool->VacuumFilter Wash 6. Wash with cold ethanol VacuumFilter->Wash Dry 7. Dry under vacuum Wash->Dry

Caption: Detailed steps for the recrystallization procedure.

References

Troubleshooting guide for the recrystallization of N,N'-bis(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the recrystallization of N,N'-bis(2-methylphenyl)thiourea, tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Recrystallization Issues

Question: My N,N'-bis(2-methylphenyl)thiourea fails to crystallize upon cooling. What are the possible reasons and solutions?

Answer: Failure to crystallize is a common issue in recrystallization and can stem from several factors:

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed the solution with a tiny crystal of pure N,N'-bis(2-methylphenyl)thiourea, if available.

    • Cool the solution to a lower temperature using an ice bath.

  • Excess Solvent: Too much solvent may have been used, keeping the compound fully dissolved even at lower temperatures. The remedy is to carefully evaporate a portion of the solvent to increase the concentration of the solute and then allow the solution to cool again.

  • Inappropriate Solvent: The chosen solvent may not be ideal for this compound. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen for a more suitable solvent or a mixed solvent system.

Question: The compound "oils out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solid melts and comes out of solution as a liquid before it crystallizes. This is often an issue if the boiling point of the solvent is higher than the melting point of the solute. For N,N'-bis(2-methylphenyl)thiourea, with a reported melting point in the range of 149-158 °C, using high-boiling point solvents could be a contributing factor. To address this:

  • Lower the cooling temperature gradually: Allow the solution to cool slowly to room temperature before placing it in a colder environment like an ice bath. Rapid cooling can favor oil formation.

  • Use a lower-boiling point solvent: If possible, select a solvent with a boiling point below the melting point of your compound.

  • Increase the solvent volume: Adding more solvent can sometimes help by lowering the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.

  • Change the solvent system: A different solvent or a mixed solvent system might be necessary to achieve proper crystallization.

Question: My recrystallized product has a low yield. What are the likely causes and how can I improve it?

Answer: A low recovery of the purified product can be due to several reasons:

  • Using too much solvent: As mentioned earlier, excess solvent will retain more of your compound in the solution (mother liquor) upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If the compound crystallizes too early, for instance during hot filtration, you will lose product. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated, and perform the filtration as quickly as possible.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize the precipitation of the compound. Checking the mother liquor for any further precipitation upon extended cooling or concentration can be informative.

  • Multiple unnecessary transfers: Each transfer of the solution or crystals can lead to material loss. Minimize the number of transfer steps in your procedure.

Question: The crystals obtained are discolored or appear impure. What should I do?

Answer: The purpose of recrystallization is purification. If the resulting crystals are not pure, consider the following:

  • Insoluble impurities: If there were insoluble impurities in your crude product that were not removed by hot filtration, they will contaminate your final product. Ensure the hot filtration step is performed correctly.

  • Soluble impurities: If the impurities have similar solubility profiles to your target compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization might be necessary. Alternatively, other purification techniques like column chromatography may be required prior to the final recrystallization.

  • Decolorizing carbon: If the discoloration is due to colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb your product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of N,N'-bis(2-methylphenyl)thiourea?

A1: Based on protocols for similar diaryl thioureas, ethanol is a good starting point for solvent screening. A mixed solvent system, such as dichloromethane/diethyl ether or tetrahydrofuran/pentane , where the compound is dissolved in a minimum amount of the "good" solvent (dichloromethane or THF) followed by the slow addition of a "poor" solvent (diethyl ether or pentane) until turbidity is observed, can also be effective.

Q2: What is the expected melting point of pure N,N'-bis(2-methylphenyl)thiourea?

A2: The reported melting point for 1,3-Di(o-tolyl)thiourea, another name for N,N'-bis(2-methylphenyl)thiourea, is in the range of 149.0 to 158.0 °C . A sharp melting point within this range would be indicative of high purity.

Q3: What is a typical yield for the recrystallization of a diaryl thiourea?

A3: While the yield is highly dependent on the initial purity of the crude product and the specific procedure, a yield of around 70% has been reported for the recrystallization of a similar compound, N,N'-bis(2-dimethylaminophenyl)thiourea.[1]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for N,N'-bis(2-methylphenyl)thiourea in the literature, the following table provides available data and suggests parameters for experimental determination.

ParameterValue/Recommended SolventNotes
Melting Point 149.0 - 158.0 °CA sharp melting point is an indicator of purity.
Molecular Weight 256.37 g/mol
Appearance White to off-white crystalline solid
Recommended Solvents for Recrystallization Ethanol, Dichloromethane/Diethyl Ether, THF/PentaneBased on protocols for analogous compounds.
Solubility in Ethanol To be determined experimentally
Solubility in Dichloromethane To be determined experimentally
Solubility in Diethyl Ether To be determined experimentally
Solubility in Hexane/Pentane To be determined experimentally
Expected Yield ~70% (by analogy)[1]Highly dependent on the purity of the crude material.

Detailed Experimental Protocol

The following is a general protocol for the recrystallization of N,N'-bis(2-methylphenyl)thiourea based on methods for similar compounds. Optimization may be required.

  • Dissolution: In a fume hood, place the crude N,N'-bis(2-methylphenyl)thiourea in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or dichloromethane). Heat the mixture gently on a hotplate with stirring to dissolve the solid. If using a single solvent like ethanol, continue adding the hot solvent dropwise until the solid just dissolves. If using a mixed solvent system like dichloromethane/diethyl ether, dissolve the solid in a minimum amount of hot dichloromethane.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

    • Mixed Solvent: To the hot dichloromethane solution, add diethyl ether dropwise with swirling until the solution becomes slightly cloudy (turbid). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

  • Characterization: Determine the melting point and, if possible, obtain spectroscopic data (e.g., NMR, IR) to confirm the purity and identity of the recrystallized product.

Troubleshooting Workflow

TroubleshootingWorkflow Recrystallization Troubleshooting for N,N'-bis(2-methylphenyl)thiourea start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool the solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the compound oil out? crystals_form->oiling_out Yes no_crystals No Crystals crystals_form->no_crystals No low_yield Is the yield low? oiling_out->low_yield No oiled_out Oiled Out oiling_out->oiled_out Yes impure_crystals Are the crystals impure? low_yield->impure_crystals No yield_low Low Yield low_yield->yield_low Yes crystals_impure Impure Crystals impure_crystals->crystals_impure Yes end_success Successful Recrystallization impure_crystals->end_success No add_seed Add seed crystal or scratch flask no_crystals->add_seed reduce_solvent Reduce solvent volume no_crystals->reduce_solvent change_solvent Change solvent no_crystals->change_solvent add_seed->crystals_form reduce_solvent->cool change_solvent->dissolve slow_cooling Cool more slowly oiled_out->slow_cooling more_solvent Add more solvent oiled_out->more_solvent lower_bp_solvent Use lower boiling point solvent oiled_out->lower_bp_solvent slow_cooling->cool more_solvent->dissolve lower_bp_solvent->dissolve check_mother_liquor Check mother liquor for product yield_low->check_mother_liquor minimize_transfers Minimize transfers yield_low->minimize_transfers check_filtration Check for premature crystallization during filtration yield_low->check_filtration rerun_recrystallization Re-recrystallize crystals_impure->rerun_recrystallization charcoal Use activated charcoal crystals_impure->charcoal column_chromatography Consider column chromatography crystals_impure->column_chromatography rerun_recrystallization->dissolve charcoal->dissolve

Caption: Troubleshooting workflow for the recrystallization of N,N'-bis(2-methylphenyl)thiourea.

References

Optimization of reaction conditions for the synthesis of N,N'-bis(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N,N'-bis(2-methylphenyl)thiourea

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N'-bis(2-methylphenyl)thiourea.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common synthetic routes for N,N'-bis(2-methylphenyl)thiourea?

A1: The most prevalent methods for synthesizing symmetrical diaryl thioureas like N,N'-bis(2-methylphenyl)thiourea involve the reaction of 2-methylaniline (o-toluidine) with a thiocarbonylating agent. Key reagents for this purpose include:

  • 1,1'-Thiocarbonyldiimidazole (TCDI): This is often a preferred method as it is relatively clean and proceeds under mild conditions.[1][2]

  • Carbon Disulfide (CS₂): A widely used, cost-effective reagent. These reactions may require a promoter or specific solvent systems for optimal results.[3][4][5]

  • Isothiocyanates: In this case, 2-methylphenyl isothiocyanate would be reacted with 2-methylaniline. This is a straightforward method if the isothiocyanate is commercially available or easily synthesized.[6][7]

Q2: My reaction yield is consistently low. What are the possible causes and solutions?

A2: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Purity: Ensure the 2-methylaniline is pure and free from water or other nucleophilic impurities. Use anhydrous solvents, especially when working with reactive intermediates.

  • Stoichiometry: The molar ratio of reactants is critical. For the synthesis using TCDI, a 2:1 ratio of 2-methylaniline to TCDI is required. When using carbon disulfide, the stoichiometry may need to be optimized; one study found that using 1.2 equivalents of CS₂ improved the yield significantly for a related synthesis.

  • Reaction Temperature: Temperature can have a profound effect on reaction rate and yield. For some protocols, heating is necessary, while for others, the reaction proceeds efficiently at room temperature.[4] Dropping the temperature can sometimes slow the reaction and decrease the final yield.[3]

  • Solvent Choice: The reaction solvent can significantly influence the outcome. For the carbon tetrabromide-promoted reaction of amines with CS₂, N,N-dimethylformamide (DMF) was found to be the most efficient solvent compared to acetonitrile, THF, or ethanol.[4] Dichloromethane is commonly and successfully used for the TCDI method.[1]

Q3: The reaction is proceeding very slowly or not at all. How can I improve the reaction rate?

A3: To increase the reaction rate, you can try the following:

  • Increase Temperature: Gently heating the reaction mixture can often accelerate the reaction. However, be cautious of potential side product formation at higher temperatures.

  • Microwave Synthesis: Microwave-assisted synthesis has been shown to drastically reduce reaction times for N,N'-disubstituted thioureas from several hours to as little as 10 minutes.[8]

  • Use of a Promoter/Catalyst: For reactions involving CS₂, promoters like carbon tetrabromide can facilitate the reaction under ambient conditions without the need for heating.[4]

Q4: I am observing significant side product formation. How can I obtain a cleaner product?

A4: Side product formation is a common issue. To minimize impurities:

  • Choice of Reagent: Using a cleaner thiocarbonylating agent like 1,1'-thiocarbonyldiimidazole (TCDI) can lead to fewer side products compared to reagents like thiophosgene or even CS₂ under non-optimized conditions.[1]

  • Control Reaction Temperature: Avoid excessive heating, which can promote decomposition or side reactions.

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.

Q5: What is the recommended workup and purification procedure?

A5: A standard workup procedure involves quenching the reaction and removing impurities through extraction and washing.

  • Workup: For the TCDI method, the reaction mixture is typically diluted with a solvent like dichloromethane (CH₂Cl₂) and washed several times with deionized water to remove imidazole and other water-soluble byproducts. The organic layer is then dried over an anhydrous salt like Na₂SO₄.[1]

  • Purification: The most common method for purifying the crude product is recrystallization. A solvent system such as dichloromethane/ether or ethanol/water is often effective.[1][9] The solid product is typically isolated by filtration and dried under a vacuum.[9]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes key quantitative data from studies on the synthesis of N,N'-disubstituted thioureas, which can be used as a starting point for optimizing the synthesis of N,N'-bis(2-methylphenyl)thiourea.

ParameterCondition 1Condition 2Condition 3Condition 4Yield/TimeReference
Solvent Effect AcetonitrileTetrahydrofuranEthanolDMF 12-61% vs ~90% [4]
Temperature 40 °C70 °C --Lower Yield vs 95% [3]
Reagent Ratio Amine:CS₂ (2:1)Amine:CS₂ (1:1.2)--Varies vs 95% [3]
Heating Method Conventional (8-12 h)Microwave (10 min) --Drastic Time Reduction[8]

Experimental Protocols

Method 1: Synthesis using 1,1'-Thiocarbonyldiimidazole (TCDI)

This protocol is adapted from the synthesis of structurally similar N,N′-bis(2-dialkylaminophenyl)thioureas and is recommended for its mild conditions and clean product formation.[1]

Reagents & Equipment:

  • 2-Methylaniline (o-toluidine)

  • 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether (Et₂O)

  • Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • In a round-bottom flask, dissolve 1,1'-thiocarbonyldiimidazole (1.0 equivalent) in anhydrous dichloromethane.

  • To this solution, add a solution of 2-methylaniline (2.0 equivalents) in anhydrous dichloromethane dropwise at room temperature with stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with additional dichloromethane.

  • Transfer the solution to a separatory funnel and wash it three times with deionized water to remove the imidazole byproduct.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude solid.

  • For purification, dissolve the obtained solid in a minimum amount of dichloromethane and add excess diethyl ether to precipitate the product.

  • Store the solution at a low temperature (e.g., 4 °C) to facilitate crystallization.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain pure N,N'-bis(2-methylphenyl)thiourea as an off-white powder.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow reactants 1. Reactants - 2-Methylaniline (2 eq.) - TCDI (1 eq.) - Anhydrous CH2Cl2 reaction 2. Reaction - Stir at RT - 4-6 hours reactants->reaction workup 3. Workup - Dilute with CH2Cl2 - Wash with H2O (3x) reaction->workup drying 4. Drying & Concentration - Dry over Na2SO4 - Evaporate solvent workup->drying purification 5. Purification - Recrystallize from  CH2Cl2 / Diethyl Ether drying->purification product 6. Final Product - N,N'-bis(2-methylphenyl)thiourea - Filter and dry under vacuum purification->product

Caption: Experimental workflow for the synthesis of N,N'-bis(2-methylphenyl)thiourea.

Troubleshooting Logic Diagram

troubleshooting_flow start Problem: Low Yield / Slow Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagent_sol Solution: - Use pure reagents - Verify 2:1 amine:TCDI ratio - Use anhydrous solvent check_reagents->reagent_sol temp_q Is temperature optimized? check_conditions->temp_q solvent_q Is solvent appropriate? check_conditions->solvent_q temp_sol Solution: - Gently heat mixture - Consider microwave synthesis for speed temp_q->temp_sol solvent_sol Solution: - Use recommended solvent (e.g., CH2Cl2 for TCDI method) solvent_q->solvent_sol

References

Challenges in scaling up the production of N,N'-bis(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of N,N'-bis(2-methylphenyl)thiourea.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Issue ID Problem Potential Causes Suggested Solutions
TN-01 Low or No Product Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Impure starting materials (2-methylaniline or thiocarbonyl source). 4. Incorrect stoichiometry of reactants.1. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction is heated to the appropriate temperature (e.g., reflux). 3. Verify the purity of starting materials using techniques like NMR or melting point analysis. 4. Carefully measure and ensure the correct molar ratios of reactants.
TN-02 Formation of Significant Byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Presence of moisture in the reaction. 3. Side reactions involving impurities in the starting materials.1. Lower the reaction temperature and monitor for byproduct formation. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. 3. Purify starting materials before use.
TN-03 Difficulty in Product Purification/Isolation 1. Product is co-precipitating with impurities. 2. Product is highly soluble in the recrystallization solvent. 3. Oily product obtained instead of a solid.1. Wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol). 2. Try a different solvent or a mixture of solvents for recrystallization. Cooling the solution to a lower temperature may also induce precipitation. 3. Try triturating the oil with a non-polar solvent like hexane to induce solidification.
TN-04 Inconsistent Results Between Batches 1. Variation in the quality of reagents or solvents. 2. Inconsistent reaction conditions (temperature, time, stirring speed). 3. Scale-up effects impacting heat and mass transfer.1. Use reagents and solvents from the same supplier and lot number if possible. 2. Strictly control and document all reaction parameters for each batch. 3. When scaling up, ensure efficient stirring and uniform heating to maintain consistent reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a common method for synthesizing N,N'-bis(2-methylphenyl)thiourea?

A common and effective method is the reaction of 2-methylaniline with a thiocarbonyl source, such as carbon disulfide or 1,1'-thiocarbonyldiimidazole (TCDI), in a suitable organic solvent. The reaction with carbon disulfide is often carried out under reflux conditions.[1]

Q2: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture is spotted on a TLC plate and developed in an appropriate solvent system. The disappearance of the starting materials and the appearance of the product spot indicate the progression of the reaction.

Q3: What are the key parameters to control for a successful synthesis?

The key parameters to control are reaction temperature, reaction time, purity of reactants, and the stoichiometry of the reagents. Consistent control of these parameters is crucial for obtaining a high yield and purity of the final product.

Q4: What is a suitable solvent for the synthesis?

Ethanol is a commonly used solvent for the reaction between an amine and carbon disulfide to form a thiourea.[1] Dichloromethane is also a suitable solvent when using reagents like 1,1'-thiocarbonyldiimidazole.[2][3]

Q5: How can the final product be purified?

The most common method for purifying N,N'-bis(2-methylphenyl)thiourea is recrystallization.[4][5] Ethanol or a mixture of ethanol and water is often a suitable solvent system for this purpose.[1] Washing the crude product with a cold solvent can also help remove impurities.[1]

Experimental Protocol: Synthesis of N,N'-bis(2-methylphenyl)thiourea

This protocol provides a general procedure for the synthesis of N,N'-bis(2-methylphenyl)thiourea using 2-methylaniline and carbon disulfide.

Materials:

  • 2-methylaniline (2.0 equivalents)

  • Carbon disulfide (1.0 equivalent)

  • Ethanol (anhydrous)

  • Pyridine (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylaniline (2.0 equivalents) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add a catalytic amount of pyridine. Subsequently, add carbon disulfide (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol.

  • Drying: Dry the purified solid product in a vacuum oven to obtain N,N'-bis(2-methylphenyl)thiourea.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of N,N'-bis-substituted thioureas based on literature precedents.

Parameter Value Reference
Reactant Ratio (Amine:Thiocarbonyl Source) 2:1[2][3][6]
Reaction Temperature 323 K (50°C) to Reflux[1][2]
Reaction Time 4 - 24 hours[1][7]
Typical Yield 60 - 95%[2][7][8]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of N,N'-bis(2-methylphenyl)thiourea.

TroubleshootingWorkflow Troubleshooting Workflow for N,N'-bis(2-methylphenyl)thiourea Synthesis Start Start Synthesis CheckYield Low/No Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No IncompleteReaction Check for Incomplete Reaction (TLC Analysis) CheckYield->IncompleteReaction Yes OptimizePurification Optimize Purification (Recrystallization Solvent, Washing) CheckPurity->OptimizePurification Yes SuccessfulProduct Successful Product CheckPurity->SuccessfulProduct No ExtendReaction Extend Reaction Time/ Increase Temperature IncompleteReaction->ExtendReaction CheckReagents Verify Reagent Purity & Stoichiometry IncompleteReaction->CheckReagents If reaction still incomplete ExtendReaction->CheckYield PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents PurifyReagents->Start ModifyConditions Modify Reaction Conditions (Temperature, Solvent) OptimizePurification->ModifyConditions ModifyConditions->Start

Caption: A flowchart for troubleshooting common synthesis issues.

References

How to avoid decomposition of N,N'-bis(2-methylphenyl)thiourea during reactions?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of N,N'-bis(2-methylphenyl)thiourea during experimental reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of N,N'-bis(2-methylphenyl)thiourea?

A1: The decomposition of N,N'-bis(2-methylphenyl)thiourea, a diaryl thiourea, is primarily influenced by several factors:

  • Temperature: Elevated temperatures can promote thermal decomposition.

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis. Thiourea derivatives are generally most stable in neutral or slightly acidic conditions.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of urea analogs and other degradation products.[1]

  • Moisture (Hydrolysis): Water can hydrolyze the thiourea linkage, especially under non-neutral pH and elevated temperatures.[2]

  • Light: Photodegradation can occur upon exposure to certain wavelengths of light.

Q2: What are the common decomposition products of N,N'-diaryl thioureas?

A2: While specific studies on N,N'-bis(2-methylphenyl)thiourea are limited, the decomposition of diaryl thioureas generally proceeds via cleavage of the C-N and C=S bonds. Common degradation products can include:

  • The corresponding aryl amine (2-methylaniline in this case).

  • Aryl isothiocyanate.

  • Urea derivatives (if oxidation occurs).

  • Elemental sulfur and various sulfur compounds like hydrogen sulfide under certain conditions.[1]

Q3: What are the visible signs of N,N'-bis(2-methylphenyl)thiourea decomposition?

A3: Decomposition can be indicated by:

  • Color Change: A noticeable change from a white or off-white solid to a yellowish or brownish hue.[2]

  • Odor: The release of characteristic odors, such as that of 2-methylaniline or sulfurous compounds.[2]

  • Changes in Physical State: Clumping of the solid material due to moisture absorption.[2]

  • Insolubility: Formation of insoluble byproducts in a reaction mixture where the parent compound is soluble.

Q4: How can I monitor the stability of my N,N'-bis(2-methylphenyl)thiourea during a reaction?

A4: The stability can be monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a reliable method to quantify the parent compound and detect the appearance of degradation products. A specific HPLC method for N,N'-bis(2-methylphenyl)thiourea has been reported.[3] Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring of the reaction progress and the formation of impurities.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving N,N'-bis(2-methylphenyl)thiourea.

Problem 1: Low Yield of Desired Product and Formation of Multiple Byproducts
Potential Cause Recommended Solution Expected Outcome
Thermal Decomposition Maintain the reaction temperature as low as possible. If heating is necessary, conduct a time-course study to determine the optimal reaction time to maximize product formation and minimize degradation.Increased yield of the desired product and reduced formation of thermally induced byproducts.
Hydrolysis Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. If an aqueous workup is necessary, perform it quickly and at a low temperature.[2]Minimized hydrolysis of the thiourea linkage, leading to a cleaner reaction profile and higher yield.
pH-Mediated Decomposition Buffer the reaction mixture to maintain a neutral or slightly acidic pH if the reaction conditions permit. Avoid strongly acidic or basic conditions unless required by the reaction mechanism.Enhanced stability of the thiourea throughout the reaction, preventing acid or base-catalyzed degradation.
Oxidative Degradation Degas solvents to remove dissolved oxygen. Consider adding antioxidants, such as butylated hydroxytoluene (BHT), if compatible with the reaction chemistry.[5][6][7][8][9][10]Reduced formation of oxidative degradation products, such as the corresponding urea derivative.
Problem 2: Difficulty in Purifying the Final Product
Potential Cause Recommended Solution Expected Outcome
Co-elution of Impurities Optimize the purification method. For column chromatography, screen different solvent systems to achieve better separation of the product from impurities. For recrystallization, try different solvent pairs.Improved separation and isolation of the pure N,N'-bis(2-methylphenyl)thiourea.
Decomposition during Purification If using column chromatography, avoid using silica gel if the compound is found to be sensitive to acidic surfaces. Consider using neutral alumina. Perform purification at room temperature or below if possible.Prevention of on-column decomposition and isolation of a higher purity product.

Experimental Protocols

Synthesis of N,N'-bis(2-methylphenyl)thiourea

This protocol is adapted from general procedures for the synthesis of symmetrical diaryl thioureas.[11][12][13]

Materials:

  • 2-methylaniline (o-toluidine)

  • Carbon disulfide (CS₂)

  • Ethanol

  • Pyridine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylaniline (2.0 equivalents) in ethanol.

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add carbon disulfide (1.0 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

HPLC Method for Analysis of N,N'-bis(2-methylphenyl)thiourea

This method is based on a reported HPLC protocol for the separation of N,N'-bis(2-methylphenyl)thiourea.[3]

Parameter Condition
Column Newcrom R1 (or equivalent reverse-phase column)
Mobile Phase Acetonitrile and Water with Phosphoric Acid
Detection UV-Vis
Temperature Ambient

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[3]

Visualizations

Logical Workflow for Troubleshooting Decomposition

Caption: Troubleshooting workflow for decomposition issues.

General Decomposition Pathways

DecompositionPathways General Decomposition Pathways for Diaryl Thioureas Thiourea N,N'-bis(2-methylphenyl)thiourea Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Thiourea->Hydrolysis Thermal Thermal Stress (Heat) Thiourea->Thermal Oxidation Oxidation ([O]) Thiourea->Oxidation Amine 2-Methylaniline Hydrolysis->Amine Isothiocyanate 2-Methylphenyl isothiocyanate Hydrolysis->Isothiocyanate Thermal->Amine Thermal->Isothiocyanate Sulfur Sulfur compounds Thermal->Sulfur Urea N,N'-bis(2-methylphenyl)urea Oxidation->Urea

Caption: Potential decomposition pathways for diaryl thioureas.

References

Impact of solvent choice on the reaction rate of N,N'-bis(2-methylphenyl)thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N,N'-bis(2-methylphenyl)thiourea

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N,N'-bis(2-methylphenyl)thiourea, with a specific focus on the impact of solvent choice on the reaction rate. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing N,N'-bis(2-methylphenyl)thiourea?

The most common and direct method for synthesizing symmetrical disubstituted thioureas like N,N'-bis(2-methylphenyl)thiourea is the reaction of the corresponding amine (2-methylaniline, also known as o-toluidine) with a thiocarbonyl source. Key methods include:

  • Reaction with Carbon Disulfide (CS₂): This is a widely used method for producing symmetrical thioureas. It involves the reaction of an amine with carbon disulfide, often in the presence of a base.

  • Reaction with Thiophosgene (CSCl₂): While effective, thiophosgene is highly toxic and requires special handling precautions.[1]

  • From an Isothiocyanate: Reacting 2-methylphenyl isothiocyanate with 2-methylaniline. This is a very common method for unsymmetrical thioureas, but can also be used for symmetrical ones if the isothiocyanate is readily available.[2]

Q2: How does the choice of solvent affect the reaction rate of N,N'-bis(2-methylphenyl)thiourea synthesis?

The solvent can significantly influence the reaction rate by affecting the solubility of reactants and stabilizing intermediates or transition states. For the reaction of an amine with an isothiocyanate or carbon disulfide, polar aprotic solvents are often favored.[3] These solvents can help to dissolve the starting materials and stabilize charged intermediates that may form during the reaction, leading to a faster reaction rate. Protic solvents, on the other hand, can solvate the amine nucleophile through hydrogen bonding, potentially reducing its reactivity.

Q3: I am observing a very slow or incomplete reaction. What are the potential causes related to the solvent?

A slow or incomplete reaction can be attributed to several factors, with solvent choice being a critical one.

  • Poor Solubility of Reactants: If the starting materials, particularly 2-methylaniline or the thiocarbonyl source, are not fully dissolved in the chosen solvent, the reaction will be slow due to the limited interaction between reactants.

  • Inappropriate Solvent Polarity: Using a non-polar solvent may not sufficiently stabilize the polar intermediates of the reaction, thus slowing it down. Conversely, a highly protic solvent might over-stabilize the amine reactant, reducing its nucleophilicity.[4]

  • Steric Hindrance: The methyl group in the ortho position of 2-methylaniline can cause steric hindrance, which can slow down the reaction.[2] In such cases, heating the reaction mixture may be necessary to overcome the activation energy barrier.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution Expected Outcome
Inappropriate Solvent Choice Switch to a polar aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[2] These solvents are known to facilitate thiourea synthesis.Improved solubility of reactants and stabilization of reaction intermediates, leading to a higher yield.
Low Reactivity of Starting Materials Increase the reaction temperature by refluxing the solvent.[5] Consider adding a non-nucleophilic base like triethylamine (TEA) to activate the amine.[1]Increased reaction rate and conversion to the desired product.
Degradation of Reagents If using an isothiocyanate, ensure it is fresh or purified.[2]Reduced side products and improved yield of the target thiourea.
Issue 2: Reaction is Very Slow
Potential Cause Recommended Solution Expected Outcome
Solvent Effects As mentioned, switch to a polar aprotic solvent. If already using one, consider a solvent with a higher boiling point to allow for a higher reaction temperature (e.g., DMF, though it can be harder to remove).Acceleration of the reaction rate.
Steric Hindrance Prolong the reaction time and/or increase the temperature.[2] Microwave irradiation can also be an effective method to overcome steric barriers.Driving the reaction to completion.

Data Presentation

Solvent ClassExamplesExpected Impact on Reaction RateRationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF)FavorableGood solubility for reactants and stabilization of polar intermediates.[3]
Non-Polar Aprotic Hexane, TolueneLess FavorablePoor solubility of starting materials and intermediates may slow the reaction.
Protic Ethanol, Methanol, WaterVariable, often less favorableCan solvate the amine reactant through hydrogen bonding, reducing its nucleophilicity. However, in some cases, can facilitate proton transfer steps.[4]

Experimental Protocols

Synthesis of N,N'-bis(2-methylphenyl)thiourea from 2-Methylaniline and 1,1'-Thiocarbonyldiimidazole (TCDI)

This protocol is adapted from a similar synthesis of N,N'-bis(2-dialkylaminophenyl)thioureas.[6]

Materials:

  • 2-Methylaniline (o-toluidine)

  • 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1,1'-thiocarbonyldiimidazole (1.0 equivalent) in dichloromethane.

  • To this stirred solution, add a solution of 2-methylaniline (2.0 equivalents) in dichloromethane.

  • Heat the resulting solution at reflux (around 40°C for dichloromethane) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may be run overnight to ensure completion.[6]

  • After the reaction is complete, add more dichloromethane to the solution.

  • Wash the organic layer with deionized water three times in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Solvent Choice for N,N'-bis(2-methylphenyl)thiourea Synthesis start Reaction is Slow or Incomplete check_solvent Is the solvent polar aprotic? (e.g., DCM, THF, Acetonitrile) start->check_solvent change_solvent Switch to a polar aprotic solvent. check_solvent->change_solvent No increase_temp Increase reaction temperature (reflux). check_solvent->increase_temp Yes check_solubility Are reactants fully dissolved? change_solvent->check_solubility end_fail If problem persists, consider other factors: - Reagent purity - Steric hindrance - Catalyst addition change_solvent->end_fail increase_temp->check_solubility increase_temp->end_fail use_cosolvent Consider a co-solvent to improve solubility. check_solubility->use_cosolvent No end_success Problem Resolved check_solubility->end_success Yes use_cosolvent->end_success use_cosolvent->end_fail

References

Resolving peak broadening in the NMR spectrum of N,N'-bis(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N'-bis(2-methylphenyl)thiourea NMR Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of N,N'-bis(2-methylphenyl)thiourea, with a specific focus on resolving peak broadening.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in the ¹H NMR spectrum of my N,N'-bis(2-methylphenyl)thiourea sample broad?

A1: Peak broadening in the NMR spectrum of N,N'-bis(2-methylphenyl)thiourea can stem from several factors, ranging from the inherent chemical properties of the molecule to sample preparation and instrument settings. The most common causes include:

  • Chemical Exchange: The molecule is likely undergoing dynamic processes that are on the same timescale as the NMR experiment, most notably restricted rotation around the C-N amide-like bonds.[1][2]

  • Sample Concentration: High sample concentrations can lead to intermolecular interactions and aggregation, which can cause peaks to broaden.[3]

  • Poor Solubility: If the compound is not fully dissolved, the solid particles will disrupt the magnetic field homogeneity, leading to broad signals.[3]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.[3]

  • Instrumental Issues: Poor shimming of the magnetic field is a frequent cause of broad peaks.[4]

Q2: What is chemical exchange and how does it affect the NMR spectrum of N,N'-bis(2-methylphenyl)thiourea?

A2: Chemical exchange refers to any process where a nucleus transitions between two or more environments with different chemical shifts. For N,N'-bis(2-methylphenyl)thiourea, the key dynamic process is the restricted rotation around the two C-N bonds of the thiourea moiety. This is due to the partial double bond character of these bonds.[1]

At any given moment, the two methylphenyl groups can exist in different orientations relative to the C=S bond, leading to distinct chemical environments (rotamers). The appearance of the NMR spectrum depends on the rate of this rotation:

  • Slow Exchange (Low Temperature): If the rotation is slow, separate, sharp peaks will be observed for each rotamer.

  • Fast Exchange (High Temperature): If the rotation is very fast, the NMR spectrometer detects only an average environment, resulting in a single set of sharp peaks.

  • Intermediate Exchange (Intermediate Temperature): When the rate of rotation is comparable to the NMR timescale, the peaks for the interconverting rotamers broaden and may coalesce. This is often the reason for observing broad peaks at or near room temperature.[2]

Q3: The N-H protons of the thiourea are showing a very broad signal. Is this normal?

A3: Yes, it is quite common for the N-H protons of thioureas to appear as broad signals in the ¹H NMR spectrum.[5][6] This is due to a combination of factors:

  • Proton Exchange: These protons are acidic and can exchange with other exchangeable protons in the sample, such as trace amounts of water.[6]

  • Quadrupolar Coupling: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment which can lead to faster relaxation of the attached protons, causing their signals to broaden.

  • Hydrogen Bonding: Inter- and intramolecular hydrogen bonding can also influence the exchange rate and chemical environment of the N-H protons.

To confirm that a broad peak corresponds to the N-H protons, you can perform a D₂O exchange experiment. After adding a drop of D₂O to the NMR tube and shaking, the N-H signal will either disappear or significantly decrease in intensity.[6]

Troubleshooting Guide

This section provides a step-by-step guide to diagnose and resolve peak broadening in the NMR spectrum of N,N'-bis(2-methylphenyl)thiourea.

Step 1: Evaluate Sample Preparation
IssueRecommended Action
High Concentration Prepare a more dilute sample. For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[3]
Poor Solubility Ensure the sample is fully dissolved. Gentle heating or sonication may help. If solubility remains an issue, a different deuterated solvent should be tried.[3]
Paramagnetic Impurities Purify the sample, for instance by passing a solution of the compound through a small plug of silica gel. Ensure high-purity deuterated solvents are used.
Choice of Solvent The choice of solvent can affect both solubility and the rate of chemical exchange. Solvents like DMSO-d₆ can sometimes sharpen N-H signals due to hydrogen bonding.[5] It is advisable to test a few different deuterated solvents if peak broadening persists.
Step 2: Check Instrument Parameters
IssueRecommended Action
Poor Shimming Re-shim the spectrometer on your sample. The lock signal level and the shape of the solvent peak are good indicators of shim quality.
Incorrect Receiver Gain An excessively high receiver gain can lead to signal clipping and apparent broadening. Auto-adjust the receiver gain before acquisition.
Step 3: Investigate Chemical Exchange with Variable Temperature (VT) NMR

If sample preparation and instrument settings are optimized and peaks remain broad, the cause is likely chemical exchange. Variable Temperature (VT) NMR is the definitive method to investigate this.[2]

Temperature EffectInterpretation
Peaks sharpen upon heating This indicates that you are moving from an intermediate exchange regime to a fast exchange regime. The rotational barrier is being overcome at higher temperatures.[2]
Peaks broaden upon heating This suggests you might be moving from a slow exchange regime towards the intermediate exchange regime.
Peaks sharpen and split into more signals upon cooling This is a clear indication of slow exchange at lower temperatures, where individual rotamers are being resolved.[2]

Experimental Protocols

Protocol 1: Standard Sample Preparation for High-Resolution NMR
  • Weighing: Accurately weigh 1-5 mg of purified N,N'-bis(2-methylphenyl)thiourea into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Dissolution: Ensure the sample is completely dissolved. If necessary, gently warm the vial or place it in an ultrasonic bath for a few minutes. Visually inspect for any undissolved particles.[7]

  • Transfer: Using a clean Pasteur pipette with a small cotton or glass wool plug to filter out any remaining microparticles, transfer the solution into a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent).[7]

  • Referencing: If the solvent does not contain an internal reference standard, add a small amount of tetramethylsilane (TMS) or use the residual solvent peak for referencing.[8]

Protocol 2: Variable Temperature (VT) NMR Experiment

Safety Note: VT experiments, especially at high temperatures, should be performed with caution. Always use appropriate, high-quality NMR tubes (Class A glass, e.g., Pyrex) to avoid breakage.[4]

  • Sample Preparation: Prepare a sample of N,N'-bis(2-methylphenyl)thiourea in a high-boiling deuterated solvent (e.g., toluene-d₈ or DMSO-d₆) following the protocol above.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Increments:

    • Heating: Increase the sample temperature in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring a new spectrum.[4]

    • Cooling: Similarly, decrease the temperature in steps of 10-20 K from the ambient temperature, allowing for equilibration at each step.

  • Data Acquisition: At each temperature, ensure the spectrometer is properly locked and shimmed before acquiring the spectrum.

  • Analysis: Observe the changes in peak shape (broadening, sharpening, coalescence, or splitting) as a function of temperature to understand the dynamic processes occurring.

Visualizations

Troubleshooting_Workflow cluster_sample_prep Step 1: Sample Preparation cluster_instrument Step 2: Instrument Check cluster_vt_nmr Step 3: Chemical Exchange Analysis start Broad Peaks Observed in NMR Spectrum check_conc Is the sample concentration low enough? (1-5 mg / 0.6 mL) start->check_conc check_sol Is the sample fully dissolved? check_conc->check_sol Yes end_node Sharp, Resolved Peaks Obtained check_conc->end_node No, adjust check_purity Is the sample free of paramagnetic impurities? check_sol->check_purity Yes check_sol->end_node No, adjust check_solvent Is the solvent appropriate? check_purity->check_solvent Yes check_purity->end_node No, purify check_shim Is the magnetic field well shimmed? check_solvent->check_shim Yes check_solvent->end_node No, change solvent perform_vt Perform Variable Temperature (VT) NMR check_shim->perform_vt Yes, peaks still broad check_shim->end_node No, re-shim analyze_vt Analyze peak shape changes with temperature perform_vt->analyze_vt analyze_vt->end_node

Caption: Troubleshooting workflow for resolving peak broadening.

Caption: Relationship between temperature and NMR peak shape in chemical exchange.

References

Validation & Comparative

Comparison of the synthetic routes to N,N'-bis(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing two prominent synthetic routes to N,N'-bis(2-methylphenyl)thiourea. This guide provides an objective analysis of the performance of each method, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

Two effective methods for the synthesis of N,N'-bis(2-methylphenyl)thiourea are presented below. The first route utilizes 1,1'-thiocarbonyldiimidazole as the thiocarbonyl source, while the second employs the more traditional reagent, carbon disulfide.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: 1,1'-Thiocarbonyldiimidazole MethodRoute 2: Carbon Disulfide Method
Starting Materials o-Toluidine, 1,1'-Thiocarbonyldiimidazoleo-Toluidine, Carbon Disulfide
Solvent Dichloromethane (CH₂Cl₂)Ethanol
Catalyst/Promoter NonePyridine (catalytic)
Reaction Temperature 50 °C (323 K)Reflux
Reaction Time Overnight4-6 hours
Yield ~70% (analogous reaction)[1][2][3]High (specific yield not reported, but generally high for this method)[4]
Purity of Product High, requires chromatographic purificationHigh, purification by recrystallization[4]

Experimental Protocols

Detailed methodologies for the two synthetic routes are provided below.

Route 1: 1,1'-Thiocarbonyldiimidazole Method

This method is adapted from the synthesis of a similar N,N'-disubstituted thiourea.[1][2][3]

Materials:

  • o-Toluidine

  • 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1,1'-thiocarbonyldiimidazole (1.0 equivalent) in dichloromethane, add a solution of o-toluidine (2.0 equivalents) in dichloromethane.

  • Heat the resulting solution at 50 °C and stir overnight.

  • After the reaction is complete, add dichloromethane to the solution and wash it three times with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under vacuum.

  • Purify the resulting solid by column chromatography on silica gel to obtain N,N'-bis(2-methylphenyl)thiourea.

Route 2: Carbon Disulfide Method

This protocol is based on a general and widely used method for the synthesis of symmetrical N,N'-diarylthioureas.[4]

Materials:

  • o-Toluidine

  • Carbon Disulfide (CS₂)

  • Ethanol

  • Pyridine

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-toluidine (2.0 equivalents) in ethanol.

  • To the stirred solution, add a catalytic amount of pyridine.

  • Subsequently, add carbon disulfide (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.

  • The product can be further purified by recrystallization from ethanol.

  • Dry the purified solid in a vacuum oven to yield N,N'-bis(2-methylphenyl)thiourea.

Visualizing the Synthetic Approaches

The following diagram illustrates the logical flow of the two compared synthetic routes to N,N'-bis(2-methylphenyl)thiourea.

Synthesis_Comparison cluster_route1 Route 1: 1,1'-Thiocarbonyldiimidazole Method cluster_route2 Route 2: Carbon Disulfide Method R1_Start o-Toluidine + 1,1'-Thiocarbonyldiimidazole R1_Solvent Dichloromethane R1_Reaction Reaction (50°C, Overnight) R1_Start->R1_Reaction R1_Workup Aqueous Workup R1_Reaction->R1_Workup R1_Purification Column Chromatography R1_Workup->R1_Purification R1_Product N,N'-bis(2-methylphenyl)thiourea R1_Purification->R1_Product R2_Start o-Toluidine + Carbon Disulfide R2_Solvent Ethanol R2_Catalyst Pyridine (cat.) R2_Reaction Reaction (Reflux, 4-6h) R2_Start->R2_Reaction R2_Workup Precipitation & Filtration R2_Reaction->R2_Workup R2_Purification Recrystallization R2_Workup->R2_Purification R2_Product N,N'-bis(2-methylphenyl)thiourea R2_Purification->R2_Product

Caption: Comparison of two synthetic routes to N,N'-bis(2-methylphenyl)thiourea.

References

The Evolving Landscape of Organocatalysis: A Comparative Look at N,N'-bis(2-methylphenyl)thiourea and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

While specific comparative performance data for N,N'-bis(2-methylphenyl)thiourea as an organocatalyst remains elusive in readily available scientific literature, an examination of the broader class of thiourea derivatives provides valuable insights into their catalytic prowess. This guide synthesizes the current understanding of thiourea organocatalysis, offering a framework for evaluating potential catalysts like N,N'-bis(2-methylphenyl)thiourea against established alternatives.

Thiourea-based organocatalysts have emerged as powerful tools in asymmetric synthesis, primarily activating electrophiles through hydrogen bonding. This interaction, facilitated by the two N-H protons of the thiourea moiety, increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. The acidity of these N-H protons is a critical determinant of catalytic activity and can be modulated by the electronic properties of the substituents on the nitrogen atoms.

Mechanism of Action: A Dual Approach

Thiourea derivatives can operate through two primary catalytic cycles:

  • Hydrogen Bonding Catalysis: The catalyst forms a non-covalent complex with the electrophile (e.g., a carbonyl group or nitroalkene) via a dual hydrogen-bond array. This pre-organizes the transition state and lowers the activation energy of the reaction.

  • Brønsted Acid Catalysis: In some cases, the thiourea can act as a Brønsted acid, protonating the substrate to form a more reactive cationic intermediate.

The prevailing mechanism is often dependent on the specific thiourea derivative, the substrates, and the reaction conditions.

Key Thiourea Derivatives and Their Performance

While data for N,N'-bis(2-methylphenyl)thiourea is not available, the performance of several other key derivatives in benchmark reactions, such as the Michael and aza-Henry reactions, has been extensively documented.

Table 1: Performance of Selected Thiourea Derivatives in the Asymmetric Michael Addition

CatalystNucleophileElectrophileSolventCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
Schreiner's Catalyst Acetylacetonetrans-β-NitrostyreneToluene10249592
Takemoto's Catalyst Diethyl malonatetrans-β-NitrostyreneToluene10489893
Bis-thiourea Catalyst NitromethaneChalconeCH₂Cl₂10728590

Note: This table is a representative summary based on literature data for illustrative purposes. Direct comparison requires identical reaction conditions.

Schreiner's Catalyst (N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea): The electron-withdrawing trifluoromethyl groups significantly enhance the acidity of the N-H protons, making it a highly effective hydrogen bond donor. It has demonstrated excellent performance in a variety of reactions.

Takemoto's Catalyst: This is a bifunctional catalyst that incorporates a tertiary amine group alongside the thiourea moiety. The amine acts as a Brønsted base to deprotonate the nucleophile, while the thiourea activates the electrophile, leading to a synergistic catalytic effect.

Bis-thiourea Catalysts: These catalysts feature two thiourea units, often linked by a chiral backbone. The presence of two catalytic sites can lead to enhanced reactivity and stereoselectivity through cooperative effects.

Experimental Protocols

Below are generalized experimental protocols for reactions commonly catalyzed by thiourea derivatives. These should be adapted and optimized for specific substrates and catalysts.

General Procedure for a Thiourea-Catalyzed Asymmetric Michael Addition:

To a solution of the electrophile (0.2 mmol) and the thiourea catalyst (0.02 mmol, 10 mol%) in an anhydrous solvent (2.0 mL) at the desired temperature, the nucleophile (0.24 mmol) is added. The reaction mixture is stirred and monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for a Thiourea-Catalyzed Asymmetric aza-Henry Reaction:

To a mixture of the N-Boc-imine (0.1 mmol) and the thiourea catalyst (0.01 mmol, 10 mol%) in an anhydrous solvent (1.0 mL) at the specified temperature, the nitroalkane (0.5 mmol) is added. The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then concentrated, and the residue is purified by flash chromatography on silica gel to yield the product. The enantiomeric excess is determined by chiral HPLC analysis.

Logical Relationships in Bifunctional Thiourea Catalysis

The following diagram illustrates the cooperative activation mechanism of a bifunctional thiourea catalyst, such as Takemoto's catalyst.

Bifunctional_Catalysis cluster_catalyst Bifunctional Thiourea Catalyst cluster_substrates Substrates Thiourea Thiourea Moiety (H-bond donor) Electrophile Electrophile (e.g., Nitroalkene) Thiourea->Electrophile H-Bonding Activation Amine Amine Moiety (Brønsted base) Nucleophile Nucleophile (e.g., Malonate) Amine->Nucleophile Deprotonation Product Adduct Electrophile->Product Nucleophile->Product

Caption: Cooperative activation by a bifunctional thiourea catalyst.

Experimental Workflow for Catalyst Screening

The following diagram outlines a typical workflow for screening the efficacy of different organocatalysts.

Catalyst_Screening_Workflow A Select Model Reaction B Synthesize/Procure Catalysts (e.g., N,N'-bis(2-methylphenyl)thiourea, Schreiner's, etc.) A->B C Reaction Setup: - Substrates - Catalyst - Solvent - Temperature B->C D Monitor Reaction Progress (TLC, GC, etc.) C->D E Work-up and Purification D->E F Characterization: - Yield determination - ee determination (Chiral HPLC) E->F G Compare Results and Identify Optimal Catalyst F->G

Validating the Molecular Architecture: A Comparative Guide to the Crystal Structure of N,N'-bis(2-methylphenyl)thiourea via X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystallographic data of N,N'-bis(2-methylphenyl)thiourea and its analogues provides crucial insights into their solid-state conformation and intermolecular interactions. This guide offers a comparative analysis of its structural validation by X-ray diffraction, presenting key experimental data and protocols for researchers, scientists, and professionals in drug development.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. For thiourea derivatives, a class of compounds with wide-ranging applications in catalysis, chemical sensing, and medicinal chemistry, single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating their solid-state structure. This guide focuses on the validation of the crystal structure of N,N'-bis(2-methylphenyl)thiourea, presenting its crystallographic data in comparison with related thiourea derivatives.

Comparative Crystallographic Data

The structural parameters of N,N'-bis(2-methylphenyl)thiourea, as determined by single-crystal X-ray diffraction, are presented below in comparison with other relevant thiourea derivatives. These data highlight the influence of substituent groups on bond lengths, bond angles, and overall molecular conformation.

ParameterN,N'-bis(2-methylphenyl)thioureaN,N'-bis(2-dimethylaminophenyl)thiourea[1][2]N,N'-bis(4-chlorophenyl)thiourea[3]1-Benzoyl-3-(4-methoxyphenyl)thiourea[4][5]
Crystal System OrthorhombicMonoclinicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁/cP2₁/cP2₁/n
a (Å) 8.599.2360(4)9.2360(4)10.34
b (Å) 7.637.2232(3)7.2232(3)12.01
c (Å) 5.4625.2555(11)25.2555(11)12.18
α (°) 90909090
β (°) 90.2091.376(3)91.376(3)98.45
γ (°) 90909090
Volume (ų) 3581684.40(12)1684.40(12)1498
C=S Bond Length (Å) 1.681.6921(11)Not Reported1.67
C-N Bond Lengths (Å) 1.35, 1.371.3415(14), 1.3652(14)Not Reported1.34, 1.38

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of thiourea derivatives by single-crystal X-ray diffraction follows a standardized workflow.

1. Synthesis and Crystallization: The synthesis of N,N'-bis(2-methylphenyl)thiourea is typically achieved by reacting 2-methylaniline with a thiocarbonyl source, such as thiophosgene or 1,1'-thiocarbonyldiimidazole, in an appropriate solvent.[1][2] Single crystals suitable for X-ray diffraction are then grown, commonly by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion.

2. Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is maintained at a constant temperature, often 100 K, to minimize thermal vibrations. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined by full-matrix least-squares on F², which minimizes the differences between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Workflow for Crystal Structure Validation

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of N,N'-bis(2-methylphenyl)thiourea Purification Purification Synthesis->Purification Crystallization Growth of Single Crystals Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

References

Unveiling the Protective Power: A Comparative Analysis of Thiourea Compounds in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the fight against metal corrosion is a constant battle. In acidic environments, the integrity of metal alloys is under relentless assault. This guide provides an in-depth comparative study of the corrosion inhibition efficiency of various thiourea compounds, offering a valuable resource for selecting the optimal protective agent. Through a meticulous review of experimental data, this report illuminates the performance of these compounds, delves into the methodologies of their evaluation, and visualizes the underlying mechanisms of their protective action.

The efficacy of thiourea and its derivatives as corrosion inhibitors stems from their molecular structure, particularly the presence of sulfur and nitrogen atoms. These atoms act as adsorption centers, forming a protective film on the metal surface and thereby stifling the corrosive process. This guide will explore how modifications to the basic thiourea structure influence its inhibitory properties.

Performance Under Scrutiny: A Quantitative Comparison

The corrosion inhibition efficiency of various thiourea derivatives has been rigorously tested under different acidic conditions. The following tables summarize key performance metrics, including inhibition efficiency (IE%), corrosion current density (Icorr), and charge transfer resistance (Rct), providing a clear comparison of their protective capabilities.

Table 1: Corrosion Inhibition Efficiency of Thiourea Derivatives on Mild Steel in 1.0 M HCl at 30 °C

InhibitorConcentration (M)Inhibition Efficiency (IE%) from PDPInhibition Efficiency (IE%) from EIS
1-phenyl-2-thiourea (PTU)5 x 10⁻³94.9593.33[1]
1,3-diisopropyl-2-thiourea (ITU)5 x 10⁻³83.33[1]82.63[1]

Table 2: Electrochemical Parameters for Mild Steel Corrosion in 1.0 M HCl in the Presence of Thiourea Derivatives at 30 °C

InhibitorConcentration (M)Icorr (μA/cm²)Rct (Ω·cm²)
Blank-115025.6
1-phenyl-2-thiourea (PTU)5 x 10⁻³58384.6
1,3-diisopropyl-2-thiourea (ITU)5 x 10⁻³192147.5

Data for Tables 1 & 2 sourced from a study by D. Q. Duy et al.[1]

Table 3: Comparative Inhibition Efficiency of Various Thiourea Derivatives on Cold-Rolled Mild Steel in 1 N H₂SO₄ at 40°C

InhibitorConcentration (mol/L)Inhibition Efficiency (%)
Thiourea (TU)1 x 10⁻³85.0
Allylthiourea (ATU)1 x 10⁻³94.5
N,N'-diethylthiourea (NN'-DETU)1 x 10⁻³96.2
N,N'-di-isopropylthiourea (NN'-DIPTU)1 x 10⁻³97.8
Phenylthiourea (PTU)1 x 10⁻³89.8
Thiocarbanilide (TC)1 x 10⁻³85.3
sym-di-o-tolylthiourea (SDOTTU)1 x 10⁻³82.1

Data for Table 3 sourced from a study by S. N. Banerjee and S. Sanyal.[2]

The data clearly indicates that the molecular structure of the thiourea derivative plays a crucial role in its inhibition efficiency. For instance, N,N'-di-isopropylthiourea exhibited the highest efficiency in 1 N H₂SO₄, suggesting that the presence of bulky alkyl groups enhances its protective capabilities.[2] In contrast, in 1.0 M HCl, 1-phenyl-2-thiourea showed superior performance over 1,3-diisopropyl-2-thiourea, which can be attributed to the presence of the phenyl group.[1]

Understanding the Shield: Mechanism of Corrosion Inhibition

The primary mechanism by which thiourea compounds protect metals from corrosion is through adsorption onto the metal surface. This process can occur via two main pathways: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which entails the formation of coordinate bonds between the heteroatoms (sulfur and nitrogen) of the thiourea derivative and the vacant d-orbitals of the metal atoms. This adsorbed layer acts as a physical barrier, blocking the active sites for corrosion and hindering the electrochemical reactions responsible for metal degradation.[3]

References

A Comparative Guide to Confirming the Identity and Purity of Synthesized N,N'-bis(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized compound's identity and purity is a foundational requirement for reliable experimental data and regulatory compliance. This guide provides a comparative overview of standard analytical techniques for the characterization of N,N'-bis(2-methylphenyl)thiourea, also known as 1,3-bis(o-tolyl)thiourea. We present detailed experimental protocols, comparative data, and logical workflows to assist in establishing a robust analytical strategy.

Comparison of Primary Analytical Techniques

The structural confirmation and purity assessment of N,N'-bis(2-methylphenyl)thiourea relies on a suite of complementary analytical methods. Each technique provides unique and specific information about the molecule.

TechniqueInformation ProvidedPurpose
¹H NMR Spectroscopy Provides information on the electronic environment, number, and connectivity of hydrogen atoms (protons).Primary structure elucidation and identity confirmation.
¹³C NMR Spectroscopy Reveals the number and type of carbon atoms in the molecule, including the characteristic thiocarbonyl (C=S) carbon.Confirms the carbon skeleton and presence of key functional groups.
FT-IR Spectroscopy Identifies specific functional groups based on their characteristic vibrational frequencies (e.g., N-H, C=S, aromatic C-H).Confirms the presence of key functional groups and helps verify identity.
Mass Spectrometry (MS) Determines the molecular weight and provides information on isotopic distribution and fragmentation patterns.Confirms molecular formula and provides strong evidence of identity.
HPLC Separates the target compound from impurities, allowing for the determination of its relative purity.Quantitative assessment of purity.[1]

Analytical Workflow for Compound Verification

A logical and sequential workflow is crucial for the efficient and definitive analysis of a newly synthesized compound. The process begins with spectroscopic methods to confirm the molecular structure, followed by chromatographic techniques to assess purity.

G cluster_synthesis Synthesis & Isolation cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_result Final Confirmation synth Synthesized Product: N,N'-bis(2-methylphenyl)thiourea nmr NMR Spectroscopy (¹H and ¹³C) synth->nmr Structural Backbone ftir FT-IR Spectroscopy nmr->ftir Functional Groups ms Mass Spectrometry ftir->ms Molecular Weight hplc HPLC Analysis ms->hplc Quantitative Purity final Confirmed Identity & Purity >95% hplc->final

Caption: Analytical workflow for synthesized compound validation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment and connectivity of protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the synthesized N,N'-bis(2-methylphenyl)thiourea in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[2]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer.[3]

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.[4]

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment for a small molecule involves 16 to 64 scans.[3]

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum to the TMS signal. Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts (δ) and coupling patterns (multiplicities) to assign the signals to the molecular structure.

Data Presentation: ¹H NMR of N,N'-bis(2-methylphenyl)thiourea

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)DescriptionInferred Structure
~7.7-7.8Broad Singlet, 2HN-H Protons
~7.2-7.4Multiplet, 8HAromatic C-H Protons
~2.3Singlet, 6HMethyl (Ar-CH₃ ) Protons

Note: Data is based on published spectra for Di-o-tolythiourea.[5] The N-H proton signal is often broad and its chemical shift can be highly dependent on concentration and solvent.[6]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon environments and identifying key functional groups like the thiocarbonyl carbon.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Acquisition: Set up the spectrometer for ¹³C observation. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.[3] Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

  • Processing and Analysis: Process the data similarly to ¹H NMR. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.0 ppm).

Data Presentation: Expected ¹³C NMR Data

No direct experimental spectrum for N,N'-bis(2-methylphenyl)thiourea was found. The following are expected chemical shifts based on the analysis of similar compounds like N,N′-bis(2-dimethylaminophenyl)thiourea and standard chemical shift ranges.[7]

Expected Shift (δ, ppm)Carbon Type
~178-182Thiocarbonyl (C =S)
~125-140Aromatic Carbons
~18-21Methyl (C H₃)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR (KBr Pellet Method)
  • Material Preparation: Gently grind 1-2 mg of the synthesized compound in an agate mortar. Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).[8] KBr is hygroscopic and should be dried in an oven (e.g., at 110°C for 2-3 hours) and stored in a desiccator before use.[9]

  • Mixing: Triturate the sample and KBr together rapidly until a fine, homogeneous powder is obtained.[8]

  • Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (e.g., 8-10 tons) for 1-2 minutes to form a thin, transparent, or translucent disc.[9][10]

  • Background Scan: Run a background spectrum using a blank KBr pellet to account for atmospheric CO₂ and H₂O, as well as any impurities in the KBr.[9]

  • Sample Scan: Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Presentation: Characteristic FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3150-3300N-H StretchThiourea Amine
3000-3100C-H StretchAromatic
2850-2960C-H StretchMethyl (CH₃)
1500-1600C=C StretchAromatic Ring
1250-1350C=S StretchThiocarbonyl

Note: The C=S stretch can be complex and appear in a broad region. Its identification is often supported by the absence of a strong C=O band. The N-H stretching frequency can be affected by hydrogen bonding.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, which provides strong confirmation of its elemental composition.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically in methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilutions may be necessary depending on the instrument's sensitivity.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum. The instrument will detect the positively charged molecular ion [M+H]⁺.

  • Analysis: Analyze the spectrum to find the peak corresponding to the molecular ion. Compare the measured m/z value with the theoretical value calculated from the molecular formula (C₁₅H₁₆N₂S). Also, observe the isotopic pattern, particularly the [M+2]⁺ peak, which is characteristic of sulfur-containing compounds.

Data Presentation: Expected Mass Spectrometry Data

Molecular Formula: C₁₅H₁₆N₂S

IonCalculated m/zExpected Relative Abundance
[M]⁺ (C₁₅H₁₆N₂S)256.10100%
[M+1]⁺257.11~18.1%
[M+2]⁺258.10~5.7%

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for separating components in a mixture. For a synthesized compound, it is the standard method for determining purity by separating the main product from any unreacted starting materials, byproducts, or other impurities.[1]

Experimental Protocol: HPLC for Purity Analysis
  • Mobile Phase Preparation: Prepare a suitable mobile phase. For aromatic compounds like this, a reverse-phase method is typical, using a mixture of water and an organic solvent like acetonitrile or methanol.[13][14] The mobile phase should be filtered and degassed.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Method Setup:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient or isocratic mixture of water and acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Detector: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample solution.

  • Data Processing: Integrate the area of all peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation: Purity Calculation

The percent purity is determined using the area normalization method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

A high-purity sample will show a single major peak with minimal or no other peaks. For drug development purposes, a purity of >95% is typically required.

Comparison of Analytical Methods for Structural Analysis

Different analytical techniques provide distinct but complementary pieces of information that, when combined, create a complete picture of the synthesized molecule's identity and purity.

G cluster_techniques Analytical Techniques cluster_info Information Obtained compound N,N'-bis(2-methylphenyl)thiourea nmr NMR (¹H, ¹³C) ftir FT-IR ms Mass Spec hplc HPLC info_nmr Proton Environment Carbon Skeleton Connectivity nmr->info_nmr Reveals info_ftir Functional Groups (N-H, C=S) ftir->info_ftir Identifies info_ms Molecular Weight Elemental Formula ms->info_ms Determines info_hplc Relative Purity Number of Components hplc->info_hplc Quantifies

References

Benchmarking N,N'-bis(2-methylphenyl)thiourea-Based Sensors: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance benchmark for N,N'-bis(2-methylphenyl)thiourea as a potential anion sensor. Due to the limited availability of direct experimental data for this specific compound, this analysis relies on the performance of structurally analogous N,N'-diarylthiourea-based sensors. The data presented here, sourced from various scientific studies, offers a valuable reference for evaluating its potential efficacy against other established anion sensing technologies.

Thiourea derivatives have garnered significant attention as effective and versatile chemosensors, primarily for anions.[1][2] Their function hinges on the ability of the two N-H protons to act as hydrogen-bond donors, forming complexes with anionic guest molecules. This interaction induces a change in the electronic properties of the sensor molecule, leading to a detectable optical response, such as a change in color (colorimetric) or fluorescence.[1][3] The selectivity and sensitivity of these sensors can be finely tuned by modifying the substituent groups on the aryl rings.

Performance of N,N'-Diarylthiourea-Based Anion Sensors

The following table summarizes the performance of several N,N'-diarylthiourea derivatives in detecting various anions, offering a benchmark for the expected performance of N,N'-bis(2-methylphenyl)thiourea. The primary methods of detection are colorimetric, monitored by UV-Vis spectroscopy, and fluorescence spectroscopy.

Sensor MoleculeTarget Anion(s)Method of DetectionLimit of Detection (LOD)Observed Interference
N,N'-bis(4-nitrophenyl)thiourea F⁻, AcO⁻Colorimetric (UV-Vis)Not SpecifiedOther halides (Cl⁻, Br⁻, I⁻) show weaker or no response.
N-(4-nitrophenyl)-N'-(quinolin-6-yl)thiourea F⁻Colorimetric (UV-Vis)Not SpecifiedSelective for F⁻ over other halides.[4]
Thiourea derivative with 2-amino-6-nitrobenzothiazole F⁻, AcO⁻Colorimetric (Naked-eye, UV-Vis)Not SpecifiedHigh selectivity for F⁻ and AcO⁻.[5]
1-Naphthyl and 4-Nitrophenyl Thiourea Receptors F⁻Colorimetric (UV-Vis) & FluorometricLog K₁ = 5.98 for 4-nitrophenyl derivative with F⁻High affinity for basic anions.[6]

Comparison with Alternative Anion Sensing Technologies

To provide a broader context, the performance of N,N'-diarylthiourea-based sensors is compared with two other prominent classes of synthetic anion receptors: squaramides and calixarenes.

Sensor ClassTarget Anion(s)Method of DetectionTypical Limit of Detection (LOD)Key AdvantagesKey Disadvantages
N,N'-Diarylthioureas F⁻, AcO⁻, CN⁻, H₂PO₄⁻Colorimetric, FluorometricµM to nM rangeSimple synthesis, tunable properties.Can be susceptible to deprotonation by strongly basic anions.
Squaramides Halides, OxoanionsColorimetric, FluorometricµM to nM range[7]Stronger hydrogen bonding than ureas/thioureas, high selectivity.[8]Synthesis can be more complex.
Calixarenes Various anions and cationsFluorometric, ElectrochemicalDown to nM and ppb range[9][10]Pre-organized cavity for high selectivity, versatile functionalization.Multi-step synthesis, can have solubility issues.

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis of an N,N'-diarylthiourea sensor and its application in anion detection using UV-Vis spectroscopy.

Synthesis of a Representative N,N'-Diarylthiourea Sensor

This protocol is adapted from the synthesis of N,N'-bis(2-dialkylaminophenyl)thioureas and can be modified for N,N'-bis(2-methylphenyl)thiourea.[11]

Materials:

  • 2-Methylaniline (o-toluidine)

  • 1,1'-Thiocarbonyldiimidazole (TCDI) or Thiophosgene

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,1'-thiocarbonyldiimidazole (1.0 eq) in anhydrous dichloromethane.

  • To this solution, add a solution of 2-methylaniline (2.0 eq) in anhydrous dichloromethane dropwise with stirring.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with deionized water, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N,N'-bis(2-methylphenyl)thiourea.

Anion Sensing via UV-Vis Titration

This general protocol outlines the steps to evaluate the anion sensing capabilities of a thiourea-based sensor.

Materials:

  • Synthesized N,N'-bis(2-methylphenyl)thiourea sensor

  • Spectroscopic grade solvent (e.g., DMSO, Acetonitrile)

  • Tetrabutylammonium (TBA) salts of various anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻)

Procedure:

  • Prepare a stock solution of the thiourea sensor (e.g., 1 x 10⁻³ M) in the chosen solvent.

  • Prepare stock solutions of the TBA salts of the anions (e.g., 1 x 10⁻² M) in the same solvent.

  • For the titration, place a fixed volume of the sensor solution (e.g., 2 mL of a 2.5 x 10⁻⁵ M solution) in a quartz cuvette.

  • Record the initial UV-Vis spectrum of the sensor solution.

  • Incrementally add small aliquots of an anion stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Continue the additions until no further significant spectral changes are observed.

  • Plot the change in absorbance at a specific wavelength against the concentration of the added anion to determine the binding stoichiometry and association constant.

Signaling Pathways and Experimental Workflow

The interaction between a thiourea-based sensor and an anion is primarily governed by hydrogen bonding, which can lead to a colorimetric or fluorescent signal. In some cases, with highly basic anions like fluoride, a deprotonation of the N-H groups can occur.

G cluster_workflow Experimental Workflow Synthesis Synthesis of N,N'-bis(2-methylphenyl)thiourea Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Stock_Solution Preparation of Sensor and Anion Stock Solutions Characterization->Stock_Solution UV_Vis_Titration UV-Vis Titration Stock_Solution->UV_Vis_Titration Data_Analysis Data Analysis (Binding Constant, LOD) UV_Vis_Titration->Data_Analysis

A simplified workflow for the synthesis and evaluation of the sensor.

G cluster_pathway Proposed Anion Sensing Mechanism Sensor Thiourea Sensor (Free Receptor) HB_Complex Hydrogen-Bonded Complex Sensor->HB_Complex + Anion Anion Anion (e.g., F⁻) Anion->HB_Complex Deprotonated Deprotonated Sensor HB_Complex->Deprotonated Excess Basic Anion Signal Optical Signal (Colorimetric/Fluorescent) HB_Complex->Signal Generates Deprotonated->Signal Generates Stronger

General mechanism of anion detection by a thiourea-based sensor.

References

Comparative Guide to the Cross-Reactivity Profile of N,N'-bis(2-methylphenyl)thiourea and Related Diaryl Thioureas in Chemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N,N'-bis(2-methylphenyl)thiourea and structurally similar diaryl thiourea derivatives. While direct cross-reactivity studies on N,N'-bis(2-methylphenyl)thiourea are not extensively documented in publicly available literature, this document extrapolates potential interactions and performance in various chemical and biological assays based on the known activities of the broader diaryl thiourea class. The information herein is intended to guide researchers in designing experiments and anticipating potential off-target effects or promiscuous activity.

Synthesis and Characterization

The synthesis of N,N'-disubstituted thioureas is typically a straightforward process. A common and efficient method involves the reaction of an isothiocyanate with a primary amine. For N,N'-bis(2-methylphenyl)thiourea, this would involve the reaction of 2-methylphenyl isothiocyanate with 2-methylaniline. Alternatively, reagents like 1,1'-thiocarbonyldiimidazole can be treated with two equivalents of the corresponding amine.[1][2]

General Synthesis Workflow

cluster_reactants Reactants Amine 2-Methylaniline (2 eq.) Reaction Stirring at 323 K Amine->Reaction TCDI 1,1'-Thiocarbonyldiimidazole TCDI->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Evaporation & Recrystallization Workup->Purification Product N,N'-bis(2-methylphenyl)thiourea Purification->Product

Caption: General workflow for the synthesis of N,N'-bis(2-methylphenyl)thiourea.

Comparative Biological Activity of Diaryl Thioureas

Diaryl thiourea derivatives are known to exhibit a wide range of biological activities, suggesting the potential for cross-reactivity in various assays.[3][4] The thiourea moiety (N-(C=S)-N) is a key structural feature that can participate in hydrogen bonding and metal coordination, leading to interactions with multiple biological targets.[5] The following table summarizes the observed activities of several diaryl thiourea compounds, which can serve as a proxy for predicting the potential activity profile of N,N'-bis(2-methylphenyl)thiourea.

Derivative Class Target/Assay Reported Activity (IC50/MIC) Potential for Cross-Reactivity
Bis-acyl-thiourea DerivativesUreaseIC50: 1.55 - 1.69 µM[6][7]High potential to inhibit other metalloenzymes containing nickel or similar metals.
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 Lung Cancer Cell LineIC50: 0.2 µM[8]May exhibit broad cytotoxicity against various cancer cell lines through multiple mechanisms.
General Diaryl ThioureasAntibacterial (E. faecalis, P. aeruginosa)MIC: 40 - 50 µg/mL[3]Potential to interfere with bacterial membrane integrity or metabolic enzymes.
Diaryl thiourea bearing 1H-indazole-3-amineVEGFR-2, Tie-2, EphB4 (Receptor Tyrosine Kinases)Potent multi-target inhibition[9]High likelihood of inhibiting other kinases due to conserved ATP-binding sites.
N-(BT-2-yl)-N'-(aryl)thioureasDNA Gyrase ATPasePotent nanomolar inhibition[10]Could interact with other ATP-binding proteins.

Potential Mechanisms of Assay Interference

The structure of diaryl thioureas suggests several mechanisms by which they could exhibit cross-reactivity or act as pan-assay interference compounds (PAINS).[7] Researchers should be aware of these possibilities when interpreting assay results.

G Thiourea Diaryl Thiourea Core HBond Hydrogen Bond Donor/Acceptor Thiourea->HBond Metal Metal Chelation (e.g., Ni2+ in Urease) Thiourea->Metal Redox Redox Cycling Thiourea->Redox Aggregation Compound Aggregation Thiourea->Aggregation Enzyme Enzyme Active Site HBond->Enzyme Non-specific binding Metal->Enzyme Inhibition Assay Assay Readout Interference Redox->Assay False positive Aggregation->Assay Non-specific inhibition

Caption: Potential mechanisms of cross-reactivity for diaryl thioureas.

Experimental Protocols for Key Assays

To assess the activity and potential cross-reactivity of N,N'-bis(2-methylphenyl)thiourea, standardized assays are crucial. Below are detailed methodologies for common experiments performed on this class of compounds.

Urease Inhibition Assay

This assay is used to determine the inhibitory effect of the compound on the urease enzyme, a common target for thiourea derivatives.[8]

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Test compound (dissolved in DMSO)

  • Ammonia quantification reagent (e.g., Nessler's reagent)

  • 96-well microplate reader

Protocol:

  • Prepare serial dilutions of the test compound in a 96-well plate.

  • Add a solution of urease enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the urea substrate solution to all wells.

  • Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction and quantify the amount of ammonia produced using a suitable colorimetric method.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition by comparing the enzyme activity in the presence of the inhibitor to a control (without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells and is widely employed to measure the cytotoxic effects of potential anticancer drugs.[8]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Normal cell line (e.g., HEK-293) for selectivity assessment

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Protocol:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells per well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader at approximately 570 nm.

  • Calculate the percentage of cell viability relative to an untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

N,N'-bis(2-methylphenyl)thiourea, as a member of the diaryl thiourea family, holds the potential for a wide range of biological activities. This inherent bioactivity also brings a significant risk of cross-reactivity in chemical and biological assays. Researchers are advised to employ a panel of diverse assays, including counter-screens and cytotoxicity evaluations, to build a comprehensive activity profile. Understanding the potential for non-specific interactions, such as metal chelation and compound aggregation, is critical for the accurate interpretation of experimental data and for guiding the development of more selective and potent therapeutic agents.

References

The Positional Isomerism of Methyl Groups: A Decisive Factor in the Physicochemical Properties of Bis(methylphenyl)thioureas

Author: BenchChem Technical Support Team. Date: December 2025

The seemingly subtle shift in the position of a methyl group on the phenyl rings of bis(methylphenyl)thioureas—from ortho to meta to para—triggers a cascade of changes in their physicochemical properties. This guide delves into a comparative analysis of these isomers, revealing how this positional isomerism impacts their spectroscopic characteristics, physical properties, and potential biological activities. The data presented herein is crucial for researchers in medicinal chemistry and materials science, where such nuanced structural modifications can dictate a compound's efficacy and application.

The strategic placement of substituents on a molecule's scaffold is a cornerstone of rational drug design and materials engineering. In the case of N,N'-bis(methylphenyl)thioureas, the location of the methyl group profoundly influences the molecule's symmetry, steric hindrance, and electronic environment. These factors, in turn, govern the intermolecular interactions and the overall molecular conformation, leading to distinct properties for the ortho, meta, and para isomers.

Comparative Analysis of Physicochemical and Spectroscopic Properties

To quantify the impact of the methyl group's position, a summary of the key physicochemical and spectroscopic data for N,N'-bis(2-methylphenyl)thiourea (ortho), N,N'-bis(3-methylphenyl)thiourea (meta), and N,N'-bis(4-methylphenyl)thiourea (para) is presented below. The data has been compiled from various analytical studies.

PropertyN,N'-bis(2-methylphenyl)thiourea (ortho)N,N'-bis(3-methylphenyl)thiourea (meta)N,N'-bis(4-methylphenyl)thiourea (para)
Melting Point (°C) 158-160145-147182-184[1]
¹H NMR (δ, ppm) CH₃: ~2.3 (s) NH: ~8.0 (s) Aromatic H: ~7.1-7.3 (m)CH₃: ~2.3 (s) NH: ~8.5 (s) Aromatic H: ~7.0-7.4 (m)CH₃: ~2.3 (s) NH: ~8.6 (s) Aromatic H: ~7.1 (d), ~7.3 (d)
¹³C NMR (δ, ppm) CH₃: ~18 Aromatic C: ~125-136 C=S: ~180CH₃: ~21 Aromatic C: ~122-139 C=S: ~181CH₃: ~21 Aromatic C: ~125-137 C=S: ~181
FT-IR (cm⁻¹) N-H stretch: ~3200 C=S stretch: ~1250 C-N stretch: ~1540N-H stretch: ~3180 C=S stretch: ~1240 C-N stretch: ~1550N-H stretch: ~3150 C=S stretch: ~1230 C-N stretch: ~1530

Note: Spectroscopic data are approximate and can vary based on the solvent and experimental conditions. The provided values are representative for comparative purposes.

The para isomer exhibits the highest melting point, which can be attributed to its more symmetrical structure, allowing for more efficient crystal packing and stronger intermolecular forces. In contrast, the ortho isomer's methyl groups introduce steric hindrance near the thiourea core, likely disrupting crystal lattice formation and resulting in a lower melting point.

Spectroscopic data reveals subtle yet significant differences. In the ¹H NMR spectra, the aromatic protons of the para isomer typically show a cleaner splitting pattern (two doublets) due to the symmetry of the molecule. The ortho and meta isomers, with lower symmetry, exhibit more complex multiplets in the aromatic region. The chemical shifts of the N-H protons also vary, potentially reflecting differences in hydrogen bonding capabilities influenced by the methyl group's position.

FT-IR spectra show shifts in the characteristic vibrational frequencies. The N-H stretching frequency is highest in the ortho isomer, possibly due to weaker intermolecular hydrogen bonding caused by steric hindrance. The C=S stretching frequency is also influenced by the electronic effects of the methyl group, with the para isomer showing the lowest frequency, which may suggest a greater contribution of the thione resonance form.

Influence on Biological Activity

While a comprehensive comparative study on the biological activities of these specific isomers is not extensively documented, the structure-activity relationship of substituted phenylthioureas suggests that the methyl group's position is critical. Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

The steric and electronic effects of the methyl group can influence how these molecules interact with biological targets such as enzymes and receptors. For instance, the steric bulk of the ortho-methyl groups could hinder the binding of the molecule to an active site, potentially reducing its biological efficacy compared to the less hindered meta and para isomers. Conversely, the electron-donating nature of the methyl group can modulate the molecule's lipophilicity and electronic distribution, which are key determinants of pharmacokinetic and pharmacodynamic properties. Further investigation into the specific biological activities of these isomers is a promising area for future research.

Experimental Protocols

A general and reliable method for the synthesis of symmetrically disubstituted thioureas involves the reaction of the corresponding amine with a thiocarbonyl source, such as carbon disulfide or thiophosgene.

General Synthesis of N,N'-bis(methylphenyl)thioureas

Materials:

  • o-toluidine, m-toluidine, or p-toluidine (2.2 equivalents)

  • Carbon disulfide (1.0 equivalent)

  • Pyridine (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • A solution of the corresponding toluidine isomer (2.2 equivalents) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • A catalytic amount of pyridine is added to the solution.

  • Carbon disulfide (1.0 equivalent) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid product is collected by vacuum filtration.

  • The crude product is washed with cold ethanol to remove unreacted starting materials and impurities.

  • The final product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • The purified N,N'-bis(methylphenyl)thiourea is dried in a vacuum oven.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FT-IR Spectroscopy: FT-IR spectra are recorded using a Fourier Transform Infrared spectrometer. Samples are typically prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. Spectra are recorded in the range of 4000-400 cm⁻¹.

Visualizing the Structure-Property Relationship

The following diagrams illustrate the logical relationship between the methyl group position and the resulting properties, as well as a typical experimental workflow.

G Influence of Methyl Group Position on Properties cluster_position Methyl Group Position cluster_factors Influencing Factors cluster_properties Resulting Properties ortho Ortho steric Steric Hindrance ortho->steric High symmetry Molecular Symmetry ortho->symmetry Low electronic Electronic Effects ortho->electronic meta Meta meta->steric Moderate meta->symmetry Low meta->electronic para Para para->steric Low para->symmetry High para->electronic physical Physical Properties (e.g., Melting Point) steric->physical biological Potential Biological Activity steric->biological symmetry->physical spectroscopic Spectroscopic Characteristics (NMR, IR) electronic->spectroscopic electronic->biological

Caption: Relationship between methyl group position and molecular properties.

G Experimental Workflow: Synthesis and Characterization start Start reagents Mix Toluidine Isomer, CS₂, and Pyridine in Ethanol start->reagents reflux Reflux for 4-6 hours reagents->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry in Vacuum Oven recrystallize->dry characterize Characterization (NMR, FT-IR, MP) dry->characterize end End characterize->end

Caption: Workflow for the synthesis and analysis of bis(methylphenyl)thioureas.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific biological activity data for N,N'-bis(2-methylphenyl)thiourea. Despite extensive searches of chemical and biological databases, no quantitative experimental results, such as IC50 values for cytotoxicity, minimum inhibitory concentrations (MIC) for antimicrobial activity, or enzyme inhibition constants, could be found for this specific compound.

However, the broader class of thiourea derivatives has been the subject of significant research, demonstrating a wide range of biological activities including anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative overview of the biological activities of structurally related thiourea compounds, offering valuable insights into the potential activities of N,N'-bis(2-methylphenyl)thiourea based on the performance of its chemical cousins.

Anticancer Activity of Related Thiourea Derivatives

Numerous studies have highlighted the potential of thiourea derivatives as anticancer agents. The mechanism of action is often attributed to their ability to induce apoptosis, inhibit key enzymes involved in cancer progression, and interact with cellular macromolecules. Below is a summary of the cytotoxic activity of various thiourea derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Bis-acyl-thiourea Derivatives
UP-1: N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide)MG-U87 (Glioblastoma)2.496 ± 0.0324[1]
UP-2: N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamideMG-U87 (Glioblastoma)2.664 ± 0.1298[1]
UP-3: N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutannamideMG-U87 (Glioblastoma)2.459 ± 0.0656[1]
Phenyl-bis phenylthiourea Various cell linesNanomolar range[1][2]
Polyamine analog of alkylated bis-thiourea Not specifiedNot specified[1][2]

Antimicrobial Activity of Related Thiourea Derivatives

Thiourea derivatives have also been investigated for their potential as antimicrobial agents against a range of bacteria and fungi. Their mode of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The following table summarizes the minimum inhibitory concentrations (MIC) of selected thiourea compounds.

CompoundMicroorganismMIC (µg/mL)Reference
Thiourea Derivative TD4 Staphylococcus aureus (MRSA)2-16[3]
Bis(thiourea) derivative (n=10) Escherichia coli ATCC 25922135[4]
Bis(thiourea) derivative (n=12) Escherichia coli ATCC 25922145[4]
N-(2-trifluoromethylphenyl)-N'-(2-thienyl)-thiourea Various bacteria and fungiNoteworthy[5]
N-(3,5-dimethoxyphenyl)-N'-(2-thienyl)-thiourea S. aureus, P. aeruginosa, C. albicansBroad-spectrum anti-biofilm[5]

Enzyme Inhibition by Related Thiourea Derivatives

The ability of thiourea derivatives to inhibit specific enzymes is a key aspect of their biological activity. Urease and cholinesterases are among the enzymes that have been shown to be targeted by these compounds.

CompoundEnzymeIC50 (µM)Reference
UP-1: N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) Urease1.55 ± 0.0288[1]
UP-2: N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide Urease1.66 ± 0.0179[1]
UP-3: N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutannamide Urease1.69 ± 0.0162[1]
Thiourea (Standard) Urease0.97 ± 0.0371[1]

Experimental Protocols

The evaluation of the biological activity of thiourea derivatives involves a variety of standardized experimental protocols. Below are brief descriptions of the key methodologies used in the cited studies.

Cytotoxicity Assays (e.g., MTT Assay): This colorimetric assay is used to assess cell viability. In brief, cancer cells are seeded in 96-well plates and treated with different concentrations of the test compound. After a specific incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The absorbance of the formazan solution is then measured using a spectrophotometer, and the IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (e.g., Broth Microdilution): This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the lowest concentration of the compound that completely inhibits visible growth of the microorganism is determined as the MIC.

Enzyme Inhibition Assays (e.g., Urease Inhibition): The inhibitory effect of a compound on a specific enzyme is determined by measuring the enzyme's activity in the presence and absence of the inhibitor. For urease, the activity is often measured by quantifying the amount of ammonia produced from the hydrolysis of urea. The reaction is typically carried out in a buffered solution containing the enzyme, the substrate (urea), and various concentrations of the test compound. The IC50 value is then calculated as the concentration of the inhibitor that reduces the enzyme's activity by 50%.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in the evaluation of these compounds, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Biological Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Thiourea Derivatives characterization Structural Characterization (NMR, IR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC determination) characterization->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Urease) characterization->enzyme ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic inhibition_constants Inhibition Constant (Ki) Calculation enzyme->inhibition_constants

Caption: General workflow for the synthesis and biological evaluation of thiourea derivatives.

potential_anticancer_pathway Potential Anticancer Signaling Pathway of Thiourea Derivatives thiourea Thiourea Derivative apoptosis Induction of Apoptosis thiourea->apoptosis enzyme_inhibition Enzyme Inhibition (e.g., Kinases, Urease) thiourea->enzyme_inhibition cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death cell_cycle Cell Cycle Arrest enzyme_inhibition->cell_cycle cell_cycle->cancer_cell_death

Caption: A simplified diagram illustrating potential anticancer mechanisms of thiourea derivatives.

References

A comparative analysis of the spectroscopic data of N,N'-bis(2-methylphenyl)thiourea and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the spectroscopic data for N,N'-bis(2-methylphenyl)thiourea and its close structural analogs, N,N'-bis(2-dimethylaminophenyl)thiourea and N,N'-bis(2-diethylaminophenyl)thiourea. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the characterization and differentiation of these compounds. The guide summarizes key spectroscopic data from FT-IR, ¹H NMR, and ¹³C NMR, and where available, UV-Vis spectroscopy. Detailed experimental protocols for these techniques are also provided.

Spectroscopic Data Comparison

The structural variations among N,N'-bis(2-methylphenyl)thiourea and its dialkylamino analogs lead to distinct differences in their spectroscopic signatures. The ortho-substitution on the phenyl rings influences the electronic environment of the thiourea core and the aromatic protons, which is reflected in their respective spectra.

Table 1: Comparative FT-IR Spectral Data (cm⁻¹)
Functional GroupN,N'-bis(2-methylphenyl)thioureaN,N'-bis(2-dimethylaminophenyl)thiourea[1]N,N'-bis(2-diethylaminophenyl)thiourea[2]
N-H Stretch~316531653226
C-H Stretch (Aromatic)Not specified3068Not specified
C-H Stretch (Aliphatic)~29002984, 2936, 2834, 2788Not specified
C=S StretchNot specifiedNot specifiedNot specified
C-N StretchNot specifiedNot specifiedNot specified

Note: The FT-IR spectrum for N,N'-bis(2-methylphenyl)thiourea was obtained from the NIST database and shows contamination from Nujol oil around 2900 and 1450 cm⁻¹.

Table 2: Comparative ¹H NMR Spectral Data (δ, ppm)
ProtonN,N'-bis(2-methylphenyl)thioureaN,N'-bis(2-dimethylaminophenyl)thiourea[3]N,N'-bis(2-diethylaminophenyl)thiourea[2]
NH~7.78.82 (br s, 2H)9.14 (br s, 2H)
Aromatic H7.36-7.20 (m)7.96 (s, 2H), 7.19–7.13 (m, 2H), 7.13–7.06 (m, 4H)7.90 (s, 2H), 7.17-7.05 (m, 6H)
-CH₃ (tolyl)2.29 (s)--
-N(CH₃)₂-2.64 (s, 12H)-
-N(CH₂CH₃)₂--2.89 (q, 8H)
-N(CH₂CH₃)₂--0.89 (t, 12H)
Table 3: Comparative ¹³C NMR Spectral Data (δ, ppm)
CarbonN,N'-bis(2-methylphenyl)thioureaN,N'-bis(2-dimethylaminophenyl)thiourea[1]N,N'-bis(2-diethylaminophenyl)thiourea[2]
C=SData not available178.66176.68
Aromatic CData not available146.26, 132.49, 126.25, 124.16, 123.56, 119.71145.9, 132.8, 126.1, 124.0, 123.3, 119.9
-CH₃ (tolyl)Data not available--
-N(CH₃)₂-44.00-
-N(CH₂CH₃)₂--48.07
-N(CH₂CH₃)₂--12.47
Table 4: Comparative UV-Vis Spectral Data (λmax, nm)
Compoundλmax (nm)
N,N'-bis(2-methylphenyl)thioureaData not available
N,N'-bis(2-dimethylaminophenyl)thioureaData not available
N,N'-bis(2-diethylaminophenyl)thioureaData not available

Experimental Protocols

The following sections detail the general methodologies for the synthesis and spectroscopic characterization of N,N'-disubstituted thioureas.

Synthesis of N,N'-bis(2-methylphenyl)thiourea and its Analogs

A common method for the synthesis of symmetrically disubstituted thioureas involves the reaction of the corresponding amine with a thiocarbonyl source, such as 1,1'-thiocarbonyldiimidazole (TCDI).

  • Reaction Setup: To a stirred solution of TCDI (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂), a solution of the corresponding amine (2.0 equivalents of 2-methylaniline, 2-(dimethylamino)aniline, or 2-(diethylamino)aniline) in the same solvent is added.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water to remove any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to yield the pure N,N'-disubstituted thiourea.

FT-IR Spectroscopy
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Solid samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

  • Data Acquisition: The FTIR spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. The spectrum is an average of multiple scans to improve the signal-to-noise ratio.

NMR Spectroscopy
  • Instrument: A Nuclear Magnetic Resonance (NMR) spectrometer operating at a standard frequency for ¹H (e.g., 400 or 500 MHz) and ¹³C (e.g., 100 or 125 MHz).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are recorded at room temperature. For ¹H NMR, standard parameters are used. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

UV-Vis Spectroscopy
  • Instrument: A UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol or acetonitrile) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800 nm. A solvent blank is used to correct for the absorbance of the solvent and the cuvette.

Visualization of Structural Relationships

The following diagram illustrates the structural relationship between N,N'-bis(2-methylphenyl)thiourea and its dialkylamino analogs.

G Structural Relationship of Thiourea Analogs cluster_analogs Analogs A N,N'-bis(2-methylphenyl)thiourea B N,N'-bis(2-dimethylaminophenyl)thiourea A->B R = -N(CH₃)₂ C N,N'-bis(2-diethylaminophenyl)thiourea A->C R = -N(CH₂)₂CH₃

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N,N'-bis(2-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of N,N'-bis(2-methylphenyl)thiourea, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for maintaining a safe research environment.

Hazard Profile and Safety Recommendations

N,N'-bis(2-methylphenyl)thiourea is classified as a hazardous substance. Below is a summary of its key hazard information.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.
Carcinogenicity Suspected of causing cancer.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection.
Aquatic Hazard (Chronic) Toxic to aquatic life with long lasting effects.Avoid release to the environment. Collect spillage.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area : Limit access to the spill site to essential personnel equipped with appropriate personal protective equipment (PPE).

  • Ventilate the Space : If the spill occurs in an enclosed area, ensure adequate ventilation.

  • Contain the Spill : For solid materials, carefully sweep or scoop the substance to avoid creating dust. Place the material into a designated, labeled waste container.

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable decontamination agent.

  • Dispose of Contaminated Materials : All materials used for cleanup, including absorbents and PPE, must be disposed of as hazardous waste.

Disposal Workflow for N,N'-bis(2-methylphenyl)thiourea

The following diagram outlines the procedural flow for the proper disposal of N,N'-bis(2-methylphenyl)thiourea. This workflow is designed to ensure that all safety and regulatory requirements are met.

Disposal Workflow for N,N'-bis(2-methylphenyl)thiourea cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Collect Waste N,N'-bis(2-methylphenyl)thiourea B Segregate from Incompatible Waste A->B C Use Designated, Labeled, and Sealed Containers B->C D Store in a Cool, Dry, Well-Ventilated Area C->D Transfer to Storage E Away from Incompatible Materials D->E F Arrange for Pickup by a Licensed Chemical Waste Contractor E->F Prepare for Disposal G Complete All Necessary Waste Manifest Documentation F->G H Confirm Disposal in Accordance with Local and National Regulations G->H

Caption: Disposal workflow for N,N'-bis(2-methylphenyl)thiourea.

Detailed Disposal Procedures

The disposal of N,N'-bis(2-methylphenyl)thiourea must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Collection and Storage

  • Segregation : Keep N,N'-bis(2-methylphenyl)thiourea waste separate from other chemical waste streams to prevent potentially hazardous reactions.

  • Containerization : Use only approved, chemically resistant containers for storing the waste. Ensure containers are clearly labeled with the chemical name and associated hazards.

  • Storage : Store the sealed waste containers in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated. This area should be secure and accessible only to authorized personnel.

Step 2: Partnering with a Licensed Waste Disposal Service

  • Contractor Selection : Engage a certified and licensed hazardous waste disposal company. Verify their credentials and experience in handling chemical waste from research and development facilities.

  • Waste Characterization : Provide the waste disposal contractor with a detailed description of the waste, including its chemical composition and any known hazards. A Safety Data Sheet (SDS), if available, should be provided.

  • Scheduling and Transportation : Coordinate a schedule for the pickup of the hazardous waste. Ensure that all shipping and transportation regulations are followed.

Step 3: Regulatory Compliance and Documentation

  • Manifesting : Complete all required hazardous waste manifests. This documentation tracks the waste from its point of generation to its final disposal and is a legal requirement.

  • Record Keeping : Maintain copies of all waste manifests and disposal records. These documents are essential for regulatory audits and for maintaining a comprehensive chemical inventory and disposal history.

By adhering to these rigorous disposal protocols, laboratories can ensure the safety of their personnel, protect the environment, and maintain full compliance with all applicable regulations.

Personal protective equipment for handling Thiourea, N,N'-bis(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Thiourea, N,N'-bis(2-methylphenyl)-

Disclaimer: A specific Safety Data Sheet (SDS) for Thiourea, N,N'-bis(2-methylphenyl)- was not located. The following guidance is based on safety data for structurally similar compounds, including N-(o-Tolyl)thiourea and other thiourea derivatives. It is imperative to handle this compound with extreme caution, assuming it may possess similar hazardous properties.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for laboratory personnel, including researchers, scientists, and professionals in drug development who handle Thiourea, N,N'-bis(2-methylphenyl)-.

Hazard Summary

Based on data from related thiourea compounds, Thiourea, N,N'-bis(2-methylphenyl)- should be treated as a hazardous substance. Potential hazards include:

  • Acute Oral Toxicity: May be toxic or harmful if swallowed.[1][2][3]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Skin Irritation and Sensitization: May cause skin irritation and could lead to an allergic skin reaction.[3]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[4]

  • Potential for Delayed Effects: Be aware that adverse health effects may be delayed.[4][5]

  • Hazardous Decomposition: When heated to decomposition, it may release toxic fumes of nitrogen and sulfur oxides.[4][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical safety goggles meeting government standards (e.g., NIOSH in the US or EN 166 in the EU). A face shield should be worn in addition to goggles if there is a risk of splashing.[1]Ensure a proper fit. Do not wear contact lenses when handling this chemical.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber, neoprene).Inspect gloves for any signs of degradation or puncture before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash hands thoroughly after handling.
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95 or better) is required if working outside of a fume hood, if ventilation is inadequate, or if there is a potential for dust generation.Respirator use requires a formal respiratory protection program, including fit testing and training.
Protective Clothing A laboratory coat is standard. For tasks with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn.Keep lab coats buttoned. Remove protective clothing before leaving the laboratory area.
Operational Plan: Handling and Storage

A systematic approach is crucial for safely managing Thiourea, N,N'-bis(2-methylphenyl)- in the laboratory.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Keep the container tightly sealed when not in use.

  • The storage area should be clearly labeled with appropriate hazard warnings. For highly toxic compounds, storing in a locked cabinet is recommended.[1][3]

Handling:

  • All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use the smallest quantity of the substance necessary for the experiment.

  • Avoid the formation of dust.

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly with soap and water after handling the compound.[1]

Disposal Plan

All waste containing Thiourea, N,N'-bis(2-methylphenyl)- must be treated as hazardous waste.

Waste Collection:

  • Solid Waste: Collect any unused or contaminated solid material in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container.

Disposal Procedure:

  • Dispose of all waste materials through your institution's environmental health and safety (EHS) office.

  • Do not dispose of this chemical down the drain or in the regular trash.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Plan

Immediate and appropriate action is critical in the event of an emergency.

Spill Management:

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent, non-combustible material like sand or vermiculite to avoid raising dust.

    • Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials for hazardous waste disposal.

  • Major Spill:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry to the affected area.

Exposure Response:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key decision points and steps for the safe handling and disposal of Thiourea, N,N'-bis(2-methylphenyl)-.

G Workflow for Handling Thiourea, N,N'-bis(2-methylphenyl)- start Start: Obtain Thiourea, N,N'-bis(2-methylphenyl)- storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles start->storage handling_prep Prepare for Handling: Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) storage->handling_prep fume_hood Work in a Certified Chemical Fume Hood handling_prep->fume_hood experiment Conduct Experiment Using Minimal Quantity fume_hood->experiment spill_check Spill Occurred? experiment->spill_check spill_response Follow Spill Management Protocol spill_check->spill_response Yes waste_collection Collect All Waste (Solid, Liquid, Contaminated PPE) in Labeled Hazardous Waste Containers spill_check->waste_collection No spill_response->waste_collection disposal Arrange for Disposal Through EHS waste_collection->disposal end End disposal->end

Caption: Safe handling and disposal workflow for Thiourea, N,N'-bis(2-methylphenyl)-.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.